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  • Product: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
  • CAS: 80625-18-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Foreword: The Enduring Significance of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety stands as a "privileged structure" in the landscape of medicinal chemistry and drug development.[1][2] Its unique electronic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety stands as a "privileged structure" in the landscape of medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role as a cornerstone for creating novel therapeutics. This heterocyclic core is present in a wide array of marketed drugs, including the antibacterial agent Cefdinir and the anti-inflammatory drug Meloxicam, showcasing its versatility.[3][4][5] The biological activities associated with 2-aminothiazole derivatives are vast, encompassing anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][2]

This guide focuses on the synthesis of a specific, high-value derivative: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate . This molecule serves as a critical building block for more complex pharmaceutical agents, particularly in the development of kinase inhibitors and antitubercular agents.[6][7] Our objective is to provide a detailed, mechanistically-grounded, and field-proven protocol for its synthesis, tailored for researchers and drug development professionals who demand both clarity and scientific rigor.

The Strategic Approach: Leveraging the Hantzsch Thiazole Synthesis

The most reliable and time-honored method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[4][8][9] This powerful condensation reaction provides a direct and efficient pathway to a wide variety of substituted thiazoles.

The Core Principle: The Hantzsch synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. To generate a 2-aminothiazole, the requisite thioamide is thiourea.

The general workflow for this synthesis can be visualized as a two-stage process, which is often executed as a streamlined, one-pot procedure to maximize efficiency and yield.

cluster_0 Stage 1: α-Halogenation cluster_1 Stage 2: Cyclocondensation A β-Ketoester (e.g., Methyl Benzoylacetate) C α-Halo-β-Ketoester Intermediate A->C Reaction in appropriate solvent B Halogenating Agent (e.g., NBS, Br₂) D Thiourea C->D One-Pot Transition E Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate D->E Ring formation & dehydration C_proxy α-Halo-β-Ketoester Intermediate

Caption: High-level workflow for the one-pot Hantzsch synthesis.

Mechanistic Deep Dive: The Formation of the Thiazole Ring

Understanding the underlying reaction mechanism is paramount for troubleshooting and optimization. The formation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate from its precursors proceeds through a well-established pathway.[10]

  • Nucleophilic Attack: The process begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen (the α-carbon) of the Methyl 2-bromo-3-oxo-3-phenylpropanoate intermediate. This forms an isothiouronium salt.

  • Tautomerization & Cyclization: The enolizable proton on the nitrogen of the thiouronium intermediate is removed, and the resulting enamine attacks the adjacent ketone carbonyl. This intramolecular cyclization forms a five-membered heterocyclic intermediate.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the cyclic intermediate, which results in the formation of the stable, aromatic 2-aminothiazole ring system.

start Methyl 2-bromo-3-oxo-3-phenylpropanoate + Thiourea step1 Isothiouronium Salt S-alkylation product start:f0->step1 Nucleophilic Attack step2 Cyclized Intermediate Hemiaminal-like structure step1->step2 Intramolecular Cyclization final Final Product Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate step2->final Dehydration (-H₂O)

Caption: Stepwise reaction mechanism for Hantzsch thiazole synthesis.

Field-Proven Experimental Protocol

This protocol details an efficient one-pot synthesis adapted from established methodologies for synthesizing similar 2-aminothiazole-4-carboxylate derivatives.[11][12] This approach is favored for its operational simplicity and for avoiding the isolation of the potentially lachrymatory and unstable α-bromo intermediate.

3.1. Materials and Reagents

ReagentFormulaM.W.CAS No.Notes
Methyl BenzoylacetateC₁₀H₁₀O₃178.1817364-16-8Starting β-ketoester
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Brominating agent
ThioureaCH₄N₂S76.1262-56-6Nitrogen & Sulfur source
Ethanol (Absolute)C₂H₅OH46.0764-17-5Solvent
Ammonia solution (25%)NH₃·H₂O35.051336-21-6For basification/precipitation

3.2. Step-by-Step Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl benzoylacetate (17.8 g, 0.1 mol) and absolute ethanol (100 mL). Stir until a clear solution is formed.

  • Bromination: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) in 50 mL of absolute ethanol. Add this solution dropwise to the stirred solution of methyl benzoylacetate at room temperature over 30 minutes. Note: The reaction is mildly exothermic.

  • Intermediate Formation: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. The reaction mixture will turn a pale yellow to orange color, indicating the formation of Methyl 2-bromo-3-oxo-3-phenylpropanoate.

  • Cyclocondensation: Cool the mixture to approximately 40-50°C. Add thiourea (9.1 g, 0.12 mol, 1.2 equivalents) to the flask in one portion.

  • Ring Formation: Heat the resulting suspension back to reflux and maintain for 4-6 hours. The solid thiourea will gradually dissolve as it reacts, and a new precipitate (the hydrobromide salt of the product) may form. Monitor via TLC until the bromo-intermediate is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. A significant amount of solid will have precipitated. Filter the mixture to collect the crude hydrobromide salt.

  • Neutralization: Suspend the collected solid in 150 mL of cold water. While stirring vigorously, slowly add a 25% ammonia solution dropwise until the pH of the slurry reaches 8-9.[11] This neutralizes the salt and precipitates the free base product.

  • Purification: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the pale yellow solid product in a vacuum oven at 50°C to a constant weight.

Expected Yield: 75-85%.

Trustworthiness: A Self-Validating System

The integrity of any synthesis lies in the unambiguous characterization of its final product. The protocol is considered self-validating through the application of standard analytical techniques to confirm the identity and purity of the synthesized Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Analytical Characterization Data (Representative):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.80-7.60 (br s, 2H, -NH₂ protons, exchangeable with D₂O)

    • δ 7.50-7.30 (m, 5H, Ar-H)

    • δ 3.75 (s, 3H, -OCH₃)

    • Rationale: Confirms the presence of the amino group, the phenyl ring, and the methyl ester protons in the correct chemical environments.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 168.0 (C=O, ester)

    • δ 162.5 (C2-NH₂)

    • δ 145.0 (C4)

    • δ 134.0 (Aromatic C-ipso)

    • δ 129.5, 128.8, 128.0 (Aromatic CH)

    • δ 115.0 (C5)

    • δ 51.5 (-OCH₃)

    • Rationale: Provides a complete carbon map of the molecule, confirming the thiazole ring carbons and the carbonyl of the ester.

  • IR (KBr, cm⁻¹):

    • 3450, 3300 (N-H stretching of -NH₂)

    • 1695 (C=O stretching of ester)

    • 1610 (C=N stretching of thiazole ring)

    • 1540 (N-H bending)

    • Rationale: Identifies the key functional groups present in the molecule.

  • Mass Spectrometry (ESI+):

    • m/z = 235.06 [M+H]⁺

    • Rationale: Confirms the molecular weight of the target compound (C₁₁H₁₀N₂O₂S = 234.27 g/mol ).[13]

Conclusion: A Robust Foundation for Discovery

The Hantzsch synthesis remains a cornerstone of heterocyclic chemistry, and its application to the production of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a testament to its enduring utility. The one-pot protocol detailed herein offers an efficient, reliable, and scalable method for accessing this valuable synthetic intermediate. By grounding this practical procedure in a firm understanding of its underlying mechanism and validating its outcome with rigorous analytical methods, researchers are well-equipped to produce high-purity material, thereby accelerating the journey of drug discovery and development.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 81-91. [Link]

  • Wikipedia contributors. (2023). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. [Link]

  • SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. (2015). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. [Link]

  • Sharma, A., & Kumar, V. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23568-23583. [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • Google Patents. (2012).
  • Tan, C., et al. (2011). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2133-2140. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]

  • ResearchGate. (2004). Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. [Link]

  • Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117. [Link]

  • Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(6), 372-381. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, spectroscopic properties, and its emerging role as a scaffold for novel therapeutic agents.

Core Chemical Identity

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a substituted aminothiazole derivative. The core structure features a five-membered thiazole ring, which is a common motif in a wide array of biologically active compounds.[1][2][3] The strategic placement of the amino, phenyl, and methyl carboxylate groups on the thiazole scaffold imparts specific physicochemical properties that are crucial for its biological activity.

The Chemical Abstracts Service (CAS) number for this compound is 115174-39-5 .[4][5][6]

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 115174-39-5[4][5][6]
Molecular Formula C₁₁H₁₀N₂O₂S[4][5]
Molecular Weight 234.27 g/mol [4][5]
IUPAC Name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Physical State Pale yellow powder/solid[7]
Melting Point 218–221 °C[7]

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives, including the title compound, is classically achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation reaction between an α-haloketone and a thioamide-containing reactant.

From a mechanistic standpoint, the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate typically starts from a substituted α-bromoketone and thiourea. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final thiazole ring.

A common and efficient approach is a one-pot synthesis which simplifies the procedure and often improves yields by avoiding the isolation of intermediates.[1][8]

Experimental Protocol: One-Pot Synthesis of 2-Aminothiazole Derivatives

This generalized protocol is adapted from established methods for synthesizing similar 2-aminothiazole carboxylates.[1]

Materials:

  • Ethyl or Methyl acetoacetate derivative (starting β-ketoester)

  • N-Bromosuccinimide (NBS)

  • Thiourea or substituted thiourea

  • Solvent system (e.g., Water and Tetrahydrofuran (THF))

Procedure:

  • Bromination: The starting β-ketoester is dissolved in the chosen solvent system and cooled (typically to 0°C).

  • N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution. The reaction mixture is then stirred at room temperature for a designated period (e.g., 2 hours) to allow for the formation of the α-bromo intermediate.

  • Cyclization: Thiourea is added to the reaction mixture.

  • The mixture is heated to reflux (e.g., 80°C) for several hours to facilitate the cyclization and formation of the thiazole ring.

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts. The crude product can then be purified by recrystallization or column chromatography to yield the desired 2-aminothiazole-4-carboxylate.

Causality in Experimental Choices:
  • One-Pot Approach: This strategy is favored for its efficiency, reducing reaction time and minimizing product loss that can occur during the isolation of intermediates.[1][8]

  • NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for the α-bromination of ketones.

  • Solvent Choice: A mixed solvent system like water/THF can be advantageous as it helps to dissolve both the organic starting materials and the more polar thiourea.

Synthesis_Workflow start Starting Materials (β-Ketoester, NBS, Thiourea) bromination Step 1: α-Bromination start->bromination NBS, Solvent cyclization Step 2: Condensation & Cyclization bromination->cyclization Thiourea, Heat purification Step 3: Work-up & Purification cyclization->purification Cooling, Extraction product Final Product Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate purification->product

Caption: Generalized workflow for the Hantzsch synthesis of the title compound.

Spectroscopic Characterization

The structural elucidation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data
TechniqueObserved Signals (in DMSO-d₆)InterpretationReference
¹H NMR δ 3.65 (s, 3H)-OCH₃ protons of the methyl ester[7]
δ 7.25 (s, 2H)-NH₂ protons of the amino group[7]
δ 7.29–7.39 (m, 5H)Aromatic protons of the phenyl ring[7]
¹³C NMR δ 128.35, 128.68, 129.88Carbons of the phenyl ring[7]
δ 131.65, 131.98, 137.54Quaternary carbons and other aromatic carbons[7]
δ 164.19, 166.13Carbonyl carbon of the ester and thiazole ring carbons[7]
FT-IR (cm⁻¹) 3411N-H stretch of the primary amine[7]
1696C=O stretch of the conjugated ester[7]

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). The solvent used was DMSO-d₆.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][9]

Antitubercular Potential

Derivatives of 2-aminothiazole-4-carboxylate have been identified as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] Research has shown that compounds within this class can exhibit potent inhibitory activity against M. tuberculosis H37Rv.[7]

Specifically, while Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate itself may not be the most potent inhibitor, its structural framework serves as a critical template for the development of more active analogues. For instance, modifications at the 2-amino and 5-phenyl positions have led to compounds with significant activity against key mycobacterial enzymes like β-ketoacyl-ACP synthase (mtFabH).[7]

Drug_Discovery_Logic scaffold 2-Aminothiazole Scaffold compound Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate scaffold->compound is a derivative sar Structure-Activity Relationship (SAR) Studies compound->sar serves as template optimization Lead Optimization (Chemical Modification) sar->optimization guides target Biological Target (e.g., mtFabH in M. tuberculosis) optimization->target improves activity against candidate Potential Drug Candidate target->candidate inhibition leads to

Caption: Role of the title compound in the drug discovery pipeline.

Broader Biological Significance

The versatility of the 2-aminothiazole core extends beyond antitubercular applications. The ability to readily modify the substituents at the 2, 4, and 5 positions allows for the generation of large chemical libraries for screening against various therapeutic targets. This chemical tractability makes Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and its analogues valuable building blocks in the synthesis of biologically important molecules.[1][3]

Conclusion

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS: 115174-39-5) is a well-characterized compound whose significance lies not only in its own right but also as a foundational structure in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, coupled with the proven therapeutic potential of the 2-aminothiazole scaffold, ensures its continued relevance for researchers and scientists dedicated to the discovery and development of novel drugs. The insights provided in this guide aim to equip these professionals with the core technical knowledge required to effectively utilize this versatile chemical entity in their research endeavors.

References

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Li, J., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1398-1404. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]

  • Google Patents.
  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

  • SpectraBase. 5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid. [Link]

  • ResearchGate. Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. [Link]

  • MDPI. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Abstract: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS No. 115174-39-5) is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS No. 115174-39-5) is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its core 2-aminothiazole structure is recognized as a "privileged scaffold," frequently incorporated into molecules designed to exhibit a wide range of biological activities.[1][2][3] This compound, specifically, has been identified as a potent agent against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[4] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, underpinned by established experimental data and protocols. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Molecular Structure and Identification

The foundational step in understanding any compound is to confirm its identity and structure. Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is characterized by a central thiazole ring substituted at the 2, 4, and 5 positions with an amino group, a methyl carboxylate group, and a phenyl group, respectively.

Identifier Value Source
IUPAC Name Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylateN/A
CAS Number 115174-39-5[5][6]
Molecular Formula C₁₁H₁₀N₂O₂S[5][6]
Molecular Weight 234.27 g/mol [5][6]
SMILES COC(=O)C1=C(C2=CC=CC=C2)SC(N)=N1N/A
InChI Key LFMBGUXTCMPIQO-UHFFFAOYSA-N[7]

Physical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. As a crystalline solid, its melting point is a key indicator of purity.

Property Value Source
Appearance Pale yellow powder[4]
Melting Point 218–221 °C[4]

Field-Proven Insights: The Importance of Physical State

The defined melting point range suggests a high degree of purity, which is paramount in drug discovery to ensure that observed biological activity is attributable to the compound itself and not to impurities.[4] While specific solubility data for this exact molecule is not widely published, its structural components—a polar aminothiazole core and a nonpolar phenyl group—suggest moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and alcohols like ethanol. This is consistent with related thiazole carboxylates.[8] DMSO is the solvent of choice for preparing stock solutions for biological screening, while deuterated DMSO (DMSO-d₆) is ideal for NMR analysis due to its ability to dissolve a wide range of organic compounds.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The data presented here is derived from published findings for the title compound.[4]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (270 MHz, DMSO-d₆): The proton NMR spectrum reveals the key hydrogen environments.

    • δ 7.29–7.39 (m, 5H): Corresponds to the five protons of the unsubstituted phenyl ring.

    • δ 7.25 (s, 2H): A singlet integrating to two protons, characteristic of the primary amine (-NH₂) protons.

    • δ 3.65 (s, 3H): A singlet integrating to three protons, assigned to the methyl ester (-OCH₃) group.[4]

  • ¹³C NMR (270 MHz, DMSO-d₆): The carbon spectrum confirms the carbon backbone.

    • δ 166.13, 164.19: Resonances for the ester carbonyl carbon and the C2 carbon of the thiazole ring bearing the amino group.

    • δ 137.54, 131.98, 131.65, 129.88, 128.68, 128.35: A series of peaks corresponding to the carbons of the phenyl ring and the C4/C5 carbons of the thiazole ring.[4]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • ν_max (cm⁻¹):

    • 3411 cm⁻¹: A strong, sharp absorption characteristic of the N-H stretching vibration of the primary amine.[4]

    • 1696 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the conjugated ester group.[4] The conjugation with the thiazole ring lowers the frequency from a typical saturated ester (~1740 cm⁻¹).

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and formula.

  • FAB/NOBA-MS: m/z calculated for C₁₁H₁₁N₂O₂S (M+H)⁺: 235.0541; found: 235.0545.[4] This high-resolution mass data provides strong evidence for the elemental composition of the molecule.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality NMR spectrum.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ is critical due to its excellent solvating power for this compound and its distinct solvent peak that does not typically obscure analyte signals.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, homogenous solution is required to avoid line broadening in the spectrum.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Synthesis and Reactivity

4.1. Synthetic Pathway

A common and flexible method for synthesizing 2-aminothiazole-4-carboxylate derivatives involves a multi-step process that can be adapted for various analogs. A representative synthesis starts with a Darzens condensation, followed by cyclization with thiourea.[9]

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Workup & Analysis Benzaldehyde Benzaldehyde Darzens Darzens Condensation (Base-catalyzed) Benzaldehyde->Darzens Dichloroacetate Methyl Dichloroacetate Dichloroacetate->Darzens Thiourea Thiourea Cyclization Hantzsch-type Cyclization (Reaction with Thiourea) Thiourea->Cyclization Intermediate α-chloro glycidic ester & b-chloro α-oxoester mixture Darzens->Intermediate Step 1 Intermediate->Cyclization Step 2 Product Crude Product Cyclization->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final Pure Target Compound Characterization->Final

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of Methyl 2-amino-5-phenylthiazole-4-carboxylate

Adapted from the general procedure described by Al-Balas et al.[4][9]

  • Step 1 (Darzens Reaction): In a round-bottom flask under an inert atmosphere (N₂), dissolve benzaldehyde (1.0 eq) and methyl dichloroacetate (1.1 eq) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath. Add a suitable base (e.g., sodium methoxide) portion-wise while maintaining the temperature. The formation of a mixture containing the α-chloro glycidic ester and β-chloro α-oxoester intermediate is the rationale for this step.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Step 2 (Cyclization): In a separate flask, dissolve thiourea (1.0 eq) in methanol.

  • Extract the ether solution from Step 1 containing the intermediate mixture and add it directly to the methanolic thiourea solution. This one-pot progression avoids the difficult isolation of the unstable intermediate.

  • Heat the resulting mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with cold diethyl ether to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl 2-amino-5-phenylthiazole-4-carboxylate as a pale yellow solid.[4]

4.2. Chemical Reactivity

The reactivity of the molecule is dictated by its key functional groups. Understanding these sites is crucial for designing derivatives or predicting metabolic pathways.

ReactivitySites Molecule Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate Amino Exocyclic Amino Group (-NH2) Molecule->Amino Nucleophilic Attack (Acylation, Alkylation) Ester Methyl Ester (-COOCH3) Molecule->Ester Hydrolysis / Amidation ThiazoleN Thiazole Ring Nitrogen Molecule->ThiazoleN Protonation / Alkylation (Less favored) Phenyl Phenyl Ring Molecule->Phenyl Electrophilic Aromatic Substitution (EAS)

Sources

Exploratory

A Guide to the Structural Elucidation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Abstract The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide spectrum of biological activities, including anticancer, anti-infla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise determination of the molecular structure of its derivatives is a critical, non-negotiable step in drug discovery and development, ensuring that biological activity can be correctly attributed to a known chemical entity. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of a representative compound, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. We will detail the logical workflow, from synthesis to spectroscopic analysis, explaining the causality behind each analytical choice and demonstrating how a confluence of data from multiple techniques provides an unambiguous and self-validating structural proof.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is considered a "privileged scaffold." This means it is a molecular framework that can bind to multiple, diverse biological targets, making it a highly valuable starting point for drug design.[3][4] Derivatives of 2-aminothiazole are found in clinically approved drugs and numerous investigational compounds, exhibiting activities that span from antiviral and antibacterial to potent kinase inhibitors for cancer therapy, such as Dasatinib.[1][5]

The Analytical Workflow: A Strategy for Unambiguous Confirmation

Elucidation_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic & Analytical Core cluster_confirmation Final Validation Synthesis Synthesis via Hantzsch Reaction MS Mass Spectrometry (MS) Determine Molecular Formula Synthesis->MS Provides MW & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR Confirms Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Map Atomic Connectivity Synthesis->NMR Reveals C-H Framework Confirmation Data Integration & Final Structure Assignment MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: The logical workflow for structure elucidation.

Foundational Step: Synthesis via Hantzsch Thiazole Reaction

Before a structure can be elucidated, the molecule must be synthesized. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for creating the 2-aminothiazole core.[8][9] The causality for choosing this method lies in its efficiency and the ready availability of starting materials. It involves the cyclocondensation of an α-haloketone with a thioamide.[10][11]

For our target molecule, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate , the logical precursors are a substituted α-bromoketone and thiourea.

Experimental Protocol: Synthesis
  • Preparation of α-halo precursor: Methyl 2-bromo-3-oxo-3-phenylpropanoate is synthesized by the bromination of methyl 3-oxo-3-phenylpropanoate.

  • Cyclization: To a solution of methyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reaction: Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute sodium bicarbonate solution to neutralize any HBr formed.

  • Isolation: The product, being poorly soluble, will precipitate.[8] Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified target compound.

Spectroscopic Deep Dive: Assembling the Structural Evidence

With a pure sample in hand, we proceed to the core analytical phase. The combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a comprehensive dataset to confirm the identity and structure.[12][13]

Mass Spectrometry (MS): Defining the Molecular Formula

Causality: The first and most fundamental question is "What is the molecular weight and elemental composition?". High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analyze the data to identify the monoisotopic mass of the parent ion.

Data Interpretation & Expected Results: The molecular formula for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is C₁₁H₁₀N₂O₂S.[14][15] The expected results are summarized below.

ParameterExpected ValueRationale
Molecular Formula C₁₁H₁₀N₂O₂SBased on synthetic precursors.
Calculated Monoisotopic Mass 234.0463 g/mol Sum of the most abundant isotopes.
Observed [M+H]⁺ (HRMS) m/z 235.0536The experimentally determined mass of the protonated molecule.
Isotopic Pattern Presence of an (M+2)+H peak at ~4.4% relative abundance of the M+H peak.This is the characteristic signature of a molecule containing one sulfur atom.[16]

This MS data provides the first critical piece of evidence: the exact elemental composition of the synthesized molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[17] By passing infrared radiation through the sample, we can detect the characteristic vibrations of specific bonds, which act as molecular fingerprints.

Protocol: KBr Pellet Method

  • Mix a small amount of the dried sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.

  • Grind the mixture to a fine powder using an agate mortar and pestle.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer and acquire the transmission spectrum.

Data Interpretation & Expected Results: The IR spectrum will confirm the presence of the amine, ester, and aromatic ring functionalities.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric)3450 - 3300
Ester Carbonyl C=O Stretch1725 - 1705
Aromatic & Thiazole Rings C=C and C=N Stretches1620 - 1450
Ester C-O C-O Stretch1250 - 1100
Aromatic C-H C-H Bending (out-of-plane)900 - 675

The presence of these specific absorption bands provides strong, corroborating evidence for the major structural components of the target molecule.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[13] ¹H NMR reveals the chemical environment and neighboring relationships of all hydrogen atoms, while ¹³C NMR provides a map of the carbon framework.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Data Interpretation & Expected Results:

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.50 - 7.30Multiplet5HPhenyl-H Protons on the monosubstituted benzene ring.
~ 7.20Broad Singlet2HNH₂ Exchangeable protons of the primary amine.
~ 3.75Singlet3HO-CH₃ Protons of the methyl ester group with no adjacent protons.

¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~ 168C =OCarbonyl carbon of the ester.
~ 162Thiazole C -NH₂Carbon atom of the thiazole ring attached to the amine.
~ 145Thiazole C -PhQuaternary carbon of the thiazole ring attached to the phenyl group.
~ 135 - 128Phenyl C Carbons of the phenyl ring.
~ 115Thiazole C -COOCH₃Quaternary carbon of the thiazole ring attached to the ester.
~ 52O-C H₃Carbon of the methyl ester group.

The ¹H NMR data confirm the presence and ratio of phenyl, amine, and methyl ester protons. The ¹³C NMR data confirm the number of unique carbon environments, including the distinct carbons of the thiazole ring and the carbonyl carbon.

Final Confirmation: The Convergence of Evidence

The final step in structure elucidation is to integrate all data streams to ensure they collectively and exclusively support the proposed structure.

Data_Integration cluster_data Convergent Spectroscopic Evidence Structure Proposed Structure: Methyl 2-amino-5-phenyl -1,3-thiazole-4-carboxylate MS_Data MS Data: C₁₁H₁₀N₂O₂S MW = 234.0463 Structure->MS_Data is consistent with IR_Data IR Data: -NH₂ stretch -C=O stretch -Aromatic C=C Structure->IR_Data is consistent with NMR_Data NMR Data: 5 Ar-H, 2 NH₂, 3 CH₃ Correct ¹³C count Confirms connectivity Structure->NMR_Data is consistent with

Caption: Integration of data confirms the final structure.

The process is self-validating:

  • MS provides the molecular formula C₁₁H₁₀N₂O₂S.[14]

  • IR confirms the functional groups required by this formula: an amine (N), an ester (O₂), and aromatic rings (C, H).[18]

  • NMR assembles these pieces, showing a phenyl group, a primary amine, and a methyl ester, and its data is only consistent with the specific arrangement of these groups around the thiazole core as dictated by the Hantzsch synthesis.

The collective, non-contradictory evidence from these orthogonal analytical techniques allows for the confident and unambiguous assignment of the structure as Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate . This rigorous validation is the bedrock upon which further research, such as biological screening and SAR studies, can be reliably built.

References

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  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Butcher, R.J., et al. (1970). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 4, 759-763. Available from: [Link]

  • O'Connor, K.J., et al. (2015). Thiazole formation through a modified Gewald reaction. Tetrahedron Letters, 56(23), 3121-3124. Available from: [Link]

  • Nevagi, R.J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, Der Pharma Chemica, 6(5), 111-122. Available from: [Link]

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  • Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

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  • Clarke, G.M., Grigg, R., & Williams, D.H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. J. Chem. Soc. B, 339-343. Available from: [Link]

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  • ResearchGate. Possible mass fragmentation pattern of compound 3. Available from: [Link]

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  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available from: [Link]

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  • Wang, X., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(11), 1581-1587. Available from: [Link]

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Foundational

Spectroscopic Characterization of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] We will delve into the principles and experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide will offer a detailed interpretation of the spectral data, elucidating the key structural features of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the spectroscopic characterization of this important thiazole derivative.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The precise identification and structural elucidation of novel chemical entities are paramount in the early stages of drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of a compound. For heterocyclic compounds like Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, which serve as versatile scaffolds in medicinal chemistry, a thorough spectroscopic characterization is essential to confirm its identity, purity, and structural integrity.[1][2] This guide will serve as a practical resource for understanding the application and interpretation of key spectroscopic methods in the context of this specific thiazole derivative.

The molecular structure of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is presented below:

Caption: Molecular Structure of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity and spatial arrangement of atoms can be determined.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for obtaining reliable data.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the spectrometer prep3->acq1 Sample ready acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field for homogeneity acq2->acq3 acq4 Tune and match the probe acq3->acq4 acq5 Acquire ¹H and ¹³C spectra acq4->acq5 proc1 Fourier transform the FID acq5->proc1 Raw data (FID) proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (¹H) and peak picking proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and provide a deuterium signal for the instrument to lock onto, stabilizing the magnetic field.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks. The probe is tuned and matched to the resonant frequencies of the nuclei being observed (¹H and ¹³C) to maximize signal-to-noise.

  • Data Acquisition: For the ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[3] Proton decoupling is employed during ¹³C acquisition to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate provides a wealth of information about the proton environments within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29-7.39m5HPhenyl-H
7.25s2HNH₂
3.65s3HOCH₃

Source: Al-Balas et al., 2009[4]

Interpretation:

  • The multiplet observed in the range of δ 7.29-7.39 ppm corresponds to the five protons of the phenyl group. The overlapping signals in this region are characteristic of a monosubstituted benzene ring where the protons have similar chemical environments.

  • The singlet at δ 7.25 ppm , integrating to two protons, is assigned to the amino (-NH₂) group protons. The singlet nature of this peak indicates that there is no significant coupling to neighboring protons. The chemical shift is consistent with amino groups attached to an electron-withdrawing heterocyclic system.

  • The sharp singlet at δ 3.65 ppm , with an integration of three protons, is characteristic of the methyl ester (-OCH₃) group. Its upfield position relative to the aromatic and amino protons is expected due to the shielding effect of the adjacent oxygen atom.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Chemical Shift (δ, ppm)Assignment
166.13C=O (ester)
164.19C-2 (thiazole)
137.54C-5 (thiazole)
131.98, 131.65, 129.88, 128.68, 128.35Phenyl carbons
51.7 (estimated)OCH₃

Source: Al-Balas et al., 2009[4] (Note: The OCH₃ signal was not explicitly reported in the provided data but is estimated based on typical values for methyl esters.)

Interpretation:

  • The downfield signal at δ 166.13 ppm is assigned to the carbonyl carbon of the methyl ester group. Carbonyl carbons are characteristically deshielded and appear at high chemical shifts.

  • The signal at δ 164.19 ppm corresponds to the C-2 carbon of the thiazole ring, which is attached to the amino group and is part of the C=N bond.

  • The peak at δ 137.54 ppm is attributed to the C-5 carbon of the thiazole ring, which is bonded to the phenyl group.

  • The signals between δ 128.35 and 131.98 ppm are assigned to the carbons of the phenyl ring. The number of distinct signals suggests some degree of symmetry in the phenyl ring's electronic environment.

  • The upfield signal, estimated around δ 51.7 ppm , corresponds to the methyl carbon of the ester group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Experimental Protocol: FT-IR

The acquisition of a high-quality FT-IR spectrum of a solid sample can be achieved using the KBr pellet method or the thin-film method.

Methodology (KBr Pellet):

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. KBr is transparent to infrared radiation and serves as a matrix.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate exhibits characteristic absorption bands corresponding to its various functional groups.

Wavenumber (ν, cm⁻¹)Assignment
3411N-H stretch (amine)
1696C=O stretch (conjugated ester)

Source: Al-Balas et al., 2009[4]

Interpretation:

  • The absorption band at 3411 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine (-NH₂) group. The position of this band can be influenced by hydrogen bonding.

  • The strong absorption at 1696 cm⁻¹ is assigned to the C=O stretching vibration of the conjugated ester group. The conjugation with the thiazole ring lowers the frequency compared to a non-conjugated ester.

  • Other characteristic peaks for the thiazole ring, such as C=N and C-S stretching vibrations, are also expected in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

The choice of ionization technique is crucial for obtaining a meaningful mass spectrum. For a relatively stable organic molecule like Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are suitable.

Methodology (FAB):

  • Sample Preparation: The sample is dissolved in a suitable matrix, such as 3-nitrobenzyl alcohol (NOBA), on a sample target.

  • Ionization: The sample is bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon), causing the sample molecules to be desorbed and ionized.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectral Data and Interpretation

The mass spectrum provides the molecular weight of the compound and clues about its structure from the fragmentation pattern.

m/zAssignment
235.0545[M+H]⁺ (Molecular Ion + H)

Source: Al-Balas et al., 2009[4]

Interpretation:

  • The observed peak at m/z 235.0545 corresponds to the protonated molecular ion ([M+H]⁺). This confirms the molecular weight of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate to be 234.27 g/mol . The high-resolution mass spectrometry (HRMS) data allows for the determination of the elemental composition, which was found to be C₁₁H₁₁N₂O₂S, consistent with the expected formula.

A plausible fragmentation pathway for the molecular ion is depicted below.

fragmentation M [M+H]⁺ m/z = 235 F1 [M - OCH₃]⁺ m/z = 204 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 176 M->F2 - •COOCH₃ F3 [C₇H₅S]⁺ m/z = 121 (Phenylthio) F2->F3 - HCN, -HCN

Caption: A simplified representation of a possible mass spectral fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate using NMR, FT-IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the FT-IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and elemental composition. This guide has detailed the experimental protocols and the logical interpretation of the spectral data, offering a robust framework for the characterization of this and similar heterocyclic compounds in a drug discovery and development setting.

References

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & Coxon, G. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118. [Link]

  • LibreTexts. (2021). 13C-NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Zareef, M., Iqbal, R., Al-Rashida, M., Abbas, N., Khan, M. S., & Hamayun, M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(7), 1599-1627. [Link]

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Exploratory

The Hantzsch Synthesis: A Comprehensive Technical Guide to 2-Aminothiazole Derivatives for Drug Discovery

Introduction: The Privileged Scaffold of 2-Aminothiazole In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold," a molecular framework that consistently appears in a mul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Aminothiazole

In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its importance in drug discovery.[1][3][4] From the potent anticancer agent Dasatinib to various anti-inflammatory, antimicrobial, and antiviral drugs, the 2-aminothiazole core is a cornerstone in the development of novel therapeutics.[5][6][7][8] The Hantzsch thiazole synthesis, a classic yet highly relevant reaction, remains one of the most robust and widely employed methods for constructing this critical heterocyclic system.[5][9][10] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring both scientific integrity and practical success.

The Core Reaction: Unraveling the Hantzsch Synthesis Mechanism

First reported by Arthur Hantzsch in 1887, this synthesis fundamentally involves the cyclocondensation of an α-haloketone with a thioamide.[5][10] For the synthesis of 2-aminothiazole derivatives, the thioamide component is typically thiourea. The reaction proceeds through a well-established mechanism that ensures the efficient formation of the thiazole ring.

The mechanism can be broken down into three key stages:

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This S-alkylation step is a classic SN2 reaction, resulting in the formation of an isothiouronium salt intermediate.[11] The choice of the halogen in the α-haloketone influences the reaction rate, with the reactivity order being I > Br > Cl. α-Bromoketones are frequently used as they offer a good balance of reactivity and stability.[11]

  • Intramolecular Cyclization: The next crucial step involves an intramolecular cyclization. An amino group of the isothiouronium intermediate attacks the carbonyl carbon of the former ketone. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.

  • Dehydration and Aromatization: The final step is a dehydration reaction, where the hydroxyl group is eliminated as a water molecule. This elimination leads to the formation of a double bond within the ring, resulting in the stable, aromatic 2-aminothiazole ring system.

Below is a visual representation of the Hantzsch synthesis mechanism for 2-aminothiazoles.

Hantzsch_Mechanism Hantzsch Synthesis Mechanism for 2-Aminothiazoles alpha_haloketone α-Haloketone (R1-CO-CH(X)-R2) isothiouronium Isothiouronium Salt Intermediate alpha_haloketone->isothiouronium Nucleophilic Attack (SN2) thiourea Thiourea (H2N-CS-NH2) thiourea->isothiouronium cyclization Intramolecular Cyclization isothiouronium->cyclization hydroxylated_intermediate Hydroxylated Thiazoline Intermediate cyclization->hydroxylated_intermediate dehydration Dehydration (-H2O) hydroxylated_intermediate->dehydration aminothiazole 2-Aminothiazole Derivative dehydration->aminothiazole

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

A Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This section provides a detailed, step-by-step methodology for the synthesis of a representative 2-aminothiazole derivative. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol (95%)

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve thiourea (10 mmol, 1.0 eq.) in 30 mL of 95% ethanol. To this stirring solution, add 2-bromoacetophenone (10 mmol, 1.0 eq.).

  • Cyclocondensation: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. The choice of ethanol as a solvent is crucial as it effectively dissolves both reactants and facilitates the reaction at a moderate temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting materials.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH ~7-8). This step neutralizes the hydrobromic acid formed during the reaction and precipitates the free base of the 2-aminothiazole derivative.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2 x 20 mL) to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a minimal amount of hot ethanol to obtain pure 2-amino-4-phenylthiazole as off-white crystals.

  • Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and melting point of the product. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Key Parameters and Expected Outcomes

The following table summarizes the key reagents and expected outcomes for the synthesis of 2-amino-4-phenylthiazole.

StepReactionKey ReagentsProductExpected YieldMelting Point (°C)
AHantzsch Thiazole Synthesis2-Bromoacetophenone, Thiourea2-Amino-4-phenylthiazole75-85%150-152

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Workflow Experimental Workflow for Hantzsch Synthesis start Start reagents 1. Dissolve Thiourea and α-Haloketone in Ethanol start->reagents reflux 2. Heat to Reflux (80-90°C) reagents->reflux monitoring 3. Monitor Reaction by TLC reflux->monitoring workup 4. Cool and Neutralize with NaHCO3 monitoring->workup Reaction Complete filtration 5. Filter and Wash with Cold Water workup->filtration purification 6. Recrystallize from Hot Ethanol filtration->purification characterization 7. Dry and Characterize (Yield, MP, Spectroscopy) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis.

Field-Proven Insights: Troubleshooting and Optimization

While the Hantzsch synthesis is generally robust, certain challenges can arise. Understanding the causality behind these issues is key to effective troubleshooting.

  • Low Yields:

    • Cause: Incomplete reaction, side reactions, or loss of product during work-up.

    • Solution: Ensure the α-haloketone is of high purity, as impurities can lead to side products. The reaction time can be extended, and the temperature carefully controlled. During work-up, ensure the pH is optimal for precipitation and minimize the amount of solvent used for recrystallization to prevent product loss.

  • Formation of Byproducts:

    • Cause: Self-condensation of the α-haloketone or reaction of the product with the starting material.

    • Solution: Slow, controlled addition of the α-haloketone to the thiourea solution can minimize self-condensation. Maintaining the recommended reaction temperature is also crucial.

  • Regioselectivity with Unsymmetrical Thioureas:

    • Cause: When using an unsymmetrical thiourea, two isomeric products can potentially form.

    • Solution: The regioselectivity can often be controlled by the reaction conditions. Neutral conditions typically favor the formation of 2-(N-substituted amino)thiazoles. Acidic conditions may lead to a mixture of isomers.[11] Careful analysis of the product mixture is necessary to determine the isomeric ratio.

  • Microwave-Assisted Synthesis: For rapid synthesis and process optimization, microwave-assisted Hantzsch synthesis is a powerful alternative. It can significantly reduce reaction times from hours to minutes and often leads to higher yields.[11]

Conclusion: The Enduring Utility of the Hantzsch Synthesis

The Hantzsch synthesis of 2-aminothiazole derivatives remains a cornerstone of heterocyclic chemistry and drug discovery. Its reliability, versatility, and the biological significance of its products ensure its continued relevance. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively harness this powerful reaction to generate novel molecular entities with therapeutic potential. This guide serves as a testament to the enduring legacy of the Hantzsch synthesis, providing a solid foundation for its successful application in the modern research laboratory.

References

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Foundational

Strategic One-Pot Synthesis of Substituted 2-Aminothiazole-4-Carboxylates: A Guide to Efficient Medicinal Chemistry Scaffolding

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities r...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to antimicrobial.[1][2] The incorporation of a carboxylate group at the 4-position provides a crucial synthetic handle for further molecular elaboration, making substituted 2-aminothiazole-4-carboxylates highly valuable building blocks in drug discovery.[3][4] Traditional multi-step syntheses of these compounds are often hampered by low yields, tedious purification of unstable intermediates, and significant solvent waste. This guide details robust, efficient, and scalable one-pot methodologies that circumvent these challenges. By leveraging the principles of multicomponent reactions (MCRs), particularly in-situ variations of the classic Hantzsch thiazole synthesis, researchers can significantly improve synthetic efficiency, reduce costs, and accelerate the drug development pipeline.[5][6][7]

Introduction: The Strategic Value of the 2-Aminothiazole-4-Carboxylate Core

The thiazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities.[2][8] When functionalized with an amino group at the C-2 position and a carboxylate at C-4, the resulting scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities (via the amine), and a versatile point for chemical diversification (via the ester). This has made ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives key intermediates in the synthesis of important APIs, including the antibiotic Cefditoren Pivoxil.[3]

The primary advantage of a one-pot synthesis is the execution of multiple reaction steps in a single vessel without isolating intermediates. This approach offers compelling benefits for drug development:

  • Increased Efficiency: Reduces reaction time and simplifies experimental setup.[5]

  • Atom and Step Economy: Minimizes material loss and reduces the number of purification steps.[7]

  • Improved Safety: Avoids the isolation and handling of potentially hazardous or unstable intermediates, such as lachrymatory α-haloketones.[9]

  • Reduced Environmental Impact: Decreases the overall consumption of solvents and energy.

This guide focuses on the most prevalent and reliable one-pot strategy: the Hantzsch synthesis performed via an in situ generated α-halo β-ketoester.

The Core Mechanism: Understanding the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely used method for constructing the thiazole ring.[10][11] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing species, such as thiourea.[8][12]

The mechanism proceeds through a well-established pathway:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.[12][13]

  • Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the aromatic thiazole ring.[13]

This robust reaction is high-yielding and proceeds with readily available starting materials.[12]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Haloketone α-Halo β-Ketoester Intermediate1 Isothiouronium Salt (S-Alkylation Product) Haloketone->Intermediate1 1. SN2 Attack by Sulfur Thiourea Thiourea Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-Aminothiazole-4-carboxylate Intermediate2->Product 3. Dehydration (-H2O) One_Pot_Workflow Workflow for One-Pot Synthesis Start Starting Materials: - β-Ketoester - Halogenating Agent (e.g., NBS) - Thiourea Derivative Vessel Single Reaction Vessel (e.g., Ethanol, RT to Reflux) Start->Vessel Step1 Step 1 (In Situ): α-Halogenation of Ketoester Vessel->Step1 Step2 Step 2 (Immediate): Hantzsch Cyclocondensation Step1->Step2 Reactive intermediate consumed immediately Workup Aqueous Work-up & Purification (Crystallization) Step2->Workup Product Final Product: Substituted 2-Aminothiazole-4-carboxylate Workup->Product

Caption: Logical workflow of the one-pot synthesis method.

Key Reagents and Their Roles
  • β-Ketoester: The carbon backbone provider. Ethyl acetoacetate is commonly used for a 4-methyl substituent, while other esters provide access to a wider range of derivatives.

  • Halogenating Agent: N-Bromosuccinimide (NBS) is a preferred choice due to its ease of handling (solid) and high reactivity for α-bromination. [3]Copper(II) bromide (CuBr₂) is another effective reagent that facilitates a one-pot α-bromination/cyclization process. [5]* Thiourea or N-Substituted Thiourea: The source of the N-C-S unit required to form the thiazole ring. Using substituted thioureas allows for direct installation of alkyl or aryl groups on the 2-amino position. [3][5]* Solvent: Ethanol is a common and effective solvent, as it readily dissolves the reactants and the resulting product often precipitates upon cooling or addition of water, simplifying isolation. [4][12]

Data Presentation: Scope and Yields

The versatility of this one-pot method has been demonstrated across a range of substrates. The reaction is generally high-yielding and tolerant of various functional groups.

EntryR¹ in KetoesterR² in ThioureaConditionsYield (%)Reference
1MethylHEtOH, 70°C, 2h72[3]
2PhenylHCuBr₂, EtOH, Reflux, 3h92[5]
34-MeO-PhHCuBr₂, EtOH, Reflux, 3h90[5]
44-F-PhHCuBr₂, EtOH, Reflux, 3h85[5]
5MethylPhenylEtOH, 70°C, 2h85[3]
6MethylAllylEtOH, 70°C, 2h78[3]
7MethylEthylEtOH, 70°C, 2h81[3]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol describes a representative one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, adapted from established literature procedures. [3] Materials:

  • Ethyl acetoacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of ketoester).

  • Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Thiourea Addition: After the addition of NBS is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. To this mixture, add thiourea (1.2 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. Pour the mixture into ice-cold water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct until the effervescence ceases and the pH is ~7-8.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the solid product under vacuum. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Enhancing Synthesis with Green Chemistry Approaches

To further align with modern drug development standards, the core one-pot synthesis can be enhanced using green chemistry techniques that improve efficiency and reduce environmental impact.

  • Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can significantly accelerate the Hantzsch reaction. [14]The formation and collapse of cavitation bubbles generate localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates, often leading to higher yields in shorter times at ambient overall temperatures. [11][15][16]* Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes. [17][18]This technique is highly effective for library synthesis and rapid lead optimization. [9][19]

Conclusion

The one-pot synthesis of substituted 2-aminothiazole-4-carboxylates via in situ generation of α-halo intermediates represents a powerful and efficient strategy for medicinal chemists. This approach is not only high-yielding and scalable but also enhances safety and aligns with the principles of green chemistry. By mastering this methodology, research and development teams can accelerate the creation of diverse chemical libraries based on this privileged scaffold, ultimately streamlining the path to identifying novel therapeutic candidates.

References

  • Ghaemmaghami, L. et al. (2021). Green, One-Pot, Multicomponent Synthesis of Fused-Ring 2-Aminothiazoles. Taylor & Francis Online. Available at: [Link]

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  • Kiss, L. et al. (2021). Multicomponent one-pot synthesis of 2-iminothiazoline 5 a. ResearchGate. Available at: [Link]

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  • Haj-Ali, A. et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

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  • Wagare, D. S. et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. ResearchGate. Available at: [Link]

  • Patel, K. D. (2024). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. Available at: [Link]

  • Badali, E. et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. PubMed. Available at: [Link]

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  • Mishra, D. et al. (2015). An efficient one-pot synthesis of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Ultrasound-Assisted Annulation of 2-Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ResearchGate. Available at: [Link]

  • Reddy, C. S. et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Malid, D. R. et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. Available at: [Link]

  • Al-Balas, Q. et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. Available at: [Link]

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  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Pise, A. S. et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

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  • Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. Available at: [Link]

  • El-Metwaly, A. M. et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]

  • ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. Available at: [Link]

  • El-Metwaly, A. M. et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Publications. Available at: [Link]

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  • Wang, H. et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

  • Karami, B. et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]

  • Harrad, A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

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Exploratory

A Technical Guide to the Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthetic routes to obtain methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic routes to obtain methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide focuses on the fundamental starting materials and detailed methodologies, emphasizing the widely employed Hantzsch thiazole synthesis. Both traditional two-step and modern one-pot procedures are discussed, offering field-proven insights into experimental choices and their outcomes. The underlying reaction mechanisms are elucidated to provide a comprehensive understanding for researchers in drug discovery and development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have shown promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents. Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, making its efficient and reliable synthesis a key focus for organic and medicinal chemists. This guide will provide a detailed overview of the primary starting materials and synthetic strategies to access this valuable compound.

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The most prevalent and reliable method for the synthesis of methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, the key starting materials are:

  • Methyl 2-halo-3-oxo-3-phenylpropanoate: This α-halo-β-ketoester is the electrophilic component. The chloro- or bromo- derivatives are typically used.

  • Thiourea: This molecule serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

The synthesis can be approached in two primary ways: a traditional two-step process involving the isolation of the α-haloketoester, and a more streamlined one-pot synthesis.

Two-Step Hantzsch Synthesis: A Stepwise Approach

This classic approach provides a high degree of control over the reaction by isolating the intermediate α-halocarbonyl compound.

Step 1: Synthesis of the α-Halocarbonyl Starting Material

The initial step is the α-halogenation of methyl 3-oxo-3-phenylpropanoate. This can be achieved using various halogenating agents.

  • Starting Material: Methyl 3-oxo-3-phenylpropanoate

  • Halogenating Agents: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are commonly used for their ease of handling and selectivity. Sulfuryl chloride (SO₂Cl₂) can also be employed for chlorination.

Experimental Protocol: Synthesis of Methyl 2-chloro-3-oxo-3-phenylpropanoate

  • Reaction Setup: To a solution of methyl 3-oxo-3-phenylpropanoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (1.05 equivalents).

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, the reaction mixture is washed with water to remove succinimide. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude methyl 2-chloro-3-oxo-3-phenylpropanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.

Step 2: Cyclization to Form the Thiazole Ring

The second step is the condensation of the purified methyl 2-halo-3-oxo-3-phenylpropanoate with thiourea.

Experimental Protocol: Hantzsch Cyclization

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) and thiourea (1.1 equivalents) in a protic solvent such as ethanol or methanol.[4]

  • Reaction Conditions: The mixture is heated to reflux for a period of 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated. The resulting mixture is then poured into cold water.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.[4]

  • Purification: The crude methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can be purified by recrystallization from a suitable solvent like ethanol to afford the final product.

One-Pot Hantzsch Synthesis: An Efficient Alternative

To improve efficiency and reduce waste, a one-pot synthesis can be employed.[6][7][8] In this approach, the α-halogenation and the cyclization reaction are carried out sequentially in the same reaction vessel without isolation of the intermediate.

Experimental Protocol: One-Pot Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-oxo-3-phenylpropanoate (1 equivalent) in a suitable solvent (e.g., ethanol, tetrahydrofuran/water mixture).[6][7]

  • α-Halogenation: Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Cyclization: To the same flask, add thiourea (1.1 equivalents) and heat the reaction mixture to reflux for 2-4 hours.[6]

  • Work-up and Purification: The work-up and purification steps are similar to the two-step method, involving precipitation in water, filtration, and recrystallization.

Mechanistic Insights: The "Why" Behind the Hantzsch Synthesis

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Hantzsch thiazole synthesis proceeds through a well-established pathway.

Diagram of the Hantzsch Thiazole Synthesis Mechanism:

Hantzsch_Mechanism Thiourea Thiourea Thioimidate Thioimidate Intermediate Thiourea->Thioimidate Nucleophilic attack (SN2) AlphaHaloKetoester Methyl 2-halo-3-oxo-3-phenylpropanoate AlphaHaloKetoester->Thioimidate CyclicIntermediate Cyclic Hemiaminal Thioimidate->CyclicIntermediate Intramolecular cyclization DehydratedIntermediate Dehydrated Intermediate CyclicIntermediate->DehydratedIntermediate Dehydration (-H2O) Product Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate DehydratedIntermediate->Product Tautomerization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the halo-ketoester in an SN2 fashion, displacing the halide ion.[4]

  • Intramolecular Cyclization: The nitrogen atom of the resulting thioimidate intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a five-membered cyclic hemiaminal intermediate.

  • Dehydration: This cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system.

  • Tautomerization: The final step involves tautomerization to yield the aromatic 2-aminothiazole ring.

Comparative Analysis of Synthetic Strategies

ParameterTwo-Step Hantzsch SynthesisOne-Pot Hantzsch Synthesis
Starting Materials Methyl 3-oxo-3-phenylpropanoate, Halogenating Agent, ThioureaMethyl 3-oxo-3-phenylpropanoate, Halogenating Agent, Thiourea
Intermediate Isolation Yes (α-halo-β-ketoester)No
Reaction Time Longer overallShorter
Yield Generally good to highOften comparable or slightly lower
Process Simplicity More complex (multiple work-ups)Simpler (single work-up)
Control Higher control over each stepLess direct control over intermediates
Waste Generation Higher (more solvents and purification steps)Lower

Conclusion

The synthesis of methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is most effectively achieved through the Hantzsch thiazole synthesis. The choice between a traditional two-step method and a more modern one-pot approach will depend on the specific requirements of the researcher, balancing the need for high control versus process efficiency. The one-pot method, in particular, offers a greener and more time-efficient route to this valuable synthetic intermediate. A thorough understanding of the starting materials, reaction conditions, and underlying mechanism, as detailed in this guide, is paramount for the successful and reproducible synthesis of this important heterocyclic compound.

References

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  • NIH National Library of Medicine. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]

  • Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
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  • Google Patents. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

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Foundational

A Technical Guide to the Synthesis of Methyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate Derivatives

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold The 2-aminothiazole ring is a privileged heterocyclic motif and a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its derivatives a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif and a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are integral to a wide spectrum of pharmacologically active agents, exhibiting activities that span anticancer, anti-inflammatory, antibacterial, and antiviral domains.[1][3][4][5] The specific functionalization at the 2, 4, and 5-positions of the thiazole core allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for drug discovery. This guide provides an in-depth exploration of the synthetic strategies for a key derivative, methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, offering both mechanistic understanding and practical, field-proven protocols for researchers and drug development professionals.

Chapter 1: Core Synthetic Strategy - The Hantzsch Thiazole Synthesis and Its Modern Evolution

The most robust and widely employed method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[6][7][8] The classical approach involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[1][6][7]

The fundamental mechanism proceeds through two key stages:

  • S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide in an SN2 reaction to form an isothiouronium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal-like intermediate yields the aromatic thiazole ring.[6]

Below is a generalized mechanistic pathway for the Hantzsch synthesis.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product alpha_haloketone α-Haloketone (e.g., Methyl 2-chloro-3-oxo-3-phenylpropanoate) isothiouronium Isothiouronium Salt (Intermediate) alpha_haloketone->isothiouronium S-Alkylation (SN2) thiourea Thiourea thiourea->isothiouronium cyclized_intermediate Cyclized Intermediate (Hemiaminal-like) isothiouronium->cyclized_intermediate Intramolecular Nucleophilic Attack aminothiazole 2-Aminothiazole Derivative cyclized_intermediate->aminothiazole Dehydration (-H₂O)

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

While effective, the classical Hantzsch synthesis often requires the preparation and handling of α-haloketones, which are frequently lachrymatory and toxic. This has spurred the development of one-pot procedures that generate the α-haloketone in situ.[1][3][9] These modern adaptations enhance safety, reduce waste, and improve overall efficiency by avoiding the isolation of hazardous intermediates.[1][3]

Chapter 2: One-Pot Synthesis - A Safer and More Efficient Workflow

A significant advancement in the synthesis of 2-aminothiazole derivatives is the adoption of one-pot methodologies.[1][3][10] This strategy involves combining the starting ketone, a halogenating agent, and thiourea in a single reaction vessel. The reaction proceeds via an in situ α-halogenation of the ketone, followed immediately by the Hantzsch condensation.

One_Pot_Workflow start Start: Combine Reactants reactants Ketone Precursor (Methyl 3-oxo-3-phenylpropanoate) + Halogenating Agent (e.g., NBS) + Thiourea start->reactants in_situ_halogenation Step 1: In Situ α-Halogenation (Formation of α-haloketone) reactants->in_situ_halogenation hantzsch_condensation Step 2: Hantzsch Condensation (Cyclization with Thiourea) in_situ_halogenation->hantzsch_condensation Immediate reaction workup Step 3: Work-up & Purification hantzsch_condensation->workup product Final Product: Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate workup->product

Caption: Workflow for a one-pot synthesis of 2-aminothiazole derivatives.

This approach offers several key advantages:

  • Safety: Eliminates the need to isolate and handle lachrymatory α-haloketones.[3]

  • Efficiency: Reduces reaction time and simplifies work-up procedures, leading to higher overall yields.[1][9]

  • Sustainability: Minimizes solvent usage and chemical waste.[3][10]

Various reagents and catalysts have been successfully employed to facilitate this one-pot synthesis, each with its own merits.

Catalyst/Reagent SystemStarting MaterialHalogenating AgentSolventKey AdvantagesReference
Lactic Acid Aralkyl ketonesN-Bromosuccinimide (NBS)Lactic AcidEnvironmentally benign, acts as both catalyst and solvent, rapid reaction times (10-15 min).[10]
Copper(II) Bromide Aromatic methyl ketonesCopper(II) Bromide (CuBr₂)EthanolInexpensive, efficient for α-bromination and subsequent cyclization.[1]
Montmorillonite-K10 Methylcarbonyl compoundsIodine (I₂)DMSOHeterogeneous catalyst, easy recovery and reusability.[2]
Silica Supported Tungstosilicic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one(Pre-brominated)Ethanol/WaterGreen method, reusable catalyst, applicable with ultrasonic irradiation.[4]

Chapter 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of the target molecule, adapted from established methodologies for similar 2-aminothiazole-4-carboxylate structures.[11][12]

Protocol 1: Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate via Hantzsch Condensation

This protocol follows the classical Hantzsch approach, starting from a pre-synthesized α-haloketone.

Materials:

  • Methyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (as solvent)

  • Sodium bicarbonate solution (aqueous, saturated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction, which will precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain the crude methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

Protocol 2: One-Pot Synthesis from Methyl 3-oxo-3-phenylpropanoate

This protocol details the more modern, safer one-pot approach.

Materials:

  • Methyl 3-oxo-3-phenylpropanoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Thiourea (1.2 eq)

  • Ethanol or Acetonitrile (as solvent)

  • A catalytic amount of an acid or radical initiator (e.g., AIBN), if required.

Procedure:

  • To a round-bottom flask, add methyl 3-oxo-3-phenylpropanoate (1.0 eq) and the chosen solvent (e.g., ethanol).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) to the mixture.

  • Heat the mixture to 50-60 °C and stir for 1-2 hours to facilitate the in situ α-bromination. The formation of the α-bromoketone can be monitored by TLC.

  • Once the α-bromination is complete, add thiourea (1.2 eq) directly to the reaction mixture.

  • Increase the temperature to reflux and maintain for an additional 2-3 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Isolate the product via vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or another suitable solvent.

Chapter 4: Conclusion and Future Outlook

The synthesis of methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and its derivatives is well-established, with the Hantzsch synthesis remaining the foundational method. The evolution towards one-pot, multicomponent reactions signifies a major leap forward, offering safer, more efficient, and environmentally conscious pathways.[1][13][14] The use of novel and reusable catalysts continues to be an active area of research, aiming to further improve the sustainability of these syntheses.[15][16] As the demand for structurally diverse aminothiazole derivatives in drug discovery grows, the development of even more sophisticated and streamlined synthetic methodologies will be paramount.

References

  • HETEROCYCLES, Vol. 85, No. 8, 2012. A facile, one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]

  • Taylor & Francis Online. (2017). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. [Link]

  • ResearchGate. (2022). Common methods for the synthesis of 2-aminothiazole. [Link]

  • Taylor & Francis Online. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. [Link]

  • ResearchGate. (2021). Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. [Link]

  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. [Link]

  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

  • PMC - NIH. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. [Link]

  • RSC Advances (RSC Publishing). (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. [Link]

  • Google Patents. (n.d.).
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  • PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. [Link]

  • PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Google Patents. (n.d.).
  • Dergipark. (n.d.). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

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Exploratory

The 2-Amino-5-Phenyl-Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a phenyl group at the 5-position of this scaffold gives rise to the 2-amino-5-phenyl-thiazole core, a structural motif that has demonstrated a remarkable breadth of pharmacological potential. This technical guide provides a comprehensive exploration of this scaffold, delving into its synthesis, diverse biological activities, and the underlying mechanisms of action. We will examine its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent, supported by detailed experimental protocols, structure-activity relationship analyses, and visualizations of key signaling pathways. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into the exploitation of the 2-amino-5-phenyl-thiazole scaffold.

The Architectural Significance of the 2-Amino-5-Phenyl-Thiazole Core

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts a unique combination of electronic properties and steric features to a molecule.[1] The 2-amino group serves as a critical hydrogen bond donor and a key point for further chemical modification, while the 5-phenyl group provides a lipophilic anchor and opportunities for diverse substitutions that can profoundly influence biological activity. This tripartite structure allows for extensive chemical space exploration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the 2-Amino-5-Phenyl-Thiazole Scaffold: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for the construction of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction first reported in 1887.[3] This reaction's enduring popularity stems from its simplicity, high yields, and the use of readily available starting materials.[3][4]

Underlying Chemistry of the Hantzsch Synthesis

The reaction involves the cyclization of an α-haloketone with a thioamide.[3] In the context of synthesizing the 2-amino-5-phenyl-thiazole scaffold, the typical reactants are a 2-halo-1-phenylethan-1-one (e.g., 2-bromoacetophenone) and thiourea. The mechanism proceeds through a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the 2-bromoacetophenone in an SN2 reaction.

  • Cyclization: An intramolecular nucleophilic attack occurs where one of the amino groups of the thiourea attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-amino-4-phenylthiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-Phenylthiazole

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the parent 2-amino-4-phenylthiazole scaffold.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water (deionized)

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to a low temperature (approximately 100°C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromic acid byproduct.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water to remove any remaining salts.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • The crude product is often of sufficient purity for characterization by melting point and Thin Layer Chromatography (TLC).[4]

The Multifaceted Biological Potential of 2-Amino-5-Phenyl-Thiazole Derivatives

The 2-amino-5-phenyl-thiazole scaffold has been extensively explored as a template for the design of novel therapeutic agents across a wide range of disease areas.

Anticancer Activity

Derivatives of 2-amino-5-phenyl-thiazole have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.[5][6]

Mechanism of Action: A key mechanism of action for the anticancer effects of some 2-amino-4-phenylthiazole derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and migration.[6] One such target is the Insulin-like Growth Factor 1 Receptor (IGF1R), a receptor tyrosine kinase that is often overexpressed in various cancers.[6] Inhibition of IGF1R can disrupt downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.

Signaling Pathway: IGF1R Inhibition

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-Amino-5-phenyl- thiazole Derivative Compound->IGF1R Inhibition

Caption: Inhibition of the IGF1R signaling pathway by 2-amino-5-phenyl-thiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, HT29)[6]

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 2-amino-5-phenyl-thiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[8]

  • Solubilization: For adherent cells, carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8] For suspension cells, centrifuge the plate and then aspirate the supernatant before adding the solvent.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitutions on the 5-phenyl ring significantly impact activity. Halogen substitutions, particularly at the meta-position, have been shown to enhance antitumor activity.[5]

  • The nature of the substituent at the 2-amino position is critical. Amide and urea functionalities at this position have been found to be beneficial for anticancer potency.[6]

  • The presence of bulky groups on the thiazole ring can either increase or decrease activity depending on the specific target and cell line.[5]

Table 1: Anticancer Activity of Selected 2-Amino-4-Phenylthiazole Derivatives

Compound IDR (Substitution on 2-amino)R' (Substitution on 4-phenyl)Cell LineIC₅₀ (µM)Reference
5b -H3-ClHT292.01[6]
27 Ureido-morpholine-HHepG20.62[6]
28 Amide derivative3-ClHT290.63[5]
Dasatinib (Reference drug)-K562< 1[9]
Antimicrobial Activity

The 2-aminothiazole scaffold is present in several clinically used antibiotics, and derivatives of 2-amino-5-phenyl-thiazole have shown promising activity against a range of bacterial and fungal pathogens.[1][10][11]

Mechanism of Action: The antimicrobial mechanism of thiazole derivatives can vary. One proposed mechanism is the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or folic acid metabolism.[1][12] For example, some sulfonamide-containing thiazole derivatives are known to inhibit dihydrofolate reductase (DHFR).[10] Another potential target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14] The broth microdilution method is a standard technique for determining MIC values.[14]

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • 2-amino-5-phenyl-thiazole test compounds

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plate.[15]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[14]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Derivatives of the 2-amino-5-phenyl-thiazole scaffold have been investigated for their potential to modulate inflammatory pathways.[16]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes. Both prostaglandins and leukotrienes are potent pro-inflammatory mediators.[16] By inhibiting these enzymes, 2-amino-5-phenyl-thiazole derivatives can reduce the production of these inflammatory molecules. Some derivatives have been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2 and iNOS.[17]

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism

AA_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound 2-Amino-5-phenyl- thiazole Derivative Compound->COX Inhibition Compound->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by 2-amino-5-phenyl-thiazole derivatives.

Experimental Protocol: In Vitro COX and LOX Inhibition Assays

Commercially available enzyme immunoassay (EIA) or fluorometric screening kits are commonly used to assess the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX.[18][19]

General Procedure:

  • The assay is typically performed in a 96-well plate format.

  • The purified enzyme (COX-1, COX-2, or 5-LOX) is incubated with the test compound at various concentrations.

  • The substrate (arachidonic acid) is added to initiate the enzymatic reaction.

  • The formation of the product (e.g., prostaglandins or leukotrienes) is measured, often through a colorimetric or fluorometric readout.

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ values are determined.

Neuroprotective Activity

Neurodegenerative diseases represent a significant and growing unmet medical need. Emerging evidence suggests that 2-amino-5-phenyl-thiazole derivatives may possess neuroprotective properties.

Mechanism of Action: One of the proposed mechanisms for the neuroprotective effects of this scaffold is the activation of Sirtuin 1 (SIRT1).[20][21] SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in cellular stress resistance, DNA repair, and the regulation of inflammatory processes in the brain.[20] Activation of SIRT1 can lead to the deacetylation of various substrates, including transcription factors and histones, resulting in the expression of genes that promote neuronal survival and reduce neuroinflammation.

Experimental Protocol: Neuroprotection Assay in Cell Culture

This protocol describes a general method for assessing the neuroprotective effects of a compound against an induced neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y or PC12).[22][23]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Poly-D-lysine-coated culture plates

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or glutamate for excitotoxicity models)[24]

  • 2-amino-5-phenyl-thiazole test compounds

  • Reagents for cell viability assessment (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Culture: Plate the neuronal cells onto poly-D-lysine-coated plates and allow them to differentiate or acclimate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 6-OHDA or glutamate) to the culture medium to induce neuronal damage.

  • Incubation: Incubate the cultures for 24 hours.

  • Assessment of Neuroprotection: Measure cell viability using an appropriate assay (e.g., MTT assay as described in section 3.1. or an LDH cytotoxicity assay which measures the release of lactate dehydrogenase from damaged cells).[24]

  • Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the neurotoxin-treated control group to determine the neuroprotective effect.

Integrated Experimental Workflow

The evaluation of a novel 2-amino-5-phenyl-thiazole derivative typically follows a logical progression from synthesis to comprehensive biological characterization.

Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Primary Biological Screening cluster_mechanistic Mechanistic Studies for Lead Compounds Synthesis Hantzsch Thiazole Synthesis of Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (COX/LOX Inhibition) Purification->Anti_inflammatory Neuroprotective Neuroprotective Screening (Cell Viability Assay) Purification->Neuroprotective Kinase Kinase Profiling (e.g., IGF1R) Anticancer->Kinase Enzyme Enzyme Inhibition Assays (e.g., DHFR, MurB) Antimicrobial->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, SIRT1) Anti_inflammatory->Pathway Neuroprotective->Pathway

Caption: A generalized experimental workflow for the development of 2-amino-5-phenyl-thiazole derivatives.

Conclusion and Future Perspectives

The 2-amino-5-phenyl-thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its status as a privileged scaffold. The ongoing exploration of this motif, particularly in the realms of targeted cancer therapy, novel antimicrobial agents to combat resistance, potent anti-inflammatory drugs with improved side-effect profiles, and innovative neuroprotective strategies, holds immense promise for the future of drug discovery. A deeper understanding of the structure-activity relationships and the specific molecular targets for each therapeutic area will be crucial in guiding the rational design of the next generation of 2-amino-5-phenyl-thiazole-based medicines. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

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  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 195-226.
  • Swaroop, T. R., Sharath Kumar, K. S., & Chethana, U. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
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  • Mishra, A., & Patnaik, S. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Biointerface Research in Applied Chemistry.
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  • Tian, Y., An, N., Li, W., Tang, S., Li, J., Wang, H., Su, R., & Cai, D. (2023). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Journal of Chemistry, 2023, 1-14.
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  • Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2015).
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  • Yilmaz, I., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 17(1), 123.
  • Hamed, F. M., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, e3526.
  • ResearchGate. (2018). (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties.
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Sources

Protocols & Analytical Methods

Method

Application Notes: Utilizing Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate as a Versatile Pharmaceutical Intermediate

Abstract The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its remarkable versatility stems from its ability to engage...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its remarkable versatility stems from its ability to engage in various biological interactions, leading to a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a particularly valuable intermediate in this class. Its dual reactive centers—the nucleophilic 2-amino group and the modifiable 4-ester group—provide a robust platform for constructing diverse molecular libraries. This guide offers detailed protocols for the strategic derivatization of this intermediate, focusing on N-acylation and C4-carboxamide formation, two key transformations for generating novel compounds with therapeutic potential.

Introduction and Strategic Overview

The inherent value of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate lies in its predictable reactivity, allowing for selective modifications at two primary sites. This enables a divergent synthetic approach, where a single starting material can be elaborated into multiple, structurally distinct families of compounds.

  • Site A (C2-Amine): The primary amino group is an excellent nucleophile, ideal for reactions such as acylation, sulfonylation, and urea/thiourea formation. These modifications are crucial for exploring interactions with target proteins, often forming key hydrogen bonds.

  • Site B (C4-Ester): The methyl ester can be readily hydrolyzed to a carboxylic acid. This acid functionality is a linchpin for amide bond formation, a cornerstone of modern drug design, facilitated by a vast array of commercially available amines and robust coupling reagents.[4]

This document provides experimentally-grounded protocols to exploit this reactivity, enabling researchers to efficiently generate libraries of novel thiazole derivatives for biological screening.

Physicochemical Properties & Safety
PropertyValueReference
CAS Number 115174-39-5[5]
Molecular Formula C₁₁H₁₀N₂O₂S[5]
Molecular Weight 234.27 g/mol [5]
Appearance Solid (Pale yellow crystals)
Melting Point 171-173 °C[6]

Safety & Handling: Handle with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure work is performed in a well-ventilated fume hood. For research use only, not for diagnostic or therapeutic use.[5]

Experimental Protocols & Methodologies

The following protocols detail two fundamental synthetic pathways starting from Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Workflow Visualization

G cluster_0 Pathway 1: N-Acylation cluster_1 Pathway 2: C4-Amidation A Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate P1 Protocol 1: R-COCl, Base A->P1 P2A Protocol 2A: Saponification A->P2A B N-Acylated Thiazole Esters P1->B C Thiazole-4-carboxylic Acid P2B Protocol 2B: R'-NH₂, Coupling Agent C->P2B D N-Substituted Thiazole Carboxamides P2A->C P2B->D G cluster_reactants Reactants cluster_reagents Reagents Acid Thiazole-4- carboxylic Acid HATU HATU (Coupling Agent) Amine Primary/Secondary Amine (R-NH₂) Product N-Substituted Thiazole Carboxamide HATU->Product Amide Bond Formation DIPEA DIPEA (Base) DIPEA->HATU DMF DMF (Solvent) DMF->HATU

Sources

Application

Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate: A Detailed Laboratory Protocol

This document provides a comprehensive guide for the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The proto...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying causality of each step, ensuring a thorough understanding of the synthesis.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol details its preparation via the renowned Hantzsch thiazole synthesis, a reliable and versatile method for the construction of the thiazole ring.[2][3] The synthesis is presented in two main stages: the preparation of the key intermediate, methyl 2-chloro-3-oxo-3-phenylpropanoate, followed by its cyclocondensation with thiourea.

Chemical Principles and Reaction Mechanism

The synthesis of the target molecule is based on the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[2] In this specific protocol, the α-haloketone is methyl 2-chloro-3-oxo-3-phenylpropanoate, and the thioamide is thiourea.

The reaction mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being highly nucleophilic, attacks the electrophilic carbon bearing the chlorine atom in methyl 2-chloro-3-oxo-3-phenylpropanoate. This results in the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: The amino group of the thiourea intermediate then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl group.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.

This sequence of reactions is highly efficient and generally provides good yields of the desired thiazole derivative.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Part 1: Synthesis of Methyl 2-chloro-3-oxo-3-phenylpropanoate (Intermediate)

The first part of the protocol involves the α-chlorination of methyl 3-oxo-3-phenylpropanoate using sulfuryl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-oxo-3-phenylpropanoate178.1810.0 g0.056
Sulfuryl chloride (SO₂Cl₂)134.977.55 g (4.5 mL)0.056
Dichloromethane (CH₂Cl₂)84.93100 mL-

Safety Precautions:

  • Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. [4][5][6] This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 3-oxo-3-phenylpropanoate (10.0 g, 0.056 mol) in dichloromethane (100 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride (4.5 mL, 0.056 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. The addition of sulfuryl chloride is exothermic.[8]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Once the reaction is complete, carefully pour the reaction mixture into 100 mL of ice-cold water to quench the reaction.

  • Separate the organic layer in a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-chloro-3-oxo-3-phenylpropanoate as an oil. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This part describes the Hantzsch thiazole synthesis by reacting the prepared intermediate with thiourea.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-chloro-3-oxo-3-phenylpropanoate212.63(from Part 1)~0.056
Thiourea76.124.26 g0.056
Ethanol (95%)46.07150 mL-

Safety Precautions:

  • Thiourea is a suspected carcinogen and should be handled with care. Wear appropriate PPE.

  • Ethanol is flammable. Keep away from open flames.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude methyl 2-chloro-3-oxo-3-phenylpropanoate from Part 1 in ethanol (150 mL).

  • Add thiourea (4.26 g, 0.056 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 4-6 hours.[9]

  • Monitor the reaction progress by TLC using a hexane:ethyl acetate (1:1) solvent system.

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.[10]

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Purification:

The crude product can be purified by recrystallization.[9] A suitable solvent system is a mixture of ethanol and water or dimethylformamide (DMF) and water.[11]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Product Analysis and Characterization

The identity and purity of the synthesized Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate should be confirmed by analytical techniques.

Analytical TechniqueExpected Results
Melting Point Literature values are in the range of 190-200 °C.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~3.7 (s, 3H, OCH₃), ~7.3-7.5 (m, 5H, Ar-H), ~7.8 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~52 (OCH₃), ~110 (C4-thiazole), ~128-130 (Ar-C), ~145 (C5-thiazole), ~162 (C=O), ~168 (C2-thiazole)
IR (KBr) ν (cm⁻¹): ~3400-3300 (N-H stretch), ~1690 (C=O stretch), ~1620 (N-H bend), ~1540 (C=N stretch)

Note: The exact chemical shifts and peak shapes may vary slightly depending on the solvent and instrument used.

Logical and Experimental Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Hantzsch Thiazole Synthesis start1 Dissolve Methyl 3-oxo-3-phenylpropanoate in CH₂Cl₂ step1_1 Cool to 0-5 °C start1->step1_1 step1_2 Add Sulfuryl Chloride dropwise step1_1->step1_2 step1_3 Stir at Room Temperature step1_2->step1_3 step1_4 Quench with ice-water step1_3->step1_4 step1_5 Work-up and Extraction step1_4->step1_5 end1 Crude Methyl 2-chloro-3-oxo-3-phenylpropanoate step1_5->end1 start2 Dissolve Intermediate and Thiourea in Ethanol end1->start2 Use directly step2_1 Reflux for 4-6 hours start2->step2_1 step2_2 Cool to Room Temperature step2_1->step2_2 step2_3 Collect Precipitate by Filtration step2_2->step2_3 step2_4 Wash with Cold Ethanol step2_3->step2_4 step2_5 Dry the Product step2_4->step2_5 end2 Crude Final Product step2_5->end2 purification Recrystallization end2->purification final_product Pure Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate purification->final_product

Caption: Experimental workflow for the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism reagents { Methyl 2-chloro-3-oxo-3-phenylpropanoate | + | Thiourea} intermediate1 S-Alkylated Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate intermediate2->product Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Sulfuryl Chloride. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2-aminothiazole.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

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  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]

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Method

Application Notes and Protocols for Antimicrobial Activity Screening of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entiti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Specifically, the 2-aminothiazole moiety has been identified as a key pharmacophore in a multitude of compounds exhibiting significant antibacterial and antifungal activities.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial activity screening of a promising class of these compounds: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives.

The rationale for focusing on this particular scaffold lies in its structural features which are amenable to diverse chemical modifications, allowing for the fine-tuning of their biological activity, physicochemical properties, and pharmacokinetic profiles. The strategic placement of the amino, phenyl, and carboxylate groups offers multiple points for derivatization, enabling the exploration of a vast chemical space to optimize antimicrobial potency and spectrum.

This guide is structured to provide not only step-by-step protocols for synthesis and antimicrobial evaluation but also the scientific reasoning behind these methodologies, ensuring a deep understanding of the experimental workflow and the reliability of the generated data.

Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Derivatives: A Modern Approach to a Classic Reaction

The synthesis of the core scaffold, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, and its derivatives is most effectively achieved through the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[6] For the synthesis of the title compound, the key starting materials are a methyl 2-halo-3-oxo-3-phenylpropanoate and thiourea.

Protocol: One-Pot Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This protocol is adapted from established one-pot Hantzsch thiazole synthesis procedures.[7][8]

Materials:

  • Methyl benzoylacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Stir bar and magnetic stir plate with heating

  • Round bottom flask

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Halogenation: In a round bottom flask equipped with a magnetic stir bar, dissolve methyl benzoylacetate (1 equivalent) in ethanol.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution at room temperature while stirring. The reaction is typically exothermic.

  • Continue stirring at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. This intermediate is the α-brominated ketone.

  • Cyclization: To the same reaction mixture, add thiourea (1 equivalent).

  • Attach a condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[6]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum or in a desiccator.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Derivatization: To synthesize derivatives, one can start with substituted benzoylacetates or use N-substituted thioureas in the cyclization step. Further modifications can be made to the 2-amino group after the thiazole ring has been formed.

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Start Methyl benzoylacetate + Thiourea Halogenation Halogenation (NBS, Ethanol) Start->Halogenation Step 1 Cyclization Cyclization (Reflux) Halogenation->Cyclization Step 2 Workup Work-up & Isolation (Na2CO3, Filtration) Cyclization->Workup Step 3 Product Pure Product Workup->Product Step 4

Caption: One-pot synthesis workflow for the target thiazole compound.

Antimicrobial Susceptibility Testing: Methodologies and Protocols

The evaluation of the antimicrobial activity of novel compounds requires standardized and reproducible methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[9][10] This section details two primary methods for screening the synthesized thiazole derivatives: the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Preliminary Screening: Agar Well Diffusion Method

This method is a cost-effective and straightforward technique for the initial qualitative assessment of antimicrobial activity.[11] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and fungal cultures

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control antibiotic discs (e.g., ciprofloxacin, fluconazole)

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland turbidity standard. This can be achieved by suspending colonies from an overnight culture in sterile saline and adjusting the turbidity.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Well Creation: Aseptically create wells in the inoculated agar plate using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the synthesized thiazole derivatives in DMSO. Aseptically add a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells. Also, include a negative control (DMSO) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This method is considered the "gold standard" for susceptibility testing.[14]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial and fungal cultures

  • Synthesized thiazole derivatives

  • Positive control antibiotics

  • Multi-channel pipette

  • Incubator

  • Plate reader (optional)

Protocol:

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the synthesized thiazole derivatives in CAMHB directly in the 96-well plates. The concentration range should be chosen based on the preliminary screening results.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Plate Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

  • Controls:

    • Growth Control: A well containing only the inoculated broth (no compound).

    • Sterility Control: A well containing only uninoculated broth.

    • Positive Control: A row of wells with serial dilutions of a standard antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or with a plate reader.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Workflow Start Synthesized Thiazole Derivatives Preliminary_Screening Preliminary Screening (Agar Well Diffusion) Start->Preliminary_Screening Quantitative_Analysis Quantitative Analysis (Broth Microdilution - MIC) Preliminary_Screening->Quantitative_Analysis Active Compounds Data_Analysis Data Analysis & Interpretation Quantitative_Analysis->Data_Analysis Report Final Report Data_Analysis->Report

Caption: A streamlined workflow for antimicrobial screening.

Data Interpretation and Quality Control: Ensuring Trustworthy Results

The reliability of antimicrobial susceptibility testing data is paramount. This requires a robust quality control (QC) program and a clear understanding of how to interpret the results.

Quality Control

According to CLSI guidelines, QC must be performed to ensure the accuracy and reproducibility of the testing methods.[15][16] This involves the use of well-characterized reference strains with known susceptibility profiles.

  • QC Strains: A selection of ATCC (American Type Culture Collection) strains should be included in each batch of tests.[16] Common QC strains include:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213

    • Pseudomonas aeruginosa ATCC 27853

    • Candida albicans ATCC 90028

  • Acceptance Criteria: The MIC values obtained for the QC strains must fall within the acceptable ranges specified in the CLSI M100 document.[14][17] If the QC results are out of range, the test results for the novel compounds are considered invalid, and the entire batch must be repeated after troubleshooting the issue.

Interpreting MIC Values

The MIC value is a direct measure of the potency of a compound against a specific microorganism. A lower MIC value indicates a more potent compound. When comparing the activity of different derivatives, it is essential to consider the MIC values across a panel of clinically relevant microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Compound 1632>6432
Derivative A 48328
Derivative B 3264>6464
Ciprofloxacin 0.50.0150.25NA
Fluconazole NANANA2

Table 1: Example of MIC Data for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Derivatives

Potential Mechanisms of Action of 2-Aminothiazole Derivatives

Understanding the mechanism of action of a novel antimicrobial agent is crucial for its development as a therapeutic. While the precise mechanism of action for the Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate scaffold needs to be elucidated through further studies, research on other 2-aminothiazole derivatives suggests several potential targets.

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[18][19]

  • Disruption of Fungal Cell Membrane: In fungi, 2-aminothiazole compounds may target CYP51 (lanosterol 14α-demethylase), an enzyme essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[18][19]

  • Other Potential Targets: Other potential mechanisms could include the inhibition of DNA gyrase, protein synthesis, or other essential metabolic pathways.[4]

Further mechanistic studies, such as enzyme inhibition assays, macromolecular synthesis assays, and transcriptomic or proteomic analyses, are required to identify the specific molecular targets of these novel derivatives.

Conclusion

The Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate scaffold represents a promising starting point for the development of new antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. By adhering to standardized methodologies and implementing rigorous quality control measures, researchers can generate reliable and reproducible data to identify lead candidates for further preclinical and clinical development. The multifaceted nature of the thiazole core, combined with the potential for diverse chemical modifications, offers a rich avenue for the discovery of next-generation therapeutics to combat the growing threat of antimicrobial resistance.

References

  • CLSI. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Microbiology Class. (2023). Standard Quality Control Strains for Antibiogram. [Link]

  • ANSI Webstore. (n.d.). CLSI M100-S27 - Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • CLSI. (2022). CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • CLSI. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

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  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

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  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

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Application

Application Notes and Protocols for the Anticancer Evaluation of Novel 2-Aminothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Notably, its derivatives have shown potent and selective anticancer properties against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][4] This has led to the development of clinically approved drugs such as Dasatinib and Alpelisib, which feature the 2-aminothiazole core.[2] The anticancer effects of these compounds are often attributed to their ability to modulate key cellular processes through mechanisms like kinase inhibition, induction of apoptosis, and cell cycle arrest.[3][5][6]

This guide provides a comprehensive framework for the preclinical evaluation of novel 2-aminothiazole compounds, detailing the essential in vitro and in vivo assays required to characterize their anticancer potential. The protocols herein are designed to be robust and reproducible, offering insights into not just the cytotoxic efficacy but also the underlying mechanisms of action.

Part 1: Initial In Vitro Cytotoxicity Screening

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells.[7] This is typically achieved through assays that measure cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound that inhibits 50% of cell growth or viability.[8]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[11]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of the novel 2-aminothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Parameter Description
Cell Lines A panel of human cancer cell lines from diverse tissue origins (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations Typically a logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM)
Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL final concentration
Solubilizing Agent DMSO or acidified isopropanol
Absorbance Reading 570 nm (reference 630 nm)

Part 2: Mechanistic Evaluation

Once a compound demonstrates significant cytotoxicity, the next crucial step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes such as apoptosis and the cell cycle.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[15][16] Several assays can be employed to detect and quantify apoptosis.

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[17]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the 2-aminothiazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis start Seed and Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stains Add Annexin V & PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate flow Flow Cytometry Analysis incubate->flow data Data Interpretation (Quadrants) flow->data cluster_0 Sample Preparation cluster_1 Staining cluster_2 Analysis treat Treat & Harvest Cells fix Fix with Cold Ethanol treat->fix wash_stain Wash & Resuspend in PI/RNase Solution fix->wash_stain incubate_stain Incubate in Dark wash_stain->incubate_stain flow_cyto Flow Cytometry Analysis incubate_stain->flow_cyto histogram Generate DNA Content Histogram flow_cyto->histogram

Caption: Workflow for Cell Cycle Analysis using PI Staining.

Part 3: In Vivo Evaluation

Promising compounds identified through in vitro screening should be further evaluated in preclinical in vivo models to assess their efficacy and toxicity in a whole-organism context. [1][8]

Xenograft Tumor Models

Human tumor xenograft models in immunocompromised mice are a standard for in vivo anticancer drug screening. [1][18]These models involve the transplantation of human cancer cells into mice to form tumors.

Protocol: Xenograft Model for Efficacy Studies

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice). [18]2. Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer the 2-aminothiazole compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. [18]7. Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Analyze changes in body weight as an indicator of toxicity.

Parameter Description
Animal Strain Nude or NOD/SCID mice
Cell Line Human cancer cell line responsive to the compound in vitro
Tumor Inoculum 1-5 million cells subcutaneously
Treatment Start Tumors reach ~100-150 mm³
Endpoints Tumor volume, body weight, overall survival

Part 4: Signaling Pathway Analysis

To further understand the molecular mechanisms of action, it is beneficial to investigate the effect of the 2-aminothiazole compounds on specific signaling pathways known to be involved in cancer progression. 2-aminothiazole derivatives have been shown to target various kinases and signaling pathways, including MAP kinases (ERK and JNK), PI3K/mTOR, and EGFR. [3] Techniques such as Western blotting can be used to assess the expression and phosphorylation status of key proteins within these pathways in cancer cells treated with the novel compounds.

cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes aminothiazole 2-Aminothiazole Compound PI3K PI3K/Akt/mTOR aminothiazole->PI3K MAPK MAPK (ERK, JNK) aminothiazole->MAPK CDK CDKs aminothiazole->CDK EGFR EGFR aminothiazole->EGFR apoptosis Apoptosis PI3K->apoptosis cell_cycle_arrest Cell Cycle Arrest PI3K->cell_cycle_arrest proliferation ↓ Proliferation PI3K->proliferation MAPK->apoptosis MAPK->cell_cycle_arrest MAPK->proliferation CDK->apoptosis CDK->cell_cycle_arrest CDK->proliferation EGFR->apoptosis EGFR->cell_cycle_arrest EGFR->proliferation

Caption: Potential Signaling Pathways Targeted by 2-Aminothiazole Compounds.

References

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Method

"Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in Dasatinib synthesis"

Application Note & Protocol Topic: Strategic Synthesis of Dasatinib via the Core Intermediate 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Dasatinib via the Core Intermediate 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dasatinib (Sprycel®) is a potent, second-generation multi-targeted tyrosine kinase inhibitor crucial for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases resistant to imatinib.[1][2] Its chemical structure, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is built upon a central 2-aminothiazole-5-carboxamide scaffold.[1][3] This document provides a detailed guide to a highly efficient and scalable synthesis of Dasatinib. We will focus on the preparation of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , and its subsequent conversion to Dasatinib. While related ester intermediates like methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate can be synthesized, the direct formation of the target amide is often a more convergent and industrially relevant approach.[4] This guide explains the causal chemistry behind the chosen synthetic route, provides validated, step-by-step protocols, and includes process flow diagrams for enhanced clarity.

Introduction: The Architectural Significance of the Thiazole Core

The efficacy of Dasatinib is intrinsically linked to its molecular architecture. The 2-aminothiazole ring serves as a novel and effective kinase inhibitor template.[3] This core structure correctly positions the N-(2-chloro-6-methylphenyl)carboxamide group and the substituted pyrimidine ring to engage with the ATP-binding pocket of target kinases like BCR-ABL and Src-family kinases.[3][5] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase, contributing to its efficacy against imatinib-resistant mutations.[4]

An efficient synthesis hinges on the robust construction of this central thiazole scaffold. The Hantzsch thiazole synthesis and its modern variants provide a reliable method for creating this heterocyclic core.[6][7] The route detailed herein employs a highly efficient, one-pot variation that begins with an acrylamide precursor, demonstrating superior yield and process simplicity compared to earlier multi-step approaches.[4]

Synthesis of Key Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (13)

The cornerstone of this synthesis is the efficient, one-pot formation of the thiazole ring from an acyclic precursor. This method avoids the isolation of sensitive intermediates and proceeds in high yield.

Synthetic Scheme

The process involves two primary transformations:

  • Amide Formation: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (15) from 2-chloro-6-methylaniline (12) and β-ethoxy acryloyl chloride (14).

  • One-Pot Bromination and Cyclization: Chemoselective α-bromination of the acrylamide (15) with N-Bromosuccinimide (NBS) followed by in-situ cyclization with thiourea to yield the target thiazole (13).[4]

Reaction Mechanism: Hantzsch-Type Thiazole Formation

The cyclization step is a variation of the classic Hantzsch thiazole synthesis.[6][7] The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-bromo intermediate, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization acrylamide (E)-N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide (15) bromo_intermediate α-Bromo Intermediate acrylamide->bromo_intermediate Electrophilic Addition nbs N-Bromosuccinimide (NBS) nbs->bromo_intermediate nucleophilic_attack Nucleophilic Attack (S on α-carbon) bromo_intermediate->nucleophilic_attack thiourea Thiourea thiourea->nucleophilic_attack cyclization_intermediate Cyclized Intermediate nucleophilic_attack->cyclization_intermediate Intramolecular Condensation thiazole_product 2-Amino-Thiazole (13) (after dehydration) cyclization_intermediate->thiazole_product Dehydration (-H2O) workflow thiazole Thiazole Intermediate (13) intermediate_5 Coupled Intermediate (5) N-(2-chloro-6-methylphenyl)-2- ((6-chloro-2-methylpyrimidin-4-yl)amino) thiazole-5-carboxamide thiazole->intermediate_5 Step 1: SNAr Coupling NaOtBu, THF pyrimidine 4,6-Dichloro-2- methylpyrimidine (8) pyrimidine->intermediate_5 dasatinib Dasatinib (1) intermediate_5->dasatinib Step 2: SNAr Coupling n-Butanol, Heat piperazine 1-(2-Hydroxyethyl) piperazine (15) piperazine->dasatinib

Sources

Application

The Versatile Scaffold: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in Modern Medicinal Chemistry

Introduction: The Significance of the 2-Aminothiazole Moiety The 2-aminothiazole ring is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole ring is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing for diverse interactions with various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

This application note focuses on a particularly valuable building block within this class: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate . We will delve into its synthesis, explore its vast potential as a starting material for drug discovery, and provide detailed protocols for the synthesis of derivatives and their subsequent biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutics.

Synthesis of the Core Scaffold: A Modern Approach to a Classic Reaction

The synthesis of the 2-aminothiazole core is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method first described in the late 19th century.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, a multi-component variation of the Hantzsch synthesis provides an efficient route.

Protocol 1: One-Pot Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This protocol is adapted from established methodologies for the synthesis of 2-aminothiazole-4-carboxylate derivatives.[6]

Reaction Scheme:

Hantzsch_Synthesis reagents Methyl benzoylacetate + NBS + Thiourea intermediate α-bromo methyl benzoylacetate (in situ) reagents->intermediate Bromination product Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate intermediate->product Cyclization

Caption: Hantzsch synthesis of the target compound.

Materials:

  • Methyl benzoylacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Bromination (in situ): In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl benzoylacetate (1 equivalent) in a 1:1 mixture of ethanol and water. Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: To the reaction mixture containing the in situ generated α-bromo methyl benzoylacetate, add thiourea (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.[6]

Characterization Data:

  • Appearance: Pale yellow powder[6]

  • Melting Point: 218–221 °C[6]

  • ¹H NMR (270 MHz, DMSO-d₆): δ 3.65 (s, 3H), 7.25 (s, 2H), 7.29–7.39 (m, 5H)[6]

  • ¹³C NMR (270 MHz, DMSO-d₆): δ 128.35, 128.68, 129.88, 131.65, 131.98, 137.54, 164.19, 166.13[6]

  • MS (FAB/NOBA): m/z calculated for C₁₁H₁₁N₂O₂S (M+H)⁺ 235.0541, found 235.0545[6]

Applications in Medicinal Chemistry: A Scaffold for Bioactive Derivatives

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a versatile intermediate that can be readily modified at its two primary reactive sites: the 2-amino group and the 4-carboxylate group. This allows for the generation of a diverse library of compounds for screening against various therapeutic targets.

Derivatization_Sites scaffold Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate amino_mod Derivatization at 2-amino group scaffold->amino_mod Acylation, Sulfonylation, Urea formation, etc. ester_mod Derivatization at 4-carboxylate group scaffold->ester_mod Amidation, Reduction, Hydrazide formation, etc.

Caption: Key derivatization sites of the scaffold.

Anticancer Applications

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, including the kinase inhibitor Dasatinib.[7][8] Derivatives of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate have shown promising anticancer activity through various mechanisms, including kinase inhibition and tubulin polymerization inhibition.

Derivatization Strategy for Anticancer Agents:

A common strategy involves the acylation or sulfonylation of the 2-amino group to introduce pharmacophores that can interact with the active sites of kinases or other cancer-related proteins. The 4-carboxylate group can be converted to an amide to further explore structure-activity relationships (SAR).

Example Application: Synthesis of Novel Kinase Inhibitors

Derivatives of 2-aminothiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors.[8]

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDModification on ScaffoldTarget Cell LineIC₅₀ (µM)Reference
Derivative A N-(thiazol-2-yl)acetamideHT29 (Colon)2.01[9]
Derivative B 2-amino-5-(4-acetylphenylazo)-thiazolePC12 (Pheochromocytoma)-[10]
Derivative C 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVarious-[10]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Workflow:

MTT_Workflow cell_seeding Seed cancer cells in 96-well plates treatment Treat with varying concentrations of test compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization buffer (e.g., DMSO) formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC₅₀ values read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in the cell culture medium. Replace the old medium with the medium containing the compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminothiazole scaffold has been extensively explored for this purpose, with derivatives exhibiting potent antibacterial and antifungal activities.[11][12]

Derivatization Strategy for Antimicrobial Agents:

The formation of Schiff bases at the 2-amino position is a common and effective strategy to generate diverse libraries of compounds for antimicrobial screening.[1]

Example Application: Synthesis of Schiff Base Derivatives

Schiff bases derived from ethyl 2-aminothiazole-4-carboxylate have shown significant activity against multidrug-resistant bacterial strains.[1]

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDModification on ScaffoldTarget OrganismMIC (µg/mL)Reference
Schiff Base 2a Ethyl 2-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylateS. epidermidis (MDR)250[1]
Schiff Base 2d Ethyl 2-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-thiazole-4-carboxylateS. aureus (MDR)250[1]
Derivative 12f Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivativeS. aureus, B. subtilisComparable to ampicillin[2]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against bacterial strains.

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases. The 2-aminothiazole scaffold is found in the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, highlighting its potential in this therapeutic area.[13]

Derivatization Strategy for Anti-inflammatory Agents:

Conjugation of the 2-amino group with known NSAIDs or other anti-inflammatory pharmacophores can lead to synergistic effects and reduced side effects.[6]

Example Application: Synthesis of NSAID Conjugates

Conjugating various NSAIDs to the 2-amino-5-phenylthiazole scaffold has been shown to reduce the ulcerogenic potential of the parent NSAIDs while retaining anti-inflammatory activity.[6]

Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Compound IDModification on ScaffoldIn Vivo Model% Inhibition of EdemaReference
NSAID Conjugate 4a N-(5-phenylthiazol-2-yl)ibuprofenamideCarrageenan-induced paw edema58.3[6]
NSAID Conjugate 4c N-(5-phenylthiazol-2-yl)naproxenamideCarrageenan-induced paw edema62.5[6]
Derivative 3c Nitro substituted phenyl thiazoleCarrageenan-induced paw edemaHigh activity[13]

Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for acute anti-inflammatory activity.

Procedure:

  • Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., Indomethacin), and test groups (different doses of the test compound).

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Perspectives

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of two readily modifiable functional groups make it an ideal starting point for the development of novel therapeutic agents. The demonstrated success of its derivatives in the fields of oncology, infectious diseases, and inflammation underscores the immense potential of this privileged structure. Future research will undoubtedly continue to uncover new biological activities and refine the SAR of this remarkable class of compounds, leading to the discovery of the next generation of life-saving medicines.

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Method

High-Throughput Screening Assays for 2-Aminothiazole Derivatives: Application Notes and Protocols

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic structure is a key component in approved drugs targeting a wide array of diseases, from cancers to inflammatory conditions.[1][2] Notably, derivatives of 2-aminothiazole have demonstrated significant potential as inhibitors of critical cellular signaling proteins, particularly protein kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and those in the PI3K/Akt/mTOR pathway.[2][3][4][5][6][7][8][9] High-throughput screening (HTS) is an indispensable tool in drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[10] This guide provides detailed application notes and protocols for various HTS assays tailored for the discovery and characterization of novel 2-aminothiazole-based therapeutic candidates.

A crucial consideration when screening 2-aminothiazole libraries is the potential for promiscuous inhibition, where a compound appears active against multiple, unrelated targets.[11][12] This phenomenon can arise from various mechanisms, including compound aggregation or non-specific reactivity.[13] Therefore, a robust hit validation cascade, including counter-screens and orthogonal assays, is essential to eliminate false positives and ensure the progression of genuine, target-specific inhibitors.[14]

Biochemical Assays for Screening 2-Aminothiazole Kinase Inhibitors

Biochemical assays, utilizing purified enzymes and substrates, are a primary method for identifying direct inhibitors from compound libraries. Below are protocols for three widely-used homogenous (no-wash) assay formats suitable for HTS of 2-aminothiazole derivatives against protein kinases.

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the binding of a fluorescently labeled tracer (a known ligand or probe) to a target protein. When the tracer is bound to the larger protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. Small molecule inhibitors from the 2-aminothiazole library that bind to the target will displace the tracer, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.[15]

Application: Ideal for identifying compounds that disrupt the interaction between a kinase and its substrate or a regulatory protein.

Experimental Workflow: Fluorescence Polarization Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Compound_Plate Prepare 2-aminothiazole library plates (e.g., 10 mM in DMSO) Assay_Plate Prepare 384-well assay plates Dispense_Cmpd Dispense compounds and controls into assay plate Add_Kinase Add purified kinase to all wells Dispense_Cmpd->Add_Kinase Incubate_1 Incubate to allow compound-kinase binding Add_Kinase->Incubate_1 Add_Tracer Add fluorescent tracer Incubate_1->Add_Tracer Incubate_2 Incubate to reach binding equilibrium Add_Tracer->Incubate_2 Read_Plate Read fluorescence polarization on a plate reader Incubate_2->Read_Plate Calculate Calculate % inhibition and Z' factor Read_Plate->Calculate Identify_Hits Identify hits based on pre-defined criteria Calculate->Identify_Hits

Caption: Workflow for a kinase inhibitor FP-based HTS assay.

Detailed Protocol: FP Assay for a Target Kinase (e.g., Aurora Kinase A)

  • Materials:

    • Purified, recombinant Aurora Kinase A

    • Fluorescently labeled tracer (e.g., a fluorescein-labeled ATP-competitive inhibitor)

    • 2-aminothiazole compound library (10 mM in 100% DMSO)

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

    • 384-well, low-volume, black, non-binding surface microplates

    • Plate reader capable of fluorescence polarization measurements

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the 2-aminothiazole library in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of the 384-well assay plate. For controls, dispense DMSO only (negative control) and a known Aurora Kinase A inhibitor (positive control).

    • Reagent Preparation:

      • Prepare a 2X solution of Aurora Kinase A in Assay Buffer.

      • Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The optimal concentrations of kinase and tracer must be determined empirically during assay development.

    • Kinase Addition: Add 5 µL of the 2X kinase solution to all wells of the assay plate.

    • Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Final Incubation: Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[16]

    • Data Acquisition: Read the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[17]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a robust technology that measures the proximity of two molecules. In a kinase assay, a terbium (Tb)-labeled antibody (donor) recognizes a phosphorylated substrate, and a fluorescently labeled acceptor (e.g., fluorescein) is also bound to the substrate. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for energy transfer from the excited terbium to the acceptor, resulting in a specific FRET signal. 2-aminothiazole inhibitors will prevent substrate phosphorylation, leading to a loss of the TR-FRET signal.[18][19]

Application: A direct measure of kinase enzymatic activity, suitable for screening large compound libraries.

Detailed Protocol: TR-FRET Kinase Assay

  • Materials:

    • Purified, recombinant target kinase (e.g., CDK2/CycE)

    • Biotinylated peptide substrate

    • ATP

    • Stop/Detection Buffer: Assay buffer containing EDTA (to stop the kinase reaction), Tb-labeled anti-phospho-substrate antibody, and streptavidin-conjugated acceptor fluorophore.

    • 2-aminothiazole compound library

    • 384-well microplates

  • Procedure:

    • Compound Dispensing: Dispense 50 nL of 2-aminothiazole compounds or controls into the assay plate.

    • Kinase Reaction:

      • Add 5 µL of a 2X solution of the kinase and biotinylated peptide substrate in kinase reaction buffer.

      • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the enzymatic reaction, as determined during assay development.

    • Reaction Termination and Detection: Add 10 µL of the Stop/Detection Buffer to each well.

    • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[20] The ratio of the acceptor to donor emission is calculated to determine the TR-FRET signal.

AlphaScreen Assay

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology.[21] For a kinase assay, a biotinylated substrate is captured by streptavidin-coated "Donor" beads. A phospho-specific antibody, conjugated to "Acceptor" beads, recognizes the phosphorylated substrate. When the beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. Inhibitors prevent this interaction and reduce the signal.[22][23]

Application: Highly sensitive assay for detecting protein-protein interactions and post-translational modifications, making it excellent for screening kinase inhibitors.[24]

Experimental Workflow: AlphaScreen Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Compound_Plate Prepare 2-aminothiazole library plates Dispense_Cmpd Dispense compounds and controls Compound_Plate->Dispense_Cmpd Add_Kinase_Substrate Add kinase and biotinylated substrate Dispense_Cmpd->Add_Kinase_Substrate Add_ATP Initiate reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate for phosphorylation Add_ATP->Incubate_1 Add_Beads Add Stop Buffer with Donor & Acceptor beads Incubate_1->Add_Beads Incubate_2 Incubate in the dark Add_Beads->Incubate_2 Read_Plate Read AlphaScreen signal Incubate_2->Read_Plate Analyze_Data Analyze data and identify hits Read_Plate->Analyze_Data

Caption: Workflow for an AlphaScreen-based kinase inhibitor HTS assay.

Cell-Based Assays for Phenotypic Screening and Cytotoxicity

Cell-based assays provide a more physiologically relevant context by evaluating compound activity within a living system. They are crucial for identifying compounds that have good cell permeability and for assessing potential cytotoxicity.

Cellular Cytotoxicity Assay using Resazurin

Principle: This assay measures cell viability based on the metabolic activity of living cells. Resazurin (a blue, non-fluorescent dye) is reduced by mitochondrial enzymes in viable cells to the highly fluorescent, pink-colored resorufin.[25] A decrease in fluorescence indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the tested 2-aminothiazole derivatives.[26][27]

Application: A fundamental secondary assay to triage hits from primary biochemical screens and to identify compounds with inherent toxicity.[28][29]

Detailed Protocol: Resazurin Cytotoxicity Assay

  • Materials:

    • Human cancer cell line relevant to the target of interest (e.g., A549 lung carcinoma)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[25]

    • 2-aminothiazole compound library

    • Sterile, 96-well or 384-well clear-bottom, black-walled tissue culture plates

    • Fluorescence plate reader

  • Procedure:

    • Cell Seeding: Seed cells into the microplate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Add various concentrations of the 2-aminothiazole compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubation: Incubate the plates for a desired exposure time (e.g., 48 or 72 hours).

    • Resazurin Addition: Add resazurin solution to each well (e.g., 20 µL for a 100 µL final volume).[25]

    • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[25]

    • Data Acquisition: Measure the fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[25]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Data Analysis, Hit Validation, and Counter-Screening

Data Analysis and Hit Selection

The primary goal of HTS data analysis is to identify statistically significant "hits" from a large dataset. Key metrics for assessing assay performance include the Z'-factor, which should ideally be ≥ 0.5 for a robust assay. Hits are typically defined as compounds that produce a response greater than a certain threshold, often three standard deviations from the mean of the negative controls.[30]

HTS Data Analysis Workflow

cluster_data Primary Screen Data cluster_qc Quality Control cluster_hit Hit Identification cluster_validation Hit Validation Raw_Data Raw data from plate reader Normalization Data normalization (% inhibition) Raw_Data->Normalization QC_Metrics Calculate Z' factor and other QC metrics Normalization->QC_Metrics Plate_Correction Correct for plate-specific drifts or edge effects QC_Metrics->Plate_Correction Hit_Picking Apply hit selection threshold (e.g., >3σ) Plate_Correction->Hit_Picking Dose_Response Confirm hits in dose-response assays Hit_Picking->Dose_Response IC50 Calculate IC50/EC50 values Dose_Response->IC50 Counter_Screen Perform counter-screens (promiscuity, assay interference) IC50->Counter_Screen Orthogonal_Assay Validate in orthogonal (different format) assay Counter_Screen->Orthogonal_Assay SAR Initial SAR analysis (analogs by catalog) Orthogonal_Assay->SAR Final_Hits Validated Hit List SAR->Final_Hits

Caption: A comprehensive workflow for HTS data analysis and hit validation.

Addressing 2-Aminothiazole Promiscuity: A Self-Validating System

Given that the 2-aminothiazole scaffold can be a "frequent hitter," a rigorous hit validation cascade is non-negotiable.[11][12][31]

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself, rather than the biological target. For example, in an AlphaScreen assay, a counter-screen might involve using biotinylated GST binding to streptavidin-coated beads, where a decrease in signal would indicate interference.[32]

  • Orthogonal Assays: Confirmed hits should be tested in a secondary assay that uses a different detection technology.[14] For instance, a hit identified in an FP assay (a binding assay) should be confirmed in an enzymatic assay like TR-FRET.

  • Promiscuity Assays: Specific assays can be run to detect compound aggregation, a common cause of non-specific inhibition.[13]

  • Purity and Identity Confirmation: All confirmed hits must be re-sourced or re-synthesized, and their purity and chemical identity verified by methods such as LC-MS and NMR.[14][33]

Target Pathways of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have been successfully developed as inhibitors of several key signaling pathways implicated in cancer.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[3][4][5] 2-aminothiazole-based inhibitors can block the catalytic activity of Aurora kinases, leading to mitotic arrest and apoptosis.[34]

Aurora Kinase Signaling Pathway

cluster_pathway Mitotic Progression Aurora_A Aurora A Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Aurora_B Aurora B Cytokinesis Cytokinesis Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 Mitosis Successful Mitosis Centrosome->Mitosis Spindle->Mitosis Cytokinesis->Mitosis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Aurora_A inhibition Inhibitor->Aurora_B inhibition

Caption: Inhibition of Aurora Kinases A and B by 2-aminothiazole derivatives.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[7] Inhibitors based on the 2-aminothiazole scaffold can block the activity of CDKs, such as CDK2 and CDK4/6, preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb).[6][8][35] This leads to cell cycle arrest, typically at the G1/S transition.[8]

CDK Signaling Pathway

cluster_pathway G1/S Phase Transition CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p Phospho-pRb pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F releases S_Phase S-Phase Entry E2F->S_Phase drives Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CyclinD_CDK46 inhibition

Caption: 2-aminothiazole derivatives inhibiting CDK4/6 and preventing G1/S transition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9][36] Aberrant activation of this pathway is a hallmark of many cancers. 2-aminothiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, effectively blocking downstream signaling and inducing apoptosis in cancer cells.[2][9]

PI3K/Akt/mTOR Signaling Pathway

cluster_pathway Cell Growth & Proliferation GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->PI3K inhibition Inhibitor->mTOR inhibition

Caption: Dual inhibition of the PI3K/mTOR pathway by 2-aminothiazole derivatives.

Summary of Quantitative Data

The following table provides a representative summary of the types of quantitative data generated during an HTS campaign for 2-aminothiazole kinase inhibitors.

Assay Type Parameter Typical Value Interpretation
Primary HTS (e.g., TR-FRET) Z'-factor0.6 - 0.9Indicates excellent assay robustness and separation between positive and negative controls.
Hit Rate0.5% - 2.0%The percentage of compounds in the library that meet the initial hit criteria.
Dose-Response (Biochemical) IC₅₀ (Potent Hit)< 100 nMA potent inhibitor of the purified enzyme.
IC₅₀ (Moderate Hit)100 nM - 1 µMA compound with moderate activity, may still be of interest depending on the series.
Cytotoxicity (Cell-based) CC₅₀> 10 µMThe compound is not broadly cytotoxic at concentrations where it shows enzymatic activity.
Selectivity Selectivity Ratio> 100-foldThe ratio of IC₅₀ values against a panel of related kinases, indicating target specificity.

References

  • Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry. [Link]

  • Resazurin Assay Protocol. Creative Bioarray. [Link]

  • HTS data analysis workflow. ResearchGate. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Kim, K., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Bettayeb, K., et al. (2012). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PubMed Central. [Link]

  • Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. PubMed. [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed Central. [Link]

  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (2012). PubMed Central. [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (2015). Request PDF. [Link]

  • Hirai, H., et al. (2009). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2011). PubMed Central. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). PubMed. [Link]

  • High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. (2011). PubMed Central. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PubMed Central. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (2013). The Royal Society of Chemistry. [Link]

  • Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2024). ResearchGate. [Link]

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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. (2014). PubMed Central. [Link]

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Application

Application Notes &amp; Protocols: A Guide to Microwave-Assisted Thiazole Synthesis

< For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Thiazoles and the Advent of Microwave Synthesis The thiazole ring is a...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Thiazoles and the Advent of Microwave Synthesis

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities.[1] Thiazole derivatives are known to exhibit antidiabetic, antimicrobial, and anti-inflammatory properties, and some have shown promising activity against cancer cell lines.[1] The synthesis of these valuable heterocyclic compounds has traditionally been approached through methods like the Hantzsch thiazole synthesis. However, conventional heating methods often require long reaction times and can lead to the formation of byproducts, necessitating extensive purification.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[3][4] This technique leverages the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes.[5][6] The key advantages of MAOS include increased reaction rates, higher yields, improved product purity, and milder reaction conditions.[3][6] This application note provides a detailed guide to the experimental setup and protocols for the microwave-assisted synthesis of thiazoles, empowering researchers to harness the full potential of this powerful technology.

The Science Behind Microwave-Assisted Synthesis: Principles of Dielectric Heating

Conventional heating relies on conduction and convection to transfer thermal energy to the reaction mixture, a process that is often slow and can create temperature gradients. In contrast, microwave synthesis utilizes the principle of dielectric heating.[7] Microwaves are a form of electromagnetic radiation that interacts with polar molecules and ions in the reaction mixture.[5] This interaction forces the polar molecules to rapidly align and realign with the oscillating electric field, generating heat through molecular friction.[5] This direct and uniform heating of the bulk of the reaction mixture is the primary reason for the remarkable rate enhancements observed in microwave-assisted reactions.[5][7]

The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reagents used.[8] Solvents with a high dielectric loss tangent (tan δ) absorb microwave energy very efficiently, leading to rapid heating.[8] However, even non-polar solvents can often be used successfully, as the reactants or catalysts themselves may be polar enough to absorb sufficient microwave energy.[8]

Experimental Setup: Materials and Equipment

A successful microwave-assisted synthesis requires a dedicated microwave reactor designed for chemical reactions. It is crucial to note that domestic microwave ovens are not suitable for laboratory synthesis and pose significant safety risks. [9][10] Dedicated reactors are equipped with essential safety features, including temperature and pressure sensors, and allow for precise control over reaction parameters.[8][11]

Essential Equipment
  • Dedicated Microwave Reactor: A single-mode microwave reactor is highly recommended for its precise control over temperature and pressure.[11]

  • Microwave Process Vials: Use only vials specifically designed for high-pressure microwave reactions. These are typically made of borosilicate glass or quartz and are sealed with a Teflon septum and a crimp cap.[11]

  • Magnetic Stir Bars: Use appropriate-sized magnetic stir bars to ensure efficient mixing and prevent localized superheating.[12]

  • Standard Laboratory Glassware: Beakers, flasks, graduated cylinders, and filtration apparatus for sample preparation and work-up.

  • Thin-Layer Chromatography (TLC) Equipment: For monitoring the progress of the reaction.

  • Purification System: Column chromatography or recrystallization apparatus for purifying the final product.

  • Analytical Instruments: NMR, IR, and Mass Spectrometry for characterization of the synthesized compounds.

Reagents and Solvents

The specific reagents will depend on the target thiazole derivative. For a typical Hantzsch-type synthesis, the following classes of reagents are common:

  • α-Haloketones: (e.g., phenacyl bromides, ethyl bromopyruvate)

  • Thioamides or Thioureas: (e.g., thiourea, substituted thioureas, thiobenzamide)

  • Solvents: Polar solvents such as ethanol, methanol, acetonitrile, and dimethylformamide (DMF) are generally good choices for microwave-assisted synthesis due to their ability to absorb microwave radiation.[8] In some cases, solvent-free reactions can also be performed.[13]

Detailed Protocols: Microwave-Assisted Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole derivatives. The microwave-assisted version significantly enhances the efficiency of this reaction.[2][14]

General Protocol for the Synthesis of 2-Aminothiazoles

This protocol describes the reaction of a substituted phenacyl bromide with thiourea.

Reaction Scheme:

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted phenacyl bromide (1.0 mmol), thiourea (1.2 mmol), and a suitable solvent such as ethanol (3 mL).

  • Vial Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (the instrument will adjust the power to maintain the set temperature)

    • Stirring: Set to a moderate speed.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before carefully opening it.[11]

  • Work-up:

    • Pour the reaction mixture into cold water (20 mL).

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The solid product that precipitates is collected by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiazole derivative.

  • Characterization: Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for the Synthesis of 2,4-Disubstituted Thiazoles

This protocol outlines the reaction of an α-haloketone with a thioamide.[15]

Step-by-Step Procedure:

  • Reactant Preparation: In a microwave process vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol), the thioamide (e.g., thiobenzamide, 1.0 mmol), and ethanol (4 mL).

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at 100 °C for 15 minutes.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 4.1.

Data Presentation and Expected Outcomes

Microwave-assisted synthesis typically leads to significantly higher yields in shorter reaction times compared to conventional heating methods.[1][2]

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a 2-Substituted-thiazol-4(5H)-one [1]

MethodReaction TimeYield (%)
Conventional Heating1.5 hours79-90
Microwave Irradiation10-15 minutes82-92

Workflow Visualization

The following diagram illustrates the general workflow for the microwave-assisted synthesis of thiazoles.

graph "Microwave_Assisted_Thiazole_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Reactant_Mixing" [label="Mix Reactants & Solvent\nin Microwave Vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Vial_Sealing" [label="Seal Vial Securely", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#FFFFFF"; "Microwave_Irradiation" [label="Microwave Irradiation\n(Controlled T & P)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "rounded"; bgcolor = "#FFFFFF"; "Cooling" [label="Cool Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; "Isolation" [label="Product Isolation\n(Precipitation/Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Purification\n(Recrystallization/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Characterization" [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

"Reactant_Mixing" -> "Vial_Sealing"; "Vial_Sealing" -> "Microwave_Irradiation"; "Microwave_Irradiation" -> "Cooling"; "Cooling" -> "Isolation"; "Isolation" -> "Purification"; "Purification" -> "Characterization"; }

Caption: General workflow for microwave-assisted thiazole synthesis.

Safety Considerations: A Critical Overview

While microwave synthesis is a powerful tool, it is essential to adhere to strict safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[9][10]

  • Pressure Monitoring: Be aware that heating solvents above their boiling points in a sealed vessel will generate significant pressure. Always use a reactor with reliable pressure monitoring.[11]

  • Vessel Integrity: Inspect microwave vials for any cracks or defects before use.[12]

  • Superheating: Be mindful of the potential for localized superheating, especially with viscous samples. Ensure adequate stirring.[9]

  • Chemical Hazards: Always be aware of the potential hazards of the chemicals being used, especially their stability at high temperatures.[9] Work in a well-ventilated fume hood.[9]

  • Cooling: Allow the reaction vessel to cool to a safe temperature before opening to avoid sudden depressurization and solvent flashing.[11]

Conclusion: Embracing Efficiency and Green Chemistry

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and often greener approach to the synthesis of valuable heterocyclic compounds like thiazoles.[4][16] By understanding the principles of microwave heating and adhering to established protocols and safety guidelines, researchers can significantly accelerate their discovery and development efforts. The protocols outlined in this application note provide a solid foundation for implementing this technology and exploring its vast potential in medicinal chemistry and drug development.

References

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Analogs

Introduction The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this core, including Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and its analogs, have demonstrated significant therapeutic potential across multiple disease areas. Literature extensively documents their potent anticancer, antimicrobial, and anti-inflammatory activities.[1][4][5] This versatility makes them attractive candidates for drug discovery programs.

This guide provides a structured, field-proven framework for the initial in vitro screening of novel analogs based on this scaffold. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to empower researchers to generate robust, reproducible, and meaningful data. We will proceed through a logical screening cascade, beginning with broad activity screens and moving towards more specific mechanistic insights.

Section 1: Anticancer Activity Assessment

The primary objective is to determine the cytotoxic and anti-proliferative effects of the thiazole analogs against various human cancer cell lines. This initial screen helps identify potent compounds and establish a preliminary spectrum of activity. The MTT assay is a foundational colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

Protocol 1.1: MTT Cell Viability and Cytotoxicity Assay

Principle of the Method The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[6] The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.

Materials and Reagents

  • Selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), Panc-1 (pancreatic)[7][8])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Thiazole analogs (stock solutions in sterile DMSO, e.g., 10 mM)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (ELISA reader)

Step-by-Step Experimental Protocol

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension in complete growth medium to a final density of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for 'cells only' (negative control), 'medium only' (background control), and a positive control (e.g., Dasatinib, a known anticancer drug containing a 2-aminothiazole moiety[10]).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole analogs and control compounds in complete growth medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of test compounds to the respective wells. Add fresh medium with the corresponding DMSO concentration to the 'cells only' control wells.

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours in the incubator. During this time, viable cells will convert the MTT to formazan crystals, which appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

  • Correct for Background: Subtract the average absorbance of the 'medium only' wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC₅₀ Values: Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Summary

Compound IDAnalog StructureIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)IC₅₀ vs. Panc-1 (µM)
Lead-01 Parent Scaffold25.532.143.1[7]
Analog-A -Cl substitution8.215.712.5
Analog-B -OCH₃ substitution15.122.430.8
Analog-C -NO₂ substitution> 50> 50> 50
Dasatinib Positive Control< 1.0[10]< 1.0< 1.0

Section 2: Antimicrobial Activity Screening

Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[11][12][13][14] The standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][15]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle of the Method This method involves challenging a standardized suspension of a microorganism with serial dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate.[4] Following incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.[15] This method is compliant with guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[16]

Materials and Reagents

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal Strain: Candida albicans

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria[17], RPMI-1640 for fungi

  • Sterile Saline (0.9%)

  • Thiazole analogs (stock solutions in sterile DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer and McFarland standards (or equivalent)

  • Incubator (37°C for bacteria, 35°C for fungi)

Step-by-Step Experimental Protocol

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.[17]

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL.[15]

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration in broth) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process down the row. Discard the final 50 µL from the last well. This creates a range of compound concentrations, each with a volume of 50 µL.

    • Reserve columns for controls: a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum, bringing the final volume in each well to 100 µL.[15]

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading and Interpreting Results:

    • After incubation, examine the plates. The sterility control should remain clear, and the growth control should be turbid.

    • Visually determine the MIC as the lowest concentration of the thiazole analog that completely inhibits visible growth (i.e., the first clear well in the dilution series).[4]

Data Presentation

Hypothetical MIC Data Summary (µg/mL)

Compound IDMIC vs. S. aureusMIC vs. E. coliMIC vs. C. albicans
Lead-01 64128>128
Analog-A 163264
Analog-B 3264>128
Analog-D 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Section 3: Anti-inflammatory Potential Evaluation

The arachidonic acid pathway, involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), is central to inflammation.[5] Thiazole derivatives have been shown to inhibit these pathways.[5][18] A common cell-based in vitro model for inflammation involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators, such as nitric oxide (NO).[19][20]

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle of the Method This assay quantifies the ability of test compounds to inhibit the production of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages stimulated with LPS.[20] NO is an unstable molecule that rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The concentration of nitrite, a stable and measurable product, is determined using the Griess reagent.[21] The Griess reaction involves a two-step diazotization process where sulfanilamide reacts with nitrite in an acidic environment, and the resulting diazonium salt is coupled with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at ~540 nm.[20][21]

Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Thiazole analogs (stock solutions in sterile DMSO)

  • Dexamethasone or L-NAME (N(G)-Nitro-L-arginine methyl ester) as a positive control

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom sterile microplates

Step-by-Step Experimental Protocol

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of the thiazole analogs and positive controls in complete medium.

    • Pre-treat the cells by adding 50 µL of the compound dilutions to the wells for 1-2 hours before stimulation.

    • Add 50 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control (unstimulated cells).

    • The final volume in each well should be 200 µL. Ensure the final DMSO concentration is non-toxic.

    • Incubate the plate for 24 hours.

    • Self-Validation Note: It is critical to run a parallel MTT assay under the same conditions to confirm that any observed decrease in NO production is not due to compound-induced cytotoxicity.[20]

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each well containing supernatant and standards.[20]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Presentation

  • Calculate Nitrite Concentration: Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (NO₂⁻ concentration in Treated Wells / NO₂⁻ concentration in LPS-only Wells)] x 100

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value for NO inhibition.

Hypothetical NO Inhibition Data

Compound IDNO Inhibition IC₅₀ (µM)Cell Viability at 100 µM (%)
Lead-01 45.295.8
Analog-A 12.892.1
Analog-E 8.598.3
Analog-F 22.145.6 (Cytotoxic)
L-NAME 5.199.5

Section 4: Experimental Workflow and Data Interpretation

A systematic approach is essential for efficiently screening a library of analogs. A tiered or cascaded workflow ensures that resources are focused on the most promising compounds.

Screening Cascade Workflow

The following diagram illustrates a logical workflow for the in vitro evaluation of thiazole analogs.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Triage & Selection cluster_2 Secondary & Mechanistic Assays Compound_Library Thiazole Analog Library Primary_Assays Parallel Primary Screens - Anticancer (MTT, 3 cell lines) - Antimicrobial (MIC, 3 strains) - Anti-inflammatory (NO Assay) Compound_Library->Primary_Assays Data_Analysis Data Analysis - Calculate IC50 / MIC - Assess Potency & Spectrum Primary_Assays->Data_Analysis Hit_Selection Hit Selection Criteria - Potency (e.g., IC50 < 10 µM) - Low Cytotoxicity (for NO assay) - Structure-Activity Relationship (SAR) Data_Analysis->Hit_Selection Anticancer_Secondary Anticancer Follow-up - Kinase Inhibition Assays - Apoptosis/Cell Cycle Analysis Hit_Selection->Anticancer_Secondary Anticancer Hits Antimicrobial_Secondary Antimicrobial Follow-up - Time-Kill Kinetics - Resistance Studies Hit_Selection->Antimicrobial_Secondary Antimicrobial Hits Anti_inflammatory_Secondary Anti-inflammatory Follow-up - COX/LOX Enzyme Assays - Cytokine Profiling (e.g., TNF-α, IL-6) Hit_Selection->Anti_inflammatory_Secondary Anti-inflammatory Hits Lead_Optimization Lead Optimization Anticancer_Secondary->Lead_Optimization Antimicrobial_Secondary->Lead_Optimization Anti_inflammatory_Secondary->Lead_Optimization

Sources

Application

Application Note: Investigating the Anti-Inflammatory Potential of 5-Phenyl-1,3-Thiazole-4-Carboxylate Esters

An in-depth guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of 5-phenyl-1,3-thiazole-4-carboxylate esters. Introduction: The Rationale for Thiazole Derivatives in...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of 5-phenyl-1,3-thiazole-4-carboxylate esters.

Introduction: The Rationale for Thiazole Derivatives in Inflammation Research

Inflammation is a fundamental protective response of bodily tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a necessary component of healing, chronic, unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key among these are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce prostaglandins and leukotrienes, respectively.[2] Additionally, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, play central roles in amplifying and sustaining the inflammatory response.[2][3]

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[4] Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The 5-phenyl-1,3-thiazole-4-carboxylate ester core, in particular, has emerged as a promising framework for the development of novel anti-inflammatory agents. These compounds offer synthetic tractability and the potential for multi-target inhibition, making them attractive candidates for further investigation.[7][8]

This guide provides a comprehensive set of protocols for the synthesis, in silico analysis, and biological evaluation of 5-phenyl-1,3-thiazole-4-carboxylate esters, designed to equip researchers with the necessary tools to explore their therapeutic potential.

Synthesis and Characterization

The foundational step in evaluating any new chemical series is a robust and reproducible synthesis. The Hantzsch thiazole synthesis is a classical and effective method for preparing the target scaffold.

Protocol 2.1: General Synthesis of Ethyl 2-Aryl-5-phenyl-1,3-thiazole-4-carboxylates

This protocol describes a common synthetic route involving the cyclocondensation of a substituted benzoyl thiourea with ethyl chloroacetate.[7][8]

Rationale: This reaction proceeds by the nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon of ethyl chloroacetate, followed by cyclization and dehydration to form the stable thiazole ring. Anhydrous potassium carbonate acts as a base to facilitate the reaction.

Materials:

  • Substituted benzoyl isothiocyanate

  • Substituted amine

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Ethanol

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • Synthesis of (N-substituted) benzoyl thioureas: In a round-bottom flask, add a substituted amine (0.1 M) dropwise to a solution of benzoyl isothiocyanate. Reflux the mixture with stirring for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the solid product.

  • Purification: Filter the solid, dry it, and recrystallize from ethanol to yield the pure (N-substituted) benzoyl thiourea.

  • Cyclocondensation: Dissolve the synthesized benzoyl thiourea (0.01 M) in 30 mL of acetone in a round-bottom flask.

  • Catalysis and Reaction: Add anhydrous potassium carbonate as a catalyst, followed by ethyl chloroacetate (0.01 M). Reflux the reaction mixture for approximately 3 hours.

  • Work-up: After cooling, pour the reaction mixture into crushed ice. The resulting solid precipitate is the desired ester.

  • Final Purification: Filter the product, wash with cold water, dry, and recrystallize from ethanol.

  • Characterization: Confirm the structure and purity of the final compound using Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][9]

G cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Thiazole Synthesis A Substituted Amine + Benzoyl Isothiocyanate B Reflux (4h) A->B C Precipitate & Recrystallize B->C D Pure (N-substituted) Benzoyl Thiourea C->D E Thiourea + Ethyl Chloroacetate + K₂CO₃ in Acetone D->E F Reflux (3h) E->F G Precipitate & Recrystallize F->G H Final Ester Product G->H I I H->I Characterization (TLC, NMR, IR, MS)

Caption: General workflow for the synthesis of 5-phenyl-1,3-thiazole-4-carboxylate esters.

In Silico Druglikeness Assessment

Before committing to extensive biological assays, it is prudent to perform an in silico assessment to predict the potential of a compound to be an orally active drug. Lipinski's Rule of Five is a widely used guideline for this purpose.[10][11]

Protocol 3.1: Evaluation using Lipinski's Rule of Five

Rationale: This rule identifies key physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME).[11][12] Compounds that adhere to these rules are more likely to have favorable pharmacokinetics and lower attrition rates in clinical trials.[10]

The Criteria (no more than one violation is preferred):

  • Molecular Weight (MW) < 500 Daltons[12]

  • Octanol-water partition coefficient (LogP) ≤ 5[12]

  • Hydrogen Bond Donors (HBD) ≤ 5[12]

  • Hydrogen Bond Acceptors (HBA) ≤ 10[12]

Procedure:

  • Obtain the chemical structure of the synthesized ester (e.g., as a SMILES string or .mol file).

  • Utilize free online cheminformatics platforms (e.g., SwissADME, Molinspiration) to calculate the relevant properties.

  • Input the structure into the platform.

  • Record the calculated MW, LogP, number of H-bond donors, and number of H-bond acceptors.

  • Compare the results against Lipinski's criteria to assess "druglikeness".[13]

Table 1: Hypothetical Druglikeness Profile of Thiazole Esters

Compound ID Molecular Weight (Da) LogP H-Bond Donors H-Bond Acceptors Violations
Ester-01 412.5 4.2 1 5 0
Ester-02 455.3 4.8 2 6 0

| Ester-03 | 520.1 | 5.3 | 3 | 7 | 2 |

G center Orally Active Drug Candidate MW MW < 500 Da MW->center LogP LogP ≤ 5 LogP->center HBD H-Bond Donors ≤ 5 HBD->center HBA H-Bond Acceptors ≤ 10 HBA->center

Caption: Key criteria of Lipinski's Rule of Five for oral druglikeness.

In Vitro Anti-Inflammatory and Mechanistic Evaluation

A tiered approach to in vitro testing allows for efficient screening and detailed mechanistic investigation. We begin with enzyme-based assays and progress to cell-based models.

Protocol 4.1: COX-1 and COX-2 Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[2] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs.[14] This assay quantifies the inhibitory potential and selectivity of the test compounds.

Materials:

  • COX (ovine or human) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Test compounds dissolved in DMSO

  • Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor) as positive controls

  • 96-well microplate reader

Procedure:

  • Prepare reagents according to the kit manufacturer's instructions.

  • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and a vehicle (DMSO) or varying concentrations of the test compounds/controls.

  • Incubate for 10-15 minutes at 25°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 2 minutes) at 25°C.

  • Stop the reaction and measure the absorbance or fluorescence according to the kit's protocol.

  • Calculate the percentage of inhibition for each concentration.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.

  • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[15]

Table 2: Hypothetical COX Inhibition Data

Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Ester-01 25.5 1.2 21.3
Ester-02 > 50 2.5 > 20

| Celecoxib | 15.0 | 0.05 | 300 |

Protocol 4.2: Cytokine and Nitric Oxide Inhibition in LPS-Stimulated Macrophages

Rationale: Macrophages are key players in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they release a barrage of pro-inflammatory mediators, including TNF-α, IL-6, and nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[16][17] This cell-based assay provides a more physiologically relevant system to assess the anti-inflammatory effects of the test compounds.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Dexamethasone (positive control)

  • ELISA kits for mouse TNF-α and IL-6

  • Griess Reagent for NO determination

  • MTT or similar reagent for cell viability assay

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1-2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's protocol.[18]

  • Nitric Oxide Quantification (Griess Assay): Mix an aliquot of the supernatant with an equal volume of Griess Reagent. After a 10-minute incubation, measure the absorbance at 540 nm. Create a standard curve with sodium nitrite to quantify NO₂⁻ levels.

  • Cell Viability (MTT Assay): To ensure the observed inhibitory effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate according to standard procedures.[16]

Table 3: Hypothetical Cytokine and NO Inhibition Data (% Inhibition at 10 µM)

Compound ID TNF-α Inhibition (%) IL-6 Inhibition (%) NO Inhibition (%) Cell Viability (%)
Ester-01 75.2 68.9 81.4 > 95
Ester-02 81.5 77.3 85.0 > 95

| Dexamethasone | 92.1 | 89.5 | 95.3 | > 95 |

Protocol 4.3: Mechanistic Study via NF-κB Pathway Analysis

Rationale: The NF-κB transcription factor is a master regulator of inflammatory gene expression, including COX-2, iNOS, TNF-α, and IL-6.[3][19] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate transcription.[17] Investigating this pathway can reveal the upstream mechanism of action of the test compounds.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus translocates Degradation Proteasomal Degradation IkBa_p->Degradation Degradation->NFkB releases Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription Inhibitor Thiazole Ester (Potential Inhibitor) Inhibitor->IKK Inhibits? Inhibitor->NFkB Inhibits Translocation? Inhibitor->IkBa_p Inhibits?

Caption: The NF-κB signaling pathway and potential points of inhibition.

Procedure (Western Blot):

  • Culture and treat RAW 264.7 cells as described in Protocol 4.2, but for a shorter duration (e.g., 30-60 minutes) to capture signaling events.

  • Lyse the cells to prepare whole-cell lysates or perform nuclear/cytoplasmic fractionation.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for whole-cell or Lamin B1 for nuclear).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A decrease in phospho-IκBα levels and/or a reduction in nuclear p65 in treated cells compared to the LPS-only control indicates inhibition of the NF-κB pathway.

In Vivo Anti-Inflammatory Evaluation

Validating in vitro findings in a living organism is a critical step in drug development. The carrageenan-induced paw edema model is a standard and reliable method for assessing acute anti-inflammatory activity.[20][21]

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

Rationale: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified.[22] The ability of a test compound to reduce this edema demonstrates its anti-inflammatory efficacy in vivo.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% CMC)

  • Indomethacin or Diclofenac (standard NSAID)

  • Plebthysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing, with free access to water.

  • Grouping: Divide the animals into groups (n=6-10 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Standard Drug (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group 3-5: Test Compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)

  • Dosing: Administer the vehicle, standard drug, or test compounds orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[1]

  • Calculation:

    • Edema Volume (mL) = Paw volume at time 't' - Paw volume at 0 h.

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Table 4: Hypothetical In Vivo Anti-Edema Activity

Treatment Group (Dose) Paw Edema Volume at 3h (mL) % Inhibition at 3h
Vehicle Control 0.85 ± 0.06 -
Indomethacin (10 mg/kg) 0.38 ± 0.04 55.3
Ester-01 (25 mg/kg) 0.51 ± 0.05 40.0

| Ester-01 (50 mg/kg) | 0.42 ± 0.04 | 50.6 |

G A Acclimatize & Fast Rats B Group Allocation (Vehicle, Standard, Test) A->B C Oral Dosing B->C D Measure Initial Paw Volume (0h) C->D E Inject Carrageenan (Subplantar) C->E 1h post-dose G Calculate % Inhibition & Analyze Data D->G F Measure Paw Volume (1h, 2h, 3h, 4h) E->F F->G

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a systematic framework for evaluating the anti-inflammatory properties of 5-phenyl-1,3-thiazole-4-carboxylate esters. This journey, from synthesis and in silico prediction to robust in vitro and in vivo testing, allows for the identification of promising lead compounds. Positive results, particularly high COX-2 selectivity and potent inhibition of the NF-κB pathway, would strongly validate this chemical scaffold for further development.[1]

Future work should focus on establishing structure-activity relationships (SAR) to optimize potency and selectivity. Promising candidates should be advanced to further preclinical studies, including pharmacokinetic profiling, extended toxicology assessments, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully characterize their therapeutic potential as novel anti-inflammatory agents.

References

  • Antonelli, M., & Moretti, F. (2024). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. [Link]

  • Antonelli, M., & Moretti, F. (2024). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC. [Link]

  • (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. [Link]

  • Uzuazokaro, M. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Methods and Protocols. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Lipinski's rule of five with additional parameters and drug likeness scores. ResearchGate. [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neuropathic Pain. PMC. [Link]

  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][19][23]triazole and Imidazo[2,1-b][19][23][24]thiadiazole Derivatives. PMC. [Link]

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. [Link]

  • (PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]

  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. ResearchGate. [Link]

  • (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Compounds with anti-inflammatory properties in vivo and their natural sources. ResearchGate. [Link]

  • Lipinski rule of five. SlideShare. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. [Link]

  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Semantic Scholar. [Link]

  • Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents. IT Medical Team. [Link]

  • Synthesis and Biological evaluation of substituted 4-Phenyl-1,3-Thiazole derivatives as potential Anti-Inflammatory agents. IT Medical Team. [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PubMed. [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. [Link]

  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed. [Link]

  • Lipinski's rule of five. Moodle@Units. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. [Link]

  • The TNF-α and IL-6 inhibitory effects of compounds 1–6, 9, 10, 12, 15, and 18–23. ResearchGate. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC. [Link]

  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following content is structured to address common challenges and provide in-depth, scientifically grounded solutions.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the Hantzsch thiazole synthesis, a common route for this compound, can stem from several factors.[1][2] The primary reasons often involve incomplete reaction, side product formation, or suboptimal reaction conditions.

Causality and Strategic Solutions:

  • Incomplete Halogenation: The synthesis typically begins with the α-halogenation of a β-ketoester, in this case, methyl benzoylacetate. If this step is inefficient, unreacted starting material will contaminate the subsequent cyclization, reducing the overall yield.

    • Troubleshooting Protocol: Ensure the complete conversion of the β-ketoester to its α-halo derivative. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider increasing the equivalents of the halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) or extending the reaction time.[3]

  • Suboptimal Cyclization Conditions: The reaction of the α-haloketone with thiourea to form the thiazole ring is sensitive to temperature and solvent.[4][5]

    • Optimization Table: The following table provides a starting point for optimizing the cyclization step.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Solvent MethanolEthanol or DMFHigher boiling point solvents can increase reaction rates. DMF can also help solubilize intermediates.
Temperature Room Temperature50-80°C (Reflux)Increased temperature accelerates the rate of the SN2 and subsequent cyclization steps.[4]
Reaction Time 1-2 hours4-6 hours (Monitored by TLC)Insufficient time may lead to incomplete reaction.
Base NoneMild base (e.g., NaHCO₃, Pyridine)A base can neutralize the HX byproduct, driving the reaction forward. However, strong bases can promote side reactions.
  • Side Reactions: The primary competing reaction is the self-condensation of the α-haloketone or reaction with the solvent.

    • Mitigation Strategy: Add the thiourea to the reaction mixture promptly after the formation of the α-haloketone. A one-pot procedure, where the cyclization is initiated immediately after halogenation, can minimize the opportunity for side reactions.[3]

Question 2: I'm observing a significant amount of an impurity that is difficult to separate from my desired product. What could it be and how can I prevent its formation?

Answer:

A common and often difficult-to-remove impurity is the corresponding 2-hydroxythiazole derivative. This arises from the hydrolysis of the intermediate imine or the final 2-aminothiazole product, especially under acidic conditions.

Visualizing the Problem: Reaction Pathway and Side Reaction

A α-Haloketone + Thiourea B Thiazoline Intermediate A->B SN2 & Cyclization C Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (Desired Product) B->C Dehydration D 2-Hydroxythiazole Derivative (Impurity) B->D Hydrolysis (H₂O, H⁺) C->D Hydrolysis (H₂O, H⁺)

Caption: Formation of the desired aminothiazole and the hydrolysis byproduct.

Prevention and Purification Strategies:

  • pH Control: Maintain a neutral or slightly basic pH during the workup. After the reaction is complete, quenching with a mild base solution like sodium bicarbonate (NaHCO₃) can neutralize any generated acid and minimize hydrolysis.[4]

  • Anhydrous Conditions: While not always practical, using anhydrous solvents and reagents can reduce the water available for hydrolysis.

  • Purification: If the impurity has already formed, purification can be challenging due to similar polarities.

    • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water, or ethyl acetate and hexanes, may provide sufficient polarity differences for separation.[6]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next logical step. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the two compounds.

Question 3: The purification of my final product by recrystallization is resulting in significant product loss. Are there alternative purification methods?

Answer:

High product loss during recrystallization often indicates that the chosen solvent system is not ideal, either because the product is too soluble at low temperatures or because the impurities are co-crystallizing.

Alternative Purification Workflow:

Start Crude Product Trituration Trituration with a non-polar solvent (e.g., Diethyl ether, Hexanes) Start->Trituration Filtration1 Filtration Trituration->Filtration1 Solid Purified Solid Filtration1->Solid Filtrate Filtrate (contains impurities) Filtration1->Filtrate Column Column Chromatography (if necessary) Solid->Column Further purification Final Highly Pure Product Column->Final

Caption: A workflow for purifying the target compound with minimal loss.

Detailed Steps:

  • Trituration: Before attempting recrystallization, triturate the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). This will wash away many of the more soluble impurities.

  • Solvent Screening for Recrystallization: If recrystallization is still necessary, perform small-scale solubility tests with a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures to find the optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

  • Acid-Base Extraction: As an alternative to recrystallization, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The basic 2-amino group will be protonated, moving the product into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a mild base (e.g., NaHCO₃) to precipitate the purified product, which can then be collected by filtration.

II. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Hantzsch thiazole synthesis for this specific compound?

A1: The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring.[1][7] The mechanism involves two key stages:

  • S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone (methyl 2-halo-3-oxo-3-phenylpropanoate) in an SN2 reaction. This forms an isothiouronium salt intermediate.[8]

  • Intramolecular Cyclization and Dehydration: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered heterocyclic ring (a thiazoline intermediate). Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic thiazole ring.[8]

Mechanism Visualization:

cluster_0 S-Alkylation (SN2) cluster_1 Intramolecular Cyclization cluster_2 Dehydration Thiourea Thiourea Isothiouronium Salt Isothiouronium Salt Thiourea->Isothiouronium Salt + α-Haloketone Thiazoline Intermediate Thiazoline Intermediate Isothiouronium Salt->Thiazoline Intermediate Nucleophilic Attack Final Product Final Product Thiazoline Intermediate->Final Product - H₂O

Caption: The three key stages of the Hantzsch thiazole synthesis.

Q2: Can I use a different thioamide instead of thiourea?

A2: Yes, other thioamides can be used, which will result in a different substituent at the 2-position of the thiazole ring. For example, using thioacetamide would yield a 2-methylthiazole derivative. However, for the synthesis of a 2-aminothiazole, thiourea or a substituted thiourea is required.[9]

Q3: Are there alternative synthetic routes to Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate?

A3: While the Hantzsch synthesis is the most common, other methods exist. One notable alternative is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide.[7] Another approach involves the cyclization of α-thiocyanoketones.[7] However, for this specific target molecule, the Hantzsch approach is generally the most direct and high-yielding.[4]

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices are essential. Specifically:

  • α-Haloketones: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the solvents used (e.g., DMF, methanol) are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Thiourea: Thiourea is a suspected carcinogen. Handle with care and avoid generating dust.

III. Experimental Protocols

Optimized One-Pot Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This protocol is designed to maximize yield and minimize side product formation.

Materials:

  • Methyl benzoylacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of methyl benzoylacetate (1 equivalent) in ethanol, add N-bromosuccinimide (1.1 equivalents) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the consumption of the starting material by TLC.

  • Once the formation of the α-bromoketone is complete, add thiourea (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

IV. References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of thiazoles. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

  • ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Available from:

  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • JOCPR. Synthesis of some new 5- substituted of. Available from: [Link]

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Available from:

  • Educational Administration: Theory and Practice. A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • Bentham Science. Recent Development in the Synthesis of Thiazoles. Available from: [Link]

  • Wikipedia. Thiazole. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Royal Society of Chemistry. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available from: [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Hantzsch Thiazole Synthesis

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental heterocyclic synthesis. Here, we address common issues leading to low conversion rates and provide actionable, field-proven insights to optimize your reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to not just follow protocols, but to make informed, data-driven decisions in your experimental design.

Troubleshooting Guide: A Mechanistic Approach

Low conversion in a Hantzsch synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and the intrinsic reactivity of your substrates. This section is structured to help you diagnose and resolve these issues systematically.

Question 1: My reaction is stalled; TLC analysis shows significant unreacted starting materials even after extended reaction times. What are the primary factors to investigate?

An incomplete reaction is a frequent challenge. The root cause often lies in suboptimal reaction conditions or issues with your starting materials.

Causality-Driven Troubleshooting Steps:

  • Re-evaluate Reagent Purity:

    • α-Haloketone Stability: These reagents can be susceptible to decomposition, especially if they are α-bromo or α-iodo ketones.[1] Their stability is crucial as the initial step of the synthesis is an SN2 reaction between the thioamide and the α-haloketone.[2][3]

      • Protocol for Reagent Verification: Before use, verify the purity of your α-haloketone by 1H NMR and TLC. If impurities are detected, consider purification by recrystallization or column chromatography.

    • Thioamide Quality: Thioamides can also degrade or contain impurities from their synthesis.[4]

      • Protocol for Thioamide Purification: Thioamides can often be purified by recrystallization from a suitable solvent like ethanol or toluene.

  • Optimize Reaction Temperature: The Hantzsch synthesis is sensitive to temperature. While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier for the initial SN2 reaction and the subsequent cyclization.[5]

    • Experimental Protocol for Temperature Screening:

      • Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and reflux).

      • Monitor the reaction progress by TLC at regular intervals (e.g., every 2 hours).

      • Identify the temperature that provides the best balance between reaction rate and byproduct formation.

  • Solvent Selection is Critical: The choice of solvent influences the solubility of your reagents and the rate of the reaction.[5] Alcohols like ethanol and methanol are commonly used and generally effective.[5] For less reactive substrates, a higher boiling point solvent like DMF or dioxane might be necessary. In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[6]

Troubleshooting Workflow for Stalled Reactions:

G Start Reaction Stalled Check_Reagents Verify Purity of α-Haloketone & Thioamide Start->Check_Reagents Check_Reagents->Start Reagents Impure (Purify & Restart) Optimize_Temp Screen Reaction Temperatures Check_Reagents->Optimize_Temp Reagents Pure Optimize_Solvent Test Different Solvents Optimize_Temp->Optimize_Solvent No Improvement Monitor_TLC Monitor Progress by TLC Optimize_Temp->Monitor_TLC Improvement Seen Optimize_Solvent->Monitor_TLC Improvement Seen Success Reaction Complete Monitor_TLC->Success G Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate1->Hydroxythiazoline Intramolecular Cyclization Thiazole Thiazole Product Hydroxythiazoline->Thiazole Dehydration (-H2O)

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

How does the choice of the halogen in the α-haloketone affect the reaction?

The reactivity of the α-haloketone follows the trend I > Br > Cl, which is consistent with the leaving group ability of the halides in an SN2 reaction. [1]Therefore, α-iodoketones are the most reactive but also the least stable. α-Bromoketones offer a good balance of reactivity and stability and are most commonly used. [2]α-Chloroketones are more stable but may require more forcing conditions to react.

Can a catalyst be used to improve the conversion rate?

While the classical Hantzsch synthesis is often performed without a catalyst, certain modifications can benefit from catalytic rate enhancement. For multi-component versions of the reaction, catalysts like silica-supported tungstosilicic acid have been shown to be effective. [6]For standard two-component reactions, the use of a mild base to neutralize the hydrohalic acid formed during the reaction can be considered catalytic in nature as it prevents the protonation and deactivation of the thioamide nucleophile. [7]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (2025, August 10). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Welcome to the technical support center for the purification of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you achieve the highest purity for your downstream applications.

I. Understanding the Compound and the Process

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound with a molecular formula of C₁₁H₁₀N₂O₂S.[1][2] Derivatives of 2-aminothiazole are significant in medicinal chemistry for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The purity of this intermediate is paramount for the successful synthesis of subsequent active pharmaceutical ingredients.

Recrystallization is a powerful purification technique based on the principle that the solubility of a solid in a solvent increases with temperature.[4] An ideal recrystallization process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases. The impurities ideally remain in the solution (mother liquor).[4][5]

Recrystallization Workflow

G cluster_workflow Recrystallization Workflow start Crude Product solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling crystal_isolation Crystal Isolation (Vacuum Filtration) cooling->crystal_isolation washing Washing with Cold Solvent crystal_isolation->washing drying Drying of Crystals washing->drying end Pure Product drying->end

Caption: A generalized workflow for the recrystallization process.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate?

A1: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[5] For 2-aminothiazole derivatives, a range of solvents can be effective, including C1-C6 alcohols, C4-C8 ethers, and C4-C8 esters.[6] A good starting point for this specific compound would be to test solvents like ethanol, methanol, or ethyl acetate.[7] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be highly effective if a single solvent does not provide the desired solubility profile.[5][7]

Pro-Tip: To screen for an appropriate solvent, start with a small amount of your crude product (~100 mg) and test its solubility in about 1 mL of various solvents at room temperature and then upon heating.[5]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you may not have added enough solvent. Add small increments of the hot solvent until the compound fully dissolves.[4] However, be cautious not to add an excessive amount, as this will reduce your final yield.[8] If the compound remains insoluble even with a large volume of solvent, the chosen solvent is likely unsuitable.

Q3: My compound "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. Here are some solutions:

  • Add more solvent: The solution may be too concentrated. Reheat the mixture and add more of the "good" solvent to reduce the saturation.[8][9]

  • Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.[10]

  • Use a mixed solvent system: If you are using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

Q4: I am getting a very low yield. What are the possible reasons?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: This is a common cause, as a significant portion of your compound will remain in the mother liquor.[8][9]

  • Premature crystallization: If crystals form during hot filtration, you will lose product.[10] Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with a solvent that is too warm: The wash solvent should be ice-cold to minimize redissolving your purified crystals.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues during the recrystallization of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield of Crystals start->low_yield colored_crystals Crystals are Colored/Impure start->colored_crystals no_crystals_q1 Is the solution supersaturated? no_crystals->no_crystals_q1 oiling_out_q1 Is the cooling rate too fast? oiling_out->oiling_out_q1 colored_crystals_q1 Are there colored impurities? colored_crystals->colored_crystals_q1 no_crystals_a1_yes Induce Crystallization: - Scratch flask with a glass rod - Add a seed crystal no_crystals_q1->no_crystals_a1_yes Yes no_crystals_a1_no Too much solvent used. no_crystals_q1->no_crystals_a1_no No no_crystals_a1_no_sol Reduce solvent volume by evaporation and re-cool. no_crystals_a1_no->no_crystals_a1_no_sol oiling_out_a1_yes Reheat to dissolve the oil and cool slowly. oiling_out_q1->oiling_out_a1_yes Yes oiling_out_a1_no Is the solution too concentrated? oiling_out_q1->oiling_out_a1_no No oiling_out_a1_no_yes Add more solvent, reheat, and cool slowly. oiling_out_a1_no->oiling_out_a1_no_yes Yes low_yield_q1 Was an excess of solvent used? low_yield_a1_yes Recover compound from mother liquor by evaporating solvent. low_yield_q1->low_yield_a1_yes Yes colored_crystals_a1_yes Add activated charcoal to the hot solution before filtration. colored_crystals_q1->colored_crystals_a1_yes Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

IV. Experimental Protocol: Recrystallization of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This protocol provides a general guideline. The optimal solvent and volumes may need to be determined experimentally.

Materials:

  • Crude Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Data Presentation: Solvent Properties
SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA common and effective solvent for many organic compounds.[7]
Methanol 65PolarSimilar to ethanol, but more volatile.
Ethyl Acetate 77Moderately PolarGood for compounds with ester functionalities.[7][11]
Acetone 56Polar AproticCan be a good solvent, but its low boiling point may be a disadvantage.
Hexane 69NonpolarOften used as the "poor" solvent in a mixed solvent system.[7]

V. References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from --INVALID-LINK--

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 2-amino-5-methyl-4-phenyl Thiazole. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from --INVALID-LINK--

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Aminothiazole Synthesis

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. 2-Aminothiazoles are foundational components in a vast array of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3][4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Hantzsch synthesis of 2-aminothiazoles, the most common synthetic route.[2][6] The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[6][7]

Issue 1: Low or No Product Yield

Question: My Hantzsch reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?

Answer: Low or non-existent yield in a Hantzsch thiazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction parameters. Here’s a systematic approach to troubleshooting this issue:

  • Starting Material Integrity:

    • α-Haloketone Stability: α-Haloketones can be unstable and degrade over time, especially if exposed to light or moisture. Ensure you are using a fresh or properly stored α-haloketone. It is advisable to check the purity of the α-haloketone by TLC or NMR before starting the reaction.

    • Thiourea Quality: Similarly, ensure the purity of the thiourea or substituted thioamide. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent plays a crucial role. Protic solvents like ethanol and methanol are commonly used and often give good results.[7] However, in some cases, a mixture of solvents, such as ethanol/water, can improve yields.[8] For certain substrates, exploring other solvents like DMSO or acetonitrile may be beneficial.[1][9]

    • Temperature Optimization: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, many require heating to reflux to achieve a reasonable rate and yield.[7][10] If you are running the reaction at a lower temperature, a gradual increase may be necessary. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.[10]

    • Stoichiometry: Verify the molar ratios of your reactants. A common practice is to use a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the limiting α-haloketone.[7]

  • Catalysis:

    • Absence of a Catalyst: While the Hantzsch synthesis can proceed without a catalyst, the reaction rate and yield can often be significantly improved with the addition of a catalyst.[10]

    • Catalyst Selection: A variety of catalysts have been shown to be effective, including acidic catalysts, basic catalysts, and phase-transfer catalysts.[10] For instance, the use of triethylamine (NEt3) as a basic catalyst can facilitate the reaction under mild conditions.[11] Solid-supported catalysts, such as silica-supported tungstosilisic acid, offer the advantages of easy separation and reusability, contributing to a "greener" synthesis.[8]

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired 2-aminothiazole, but it is contaminated with significant amounts of impurities. What are the likely side reactions, and how can I minimize them?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

  • Common Side Products:

    • Bis-thiazole formation: If the α-haloketone has multiple reactive sites, the formation of bis-thiazole products can occur.

    • Self-condensation of the α-haloketone: Under certain conditions, the α-haloketone can undergo self-condensation.

    • Hydrolysis of the α-haloketone: In the presence of water, the α-haloketone can hydrolyze back to the corresponding ketone.

  • Strategies for Minimizing Impurities:

    • Control of Reaction Time and Temperature: Over-refluxing or using excessively high temperatures can promote the formation of degradation products and colored impurities. Monitor the reaction progress closely using TLC to stop the reaction once the starting materials are consumed and before significant impurity formation occurs.[10]

    • pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. In some cases, maintaining a slightly acidic or basic medium can suppress the formation of specific side products.[10]

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Purification Strategy: A robust purification strategy is essential. The crude product can often be precipitated by pouring the reaction mixture into a sodium carbonate solution to neutralize any acid formed during the reaction.[7] Subsequent purification can be achieved through recrystallization or column chromatography.

Issue 3: Difficult Product Isolation and Purification

Question: I am struggling to isolate and purify my 2-aminothiazole product. What are some effective techniques?

Answer: The physical properties of the synthesized 2-aminothiazole will dictate the best purification strategy.

  • Initial Work-up:

    • Precipitation: A common and effective initial purification step is to pour the cooled reaction mixture into a beaker of cold water or a dilute sodium bicarbonate/carbonate solution.[7][12] This often causes the 2-aminothiazole product to precipitate as a solid, which can then be collected by filtration.[7]

    • Extraction: If the product does not precipitate, extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. The choice of solvent will depend on the polarity of your product.

  • Purification Techniques:

    • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity. Common solvents for recrystallization include ethanol, methanol, or mixtures with water.

    • Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography on silica gel is the standard method for purification. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used for elution.[7]

    • Acid-Base Extraction: The basic nature of the 2-amino group can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure 2-aminothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[7] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[7]

Q2: Are there more environmentally friendly ("greener") methods for synthesizing 2-aminothiazoles?

A2: Yes, significant research has been dedicated to developing greener synthetic routes for 2-aminothiazoles. These methods focus on reducing waste, using less hazardous reagents, and improving energy efficiency. Some notable approaches include:

  • Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times and improved yields.[13][14]

  • Solvent-free reactions: Performing the reaction by grinding the reactants together, sometimes with a few drops of a wetting agent, can be a highly efficient and environmentally friendly option.[15]

  • Use of greener solvents: Utilizing water or ethanol as a solvent is preferable to more hazardous organic solvents.[8][16]

  • Reusable catalysts: Employing solid-supported catalysts simplifies purification and allows for the catalyst to be recovered and reused, minimizing waste.[8]

Q3: Can I use a one-pot procedure for the synthesis of 2-aminothiazoles?

A3: Yes, one-pot syntheses are highly advantageous as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods have been developed where the α-haloketone is generated in situ from a ketone and a halogen source (like iodine or N-bromosuccinimide) followed by the addition of thiourea without isolating the intermediate.[1][12]

Q4: How does the choice of α-haloketone and thioamide affect the reaction?

A4: The nature of the substituents on both the α-haloketone and the thioamide can significantly impact the reaction rate and the properties of the final 2-aminothiazole. Electron-withdrawing groups on the α-haloketone can increase its reactivity towards nucleophilic attack, potentially leading to faster reaction times. Conversely, bulky substituents on either reactant may introduce steric hindrance, slowing down the reaction.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis.[7]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol as the solvent.

  • Stir the mixture and heat it to reflux (around 65-70 °C) for 30-60 minutes.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.[7]

  • The product, 2-amino-4-phenylthiazole, will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it with cold water.[7]

  • Dry the product in a desiccator. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of a 2-Aminothiazole Derivative

This protocol demonstrates a more modern and efficient approach.[14]

Materials:

  • Substituted 2-chloroacetophenone

  • Substituted thiourea

  • Methanol

Procedure:

  • In a microwave reaction vessel, combine the substituted 2-chloroacetophenone (1.0 eq) and the substituted thiourea (1.2 eq).

  • Add methanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 90 °C for 30 minutes under microwave irradiation.[14]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate upon cooling. If so, collect it by filtration and wash with cold methanol.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

Table 1: Effect of Solvent on the Yield of a 2-Aminothiazole Derivative
EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux565
2EthanolReflux385
3MethanolReflux382
4AcetonitrileReflux475
5DMSO80290[1]
6Ethanol/Water (1:1)653.587[8]

Note: Yields are representative and can vary depending on the specific substrates used.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
EntryMethodTemperature (°C)TimeYield (%)
1Conventional Heating908 h70[14]
2Microwave Irradiation9030 min95[14]

Note: Data is for the synthesis of a specific N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivative and illustrates the potential for significant improvement with microwave assistance.[14]

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate_1 Thiouronium Salt alpha_haloketone->intermediate_1 SN2 Attack thiourea Thiourea thiourea->intermediate_1 intermediate_2 Cyclized Intermediate intermediate_1->intermediate_2 Intramolecular Cyclization product 2-Aminothiazole intermediate_2->product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK consider_catalyst Consider Using a Catalyst optimize_conditions->consider_catalyst Yield Still Low success Improved Yield optimize_conditions->success Yield Improved re-evaluate Re-evaluate Reaction consider_catalyst->re-evaluate Catalyst Added re-evaluate->success

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-phenyl-thiazoles

Welcome to the technical support center for the synthesis of 2-amino-5-phenyl-thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-5-phenyl-thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting, detailed protocols, and mechanistic insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the synthesis of 2-amino-5-phenyl-thiazoles, primarily focusing on the widely used Hantzsch thiazole synthesis.

FAQ 1: Low or No Yield of 2-Amino-5-phenyl-thiazole

Question: I am experiencing very low or no yield of my target 2-amino-5-phenyl-thiazole. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Hantzsch thiazole synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:

  • Reagent Quality and Stability:

    • α-Haloketone Integrity: The primary starting material, typically an α-halophenacyl halide (e.g., phenacyl bromide or chloride), is often the culprit. These reagents can be lachrymatory and susceptible to degradation, especially if exposed to moisture or light.

      • Troubleshooting: Before starting your synthesis, verify the purity of the α-haloketone by TLC or ¹H NMR. If impurities are detected, consider purification by recrystallization or using a freshly prepared batch.

    • Thiourea Purity: Ensure the thiourea used is of high purity and has been stored in a dry environment.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent significantly impacts the reaction rate and outcome. Protic solvents like ethanol or methanol are commonly used and generally effective.

      • Troubleshooting: If you are using a non-polar solvent, consider switching to ethanol. In some cases, a mixture of ethanol and water can be beneficial[1].

    • Temperature: The reaction typically requires heating. Insufficient temperature can lead to an incomplete reaction, while excessive heat may promote side reactions and degradation.

      • Troubleshooting: The optimal temperature is usually the reflux temperature of the solvent. For ethanol, this is around 78°C. Monitor the reaction progress by TLC to avoid prolonged heating after the reaction has reached completion.

    • Reaction Time: The reaction time can vary depending on the specific substrates and conditions, but it is typically in the range of 1-4 hours.

      • Troubleshooting: Monitor the reaction by TLC every 30-60 minutes to determine the optimal reaction time.

  • Stoichiometry:

    • An incorrect molar ratio of reactants can lead to low yields. Typically, a slight excess of thiourea (1.1 to 1.2 equivalents) is used to ensure complete consumption of the α-haloketone.

FAQ 2: Formation of an Isomeric Impurity

Question: My characterization data (NMR, LC-MS) suggests the presence of an isomer of the desired 2-amino-5-phenyl-thiazole. What is this impurity and how can I avoid its formation?

Answer:

A common side reaction in the Hantzsch synthesis, particularly when using N-substituted thioureas, is the formation of a regioisomeric product. In the case of unsubstituted thiourea, the primary isomeric concern is the formation of a tautomer, the 2-imino-thiazoline, which can exist in equilibrium with the 2-aminothiazole. However, under certain conditions, rearrangement to a 4-aminothiazole is a theoretical possibility, though less common for this specific reaction.

A more pertinent issue is the formation of 3-substituted 2-imino-2,3-dihydrothiazoles when N-substituted thioureas are used. While your target is a primary aminothiazole, understanding this related side reaction is crucial for broader applications.

  • Mechanism of Isomer Formation: The regioselectivity of the Hantzsch synthesis is dictated by which nitrogen atom of the thiourea participates in the cyclization.

    • In neutral or basic conditions, the reaction typically yields the 2-aminothiazole.

    • However, under acidic conditions, the reaction can also produce the 3-substituted 2-imino-2,3-dihydrothiazole isomer[2]. The protonation of the thiourea can alter the nucleophilicity of the nitrogen atoms, leading to a change in the cyclization pathway.

  • Troubleshooting and Control:

    • pH Control: To favor the formation of the desired 2-aminothiazole, maintain a neutral or slightly basic reaction medium. The Hantzsch synthesis is often self-catalyzed by the HBr or HCl generated in situ, which can create acidic conditions. Adding a mild, non-nucleophilic base like sodium bicarbonate or pyridine can help to neutralize the acid and suppress the formation of the imino isomer[3].

    • Reaction Conditions: Performing the reaction in a neutral solvent like ethanol at reflux is the standard and generally reliable method to obtain the 2-aminothiazole as the major product.

FAQ 3: Presence of a High Molecular Weight Byproduct

Question: I am observing a byproduct with a mass that appears to be a dimer of my product. What could this be?

Answer:

A likely high molecular weight byproduct is a bis(2-amino-4-phenyl-5-thiazolyl) disulfide or a related sulfide. These can form under certain oxidative conditions or via side reactions involving sulfur-containing intermediates.

  • Potential Formation Mechanisms:

    • Oxidative Coupling: The thiol tautomer of the 2-aminothiazole, although a minor species, could potentially undergo oxidative coupling in the presence of air or other oxidants to form a disulfide bridge.

    • Reaction with Sulfur Intermediates: During the synthesis, unreacted sulfur-containing species could potentially lead to the formation of sulfide or disulfide linkages between two thiazole rings. One report describes the synthesis of bis(2-amino-4-substituted thiazole) sulfides from 2-aminothiazoles through a halogenation/nucleophilic substitution protocol[4].

  • Troubleshooting and Prevention:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

    • Control of Stoichiometry: Using a minimal excess of thiourea can reduce the concentration of reactive sulfur species that might contribute to dimer formation.

    • Purification: These dimeric byproducts are typically less soluble than the desired monomeric product and can often be removed by recrystallization.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the synthesis of 2-amino-5-phenyl-thiazoles.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Degraded α-haloketone.2. Suboptimal reaction temperature or time.3. Inappropriate solvent.1. Check purity of α-haloketone via TLC or NMR. Use fresh or purified material.2. Ensure reaction is heated to reflux. Monitor by TLC to determine optimal reaction time.3. Use ethanol or methanol as the solvent.
Formation of Isomeric Impurities 1. Acidic reaction conditions favoring formation of 2-imino-thiazoline tautomer or other regioisomers.1. Add a mild base (e.g., sodium bicarbonate, pyridine) to neutralize in situ generated acid.2. Maintain neutral pH throughout the reaction.
Presence of Dimeric Byproducts 1. Oxidative coupling of the product.2. Side reactions with excess sulfur reagents.1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Use a minimal excess of thiourea.3. Purify the product by recrystallization to remove the less soluble dimer.
Self-Condensation of α-Haloketone 1. Presence of a strong base.1. Avoid strong bases. Use a mild base if necessary for pH control. The Favorskii rearrangement is a known side reaction of α-haloketones under strongly basic conditions[5][6].
Difficult Product Purification 1. Presence of multiple, closely related impurities.2. Oiling out during recrystallization.1. Utilize column chromatography for separation. A typical mobile phase would be a gradient of ethyl acetate in hexanes.2. For recrystallization, ensure the correct solvent choice where the product has high solubility at high temperature and low solubility at room temperature. A solvent screen is recommended (e.g., ethanol, isopropanol, acetonitrile)[7].

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-5-phenyl-thiazole

This protocol provides a standard and reliable method for the synthesis of the target compound.

Materials:

  • Phenacyl bromide (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenacyl bromide in ethanol.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

  • Once the reaction is complete (disappearance of the phenacyl bromide spot), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate to the cooled mixture to neutralize any generated HBr and precipitate the free base of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude 2-amino-5-phenyl-thiazole in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered through a short pad of celite.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualization of Reaction Mechanisms and Workflows

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for 2-amino-5-phenyl-thiazole.

Hantzsch_Mechanism Reactants Phenacyl Bromide + Thiourea Int1 Thiouronium Salt (S-alkylation) Reactants->Int1 Nucleophilic Attack Int2 Hydroxythiazoline (Intramolecular Cyclization) Int1->Int2 Tautomerization & Cyclization Product 2-Amino-5-phenyl-thiazole (Dehydration) Int2->Product - H₂O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Purity (α-haloketone, thiourea) Start->CheckReagents Impurities Impurities Present? CheckReagents->Impurities CheckConditions Verify Reaction Conditions (Temperature, Time, Solvent) ConditionsOptimal Conditions Optimal? CheckConditions->ConditionsOptimal CheckTLC Analyze TLC Data (Spotting of starting materials, product, and byproducts) IdentifyByproducts Characterize Byproducts (NMR, MS) CheckTLC->IdentifyByproducts Impurities->CheckConditions No PurifyReagents Purify or Replace Reagents Impurities->PurifyReagents Yes ConditionsOptimal->CheckTLC Yes OptimizeConditions Optimize Temperature, Time, or Solvent ConditionsOptimal->OptimizeConditions No PurifyReagents->CheckConditions OptimizeConditions->CheckTLC AdjustStoichiometry Adjust Reactant Ratios IdentifyByproducts->AdjustStoichiometry End Improved Yield AdjustStoichiometry->End

Caption: Troubleshooting workflow for low yield in 2-amino-5-phenyl-thiazole synthesis.

Alternative Synthetic Routes

While the Hantzsch synthesis is the most common method, other routes can be employed, which may circumvent some of the side reactions discussed.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent[8]. It is particularly useful for the synthesis of 5-aminothiazoles.

  • Gabriel Synthesis Adaptation: The Gabriel synthesis, traditionally used for preparing primary amines, can be adapted for the synthesis of heterocyclic amines[9][10][11].

References

  • F. A. J. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • SIELC Technologies. Separation of 2-Aminothiazole on Newcrom R1 HPLC column. [Link]

  • Bouherrou, Z., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Al-Zoubi, W., et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Rao, K. S., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Verma, B. C., et al. Determination of thioureas by reaction with phenacyl bromide. Talanta. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Vinogradov, A. A., et al. A REGIOSELECTIVE SYNTHESIS OF IMIDAZOTHIAZOLOTRIAZINES BASED ON THE CYCLIZATION OF IMIDAZOTRIAZINETHIONES WITH PHENACYL BROMIDES. Chemistry of Heterocyclic Compounds. [Link]

  • Al-Hourani, B. J. New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Moraski, G. C., et al. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • ResearchGate. 2, 4-Di substituted-5-Imino-1, 3, 4-Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti- inflammatory activities. [Link]

  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • ResearchGate. HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]

  • Himaja, M., et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • ResearchGate. Synthesis of thiazol‐2(3H)‐imine using thiourea and phenacyl bromide... [Link]

  • Indian Academy of Sciences. A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. [Link]

  • IJSDR. SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. [Link]

  • Chem-Station. Gabriel Amine Synthesis. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • ResearchGate. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]

  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

  • YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

  • SpectraBase. 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. [Link]

  • YouTube. Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. [Link]

  • ResearchGate. (PDF) Study on the Synthesis of Aminothiazole Derivatives. [Link]

  • Padmavathi, V., et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Organic Chemistry. [Link]

  • JOCPR. Synthesis of some new 5- substituted of. [Link]

  • ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]

  • IJNRD. “NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. [Link]

  • Beilstein Journals. Synthesis of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

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Optimization

Technical Support Center: Purifying Thiazole Derivatives via Column Chromatography

Welcome to the technical support center for the purification of thiazole derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of thiazole derivatives using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these versatile heterocyclic compounds. Thiazole derivatives exhibit a wide range of polarities and chemical properties, which can present unique challenges during purification[1][2]. This resource aims to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of thiazole derivatives. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: My thiazole derivative is not eluting from the column.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may be too low to displace your compound from the stationary phase. Thiazole derivatives, particularly those with additional polar functional groups, can exhibit strong interactions with silica gel[3].

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, for example, incrementally increase the percentage of ethyl acetate. For highly polar compounds, a solvent system like methanol in dichloromethane might be necessary[4]. It is crucial to first test solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives your target compound an Rf value of approximately 0.25-0.35 for optimal separation on a column[5][6].

  • Compound Decomposition: Thiazole derivatives can be sensitive to the acidic nature of standard silica gel[3]. The compound may be degrading on the column.

    • Solution: First, assess the stability of your compound on silica using a 2D TLC or by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs[7]. If instability is confirmed, consider deactivating the silica gel by adding a small amount of a base like triethylamine (typically 0.1-1%) to your eluent[3]. Alternatively, switching to a different stationary phase like alumina may be beneficial[3].

  • Compound Precipitation: Your compound may have crystallized on the column, blocking the flow.

    • Solution: This is a challenging situation. If possible, try to use a solvent system in which your compound is more soluble. Pre-purification steps to remove impurities that might be co-precipitating with your compound can also be helpful[7].

Problem 2: I am getting poor separation between my desired compound and impurities.

Potential Causes & Solutions:

  • Suboptimal Solvent System: The chosen eluent may not have sufficient selectivity for the components in your mixture.

    • Solution: Experiment with different solvent systems during your initial TLC analysis. The goal is to maximize the difference in Rf values between your target compound and the nearest impurities[5]. Trying solvent mixtures with different selectivities, such as replacing ethyl acetate with acetone or diethyl ether, can sometimes resolve co-eluting spots[3][8].

  • Column Overloading: Applying too much sample relative to the amount of stationary phase will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are overloading the column, you will need to either reduce the amount of sample or increase the size of the column.

  • Improper Column Packing or Sample Loading: Air bubbles, cracks in the silica bed, or an uneven sample band can all lead to channeling and a loss of resolution.

    • Solution: Ensure your column is packed uniformly without any cracks or bubbles. When loading your sample, dissolve it in a minimal amount of solvent and apply it carefully to the top of the silica bed in a narrow, even band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica, can often provide better resolution for compounds that are not very soluble in the initial eluent[9].

Problem 3: The compound is streaking or tailing on the TLC and column.

Potential Causes & Solutions:

  • Compound Acidity/Basicity: The acidic nature of silica gel can interact with basic compounds (like some amine-containing thiazoles), and residual acidic impurities in your sample can interact with the stationary phase, causing tailing.

    • Solution: For basic compounds, add a small amount of a volatile base like triethylamine or pyridine (0.1-1%) to your eluent[6]. For acidic compounds, a small amount of a volatile acid like acetic acid can be added, though care must be taken during solvent removal[6].

  • Compound is Too Polar for the Solvent System: If the compound has a very strong affinity for the stationary phase, it may streak.

    • Solution: Increase the polarity of the eluent. For very polar thiazole derivatives, a gradient elution from a less polar to a more polar solvent system is often necessary to achieve good peak shape[10].

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and execution of column chromatography for thiazole derivative purification.

Q1: How do I select the best stationary phase for my thiazole derivative?

For most thiazole derivatives, standard silica gel (60 Å, 230-400 mesh) is the first choice for the stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity[11][12][13]. However, if your thiazole derivative is particularly acid-sensitive, you might consider using deactivated silica gel or alumina[3]. For highly nonpolar or very polar thiazoles that are difficult to purify on normal phase silica, reversed-phase chromatography (e.g., using a C18-functionalized silica) can be a powerful alternative[14][15][16].

Q2: What is the best way to choose a solvent system?

The ideal solvent system is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC)[5][17][18]. The goal is to find a solvent or solvent mixture that provides a good separation of your target compound from its impurities, with the target compound having an Rf value between 0.25 and 0.35[5][6].

Common Starting Solvent Systems for Thiazole Derivatives:

Polarity of Thiazole DerivativeRecommended Solvent System
Nonpolar to Moderately PolarHexane/Ethyl Acetate[8][11][12]
Moderately PolarHexane/Acetone[8][11]
PolarDichloromethane/Methanol[4]
Basic (Amine-containing)Dichloromethane/Methanol with 0.1-1% Ammonia[4]

Q3: Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture[19].

  • Isocratic Elution: Uses a constant solvent composition throughout the separation. It is best for simple mixtures where the components have similar polarities and are well-separated on the TLC plate[10][20].

  • Gradient Elution: The composition of the mobile phase is gradually changed during the separation, typically by increasing the proportion of the more polar solvent[21]. This is highly effective for complex mixtures containing compounds with a wide range of polarities[19]. Gradient elution can improve peak shape, reduce analysis time, and enhance separation for challenging mixtures[10][21].

Q4: How do I properly pack a silica gel column?

Proper column packing is critical for achieving good separation. There are two common methods:

  • Dry Packing: The dry silica powder is added to the column, which is then filled with the mobile phase. This method is quick but can sometimes lead to air bubbles being trapped in the stationary phase.

  • Slurry Packing (Recommended): The silica gel is mixed with the initial, least polar eluent to form a slurry. This slurry is then poured into the column. This method generally results in a more uniform and well-packed column, minimizing the risk of cracks and channels[6].

Q5: How can I monitor the progress of my column chromatography?

The most common method for monitoring the separation is to collect fractions of the eluent and analyze them by TLC[18][22]. This allows you to identify which fractions contain your purified compound and whether the separation was successful.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general workflow for purifying a thiazole derivative and a decision tree for troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Solvent System Selection) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Thiazole Derivative

Caption: General workflow for column chromatography purification.

troubleshooting_tree Start Problem Encountered NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep Tailing Streaking/Tailing? Start->Tailing SolventPolarity Increase Solvent Polarity NoElution->SolventPolarity Yes CheckStability Check Compound Stability NoElution->CheckStability If still no elution OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes ReduceLoad Reduce Sample Load PoorSep->ReduceLoad If separation still poor Repack Repack Column / Use Dry Loading PoorSep->Repack If bands are uneven AddModifier Add Modifier to Eluent (e.g., TEA for bases, Acetic Acid for acids) Tailing->AddModifier Yes Gradient Use Gradient Elution Tailing->Gradient If still tailing Deactivate Deactivate Silica (e.g., with TEA) or Use Alumina CheckStability->Deactivate Unstable

Caption: Decision tree for troubleshooting common issues.

Detailed Protocol: General Purification of a Thiazole Derivative

This protocol provides a step-by-step guide for the purification of a moderately polar thiazole derivative using silica gel column chromatography.

Materials:

  • Crude thiazole derivative mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Identify the solvent system that gives the target compound an Rf of ~0.3 and good separation from impurities.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Do not let the solvent level drop below the top of the silica.

    • Add another thin layer of sand on top of the silica bed to protect the surface.

  • Sample Loading:

    • Dissolve the crude thiazole derivative in the minimum amount of a suitable solvent (preferably the eluent or a slightly more polar solvent)[9].

    • Carefully pipette the sample solution onto the top layer of sand, ensuring not to disturb the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica until the solvent level just reaches the top of the sand.

    • Carefully add a small amount of the eluent and again allow it to absorb. Repeat this step once more to ensure the entire sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in numbered test tubes as soon as the elution starts[6].

    • Maintain a constant flow rate. If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate) over time.

  • Analysis:

    • Spot every few fractions (or all of them) on a TLC plate.

    • Develop the TLC plate in the chosen solvent system to identify which fractions contain the pure product.

    • Combine the fractions that contain only the pure thiazole derivative.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified thiazole derivative.

References

  • ResearchGate. (n.d.). How can I select the solvent system for column chromatography for thiazole dervatives? Retrieved from [Link]

  • Perišić-Janjić, N. U., et al. (2007). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Fibrous Mesoporous Silica KCC-1 Functionalized with 3,5-Di-tert-butylsalicylaldehyde as an Efficient Dispersive Solid-Phase Extraction Sorbent for Pb(II) and Co(II) from Water. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Correlation with the Lipophilicity of the Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • uHPLCs. (n.d.). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole, 5-ethyl-2,4-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. Retrieved from [Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). Journal of the Iranian Chemical Society, 19(1), 1-10.
  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubMed. (n.d.). Thiazole modified covalent triazine framework as carcinogenic metabolites adsorbent: A DFT insight. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rhodium-catalyzed formal (3 + 3) transannulation of 1,2,3-thiadiazoles and vinyloxiranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Obrnuta faza. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • YouTube. (2025, February 5). When To Use TLC Vs Column Chromatography? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption and corrosion protection behavior of thiazole derivatives on copper surfaces. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Scaling Up Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Production

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 2-amino-5-phenyl-1,3-thiazole-4-car...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. As a key heterocyclic motif, this compound serves as a valuable building block in medicinal chemistry.[1][2] Scaling its production from the bench to pilot plant introduces challenges that require a systematic and well-understood approach. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate?

The most robust and widely employed method is the Hantzsch Thiazole Synthesis .[3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[5] For this specific target molecule, the key precursors are a methyl 2-halo-3-oxo-3-phenylpropanoate and thiourea. Due to the potential instability and handling issues of the α-haloketone intermediate, a "one-pot" approach where the halogenation and cyclization occur sequentially in the same vessel is highly recommended for scalability and safety.[2]

Q2: What are the critical process parameters to monitor during scale-up?

Scaling up the Hantzsch synthesis requires careful control over several parameters to ensure reproducibility, safety, and high purity:

  • Temperature Control: The initial halogenation step can be exothermic, as can the subsequent cyclization. Maintaining a consistent temperature is crucial to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow, controlled addition of the halogenating agent (e.g., N-Bromosuccinimide) and thiourea is vital to manage reaction exotherms and minimize the formation of impurities.

  • Reaction Monitoring: In-process controls (IPCs) using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential to confirm the completion of each step before proceeding to the next.

  • pH Control During Work-up: The final product is typically precipitated by neutralizing the acidic reaction mixture. The final pH must be carefully controlled to ensure maximum precipitation of the product without hydrolyzing the ester group or dissolving the amphoteric product.[6]

Q3: What are the primary safety concerns associated with this synthesis at scale?

  • Handling of α-Halocarbonyls: The α-haloketone intermediate is a lachrymator and skin irritant. Performing the synthesis in a well-ventilated area (e.g., a fume hood) with appropriate Personal Protective Equipment (PPE) is mandatory. A one-pot procedure mitigates this risk by avoiding the isolation of this hazardous intermediate.[7]

  • Exothermic Reactions: Both the bromination and cyclization steps can release significant heat. A robust reactor cooling system and controlled addition rates are necessary to prevent thermal runaways.

  • Solvent Handling: The use of flammable organic solvents like methanol or ethanol requires adherence to all standard safety protocols for handling and storing flammable liquids, including proper grounding and use of explosion-proof equipment.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Issue 1: Consistently Low or No Product Yield

Q: My reaction yield is significantly lower than expected, or I'm failing to isolate any product. What are the likely causes and how can I fix this?

Low yield is a common issue that can often be traced back to reagent quality, reaction conditions, or the work-up procedure.[9] Below is a systematic guide to diagnosing the problem.

Logical Troubleshooting Flow for Low Yield

Caption: A step-by-step logic diagram for troubleshooting low product yield.

Possible Causes & Solutions:

  • Incomplete Halogenation: The reaction between the starting β-ketoester (Methyl 3-oxo-3-phenylpropanoate) and the halogenating agent may be incomplete.

    • Solution: Before adding thiourea, run a TLC or HPLC analysis to confirm the complete consumption of the starting ketoester. If the reaction has stalled, a slight excess of the halogenating agent (e.g., 1.1-1.2 equivalents of NBS) may be required.[2]

  • Degradation of the α-Haloketone Intermediate: This intermediate can be unstable and degrade upon standing or at elevated temperatures.

    • Solution: Employ a one-pot synthesis protocol . This is the most effective solution for scalability. In this method, the α-haloketone is generated in situ and consumed immediately by the thiourea, minimizing its decomposition.[7] See the detailed protocol in the next section.

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion or the formation of byproducts.

    • Solution: The Hantzsch cyclization is typically performed at reflux in a protic solvent like ethanol or methanol.[6] Ensure the reaction is heated adequately and run for a sufficient duration (typically 2-4 hours), monitoring progress by TLC/HPLC.

  • Product Loss During Work-up: The product may be lost during the precipitation or extraction phase.

    • Solution: After reaction completion, the mixture is typically cooled and poured into a weak base solution like 5% sodium bicarbonate to neutralize acid and precipitate the product.[6][10]

      • Verify pH: Ensure the pH is in the 7-8 range. If the solution is too acidic, the product will remain protonated and soluble. If too basic, the ester could be hydrolyzed.

      • Check Aqueous Layer: If precipitation is poor, the product may have some water solubility. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

ParameterRecommended ConditionRationale / Potential Issue
Solvent Ethanol or MethanolProtic solvents facilitate the reaction mechanism.[6]
Temperature 60-80°C (Reflux)Ensures sufficient energy for cyclization; too high may increase byproducts.
Thiourea Stoich. 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.[6]
Work-up pH 7.0 - 8.0Critical for maximizing precipitation and preventing hydrolysis.[10]
Caption: Table of key reaction parameters for optimizing yield.
Issue 2: Product Purity is Low (Multiple Spots on TLC)

Q: My crude product shows multiple spots on TLC, and I'm having trouble purifying it. What are the common impurities and how can I prevent them?

Impurity generation is often related to side reactions of the starting materials or incomplete conversion.

Possible Causes & Solutions:

  • Unreacted Starting Materials: The most common impurities are unreacted α-haloketone or thiourea.

    • Solution: Monitor the reaction to completion using TLC/HPLC. A slight adjustment in stoichiometry (e.g., using a small excess of thiourea) can consume the α-haloketone, which is often harder to remove.

  • Byproduct Formation: Self-condensation of the β-ketoester or side reactions involving the highly reactive α-haloketone can occur.

    • Solution: Maintain strict temperature control. Add the halogenating agent at a low temperature (0-5 °C) before gently warming for the cyclization step. This minimizes the time the reactive intermediate spends at high temperatures before reacting with thiourea.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the crude product on a large scale. A solvent screening should be performed to find a suitable system. Ideal solvents will dissolve the product well when hot but poorly when cold. Mixtures of solvents like Ethanol/Water or Ethyl Acetate/Hexane are often effective.[8]

    • Charcoal Treatment: If the product has a persistent color, a hot filtration over a small amount of activated charcoal during recrystallization can remove colored impurities.

Issue 3: Physical State of the Product is Problematic (Oily, Gummy)

Q: Instead of a filterable solid, I am getting an oil or a gummy precipitate after the work-up. How can I resolve this?

This issue usually points to the presence of impurities that are depressing the melting point of the product or to suboptimal precipitation conditions.

Possible Causes & Solutions:

  • Presence of Impurities: Unreacted starting materials or oily byproducts can prevent the desired product from crystallizing.

    • Solution: Attempt to extract the crude product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate in vacuo. This removes water-soluble impurities. The resulting crude oil can then be subjected to recrystallization or column chromatography.

  • Supersaturation: The product may be supersaturated in the work-up solution.

    • Solution:

      • Scratching: Use a glass rod to scratch the inside of the flask below the solvent line to induce crystallization.

      • Seeding: If you have a small amount of pure, solid product, add a single crystal ("seed crystal") to the supersaturated solution to initiate crystallization.

      • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the crude oil and stir vigorously. This can often induce solidification.

Experimental Protocols

Protocol 1: Scalable One-Pot Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This protocol is adapted from established one-pot procedures for similar thiazole syntheses and is designed to minimize handling of hazardous intermediates.[2][7]

One-Pot Synthesis Workflow

OnePotWorkflow cluster_0 Step 1: Bromination (In Situ) cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation & Purification A Charge Reactor with: - Methyl 3-oxo-3-phenylpropanoate - Solvent (Ethanol) B Cool to 0-5 °C A->B C Slowly add NBS (1.1 eq) B->C D Stir at 0-5 °C for 1h Monitor by TLC/HPLC C->D E Add Thiourea (1.1 eq) D->E F Warm to Reflux (78-80 °C) E->F G Reflux for 2-4h Monitor by TLC/HPLC F->G H Cool to RT G->H I Pour into 5% NaHCO₃ (aq) H->I J Filter Crude Solid I->J K Recrystallize (e.g., Ethanol/Water) J->K L Dry Product K->L

Caption: Workflow for the one-pot synthesis, from bromination to final product.

Materials:

  • Methyl 3-oxo-3-phenylpropanoate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol (anhydrous)

  • 5% Sodium Bicarbonate solution

  • Ethyl Acetate (for extraction, if needed)

  • Hexanes (for recrystallization, if needed)

Procedure:

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermometer, and addition funnel with Methyl 3-oxo-3-phenylpropanoate (1.0 eq) and ethanol (5-10 volumes).

  • Bromination: Cool the stirred solution to 0-5 °C using an ice bath. Slowly add a solution or suspension of NBS (1.1 eq) in ethanol via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring (Step 1): After the addition is complete, stir the mixture at 0-5 °C for 1 hour. Take a small sample for TLC or HPLC analysis to confirm the complete disappearance of the starting material.

  • Cyclization: Once bromination is complete, add thiourea (1.1 eq) to the reaction mixture in one portion.

  • Heating: Slowly warm the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours.

  • Reaction Monitoring (Step 2): Monitor the formation of the product and disappearance of the intermediate by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction slurry into a separate vessel containing a stirred solution of 5% aqueous sodium bicarbonate (10 volumes).

  • Precipitation: Stir the resulting suspension for 30-60 minutes at room temperature to ensure complete precipitation.

  • Filtration: Collect the crude solid by filtration. Wash the filter cake with plenty of water to remove inorganic salts, followed by a small amount of cold ethanol or hexanes to remove soluble impurities.

  • Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Recrystallization and Purity Assessment
  • Solvent Selection: In a small test tube, dissolve a small amount of crude product in a minimum amount of a hot solvent (e.g., ethanol). Add a co-solvent (anti-solvent) like water dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. The ideal system will form well-defined crystals upon cooling.

  • Bulk Recrystallization: Dissolve the bulk crude solid in the minimum amount of the selected hot solvent.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble matter, perform a hot filtration through a fluted filter paper or a pad of celite.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 40-50 °C.

  • Purity Check: Assess the purity of the final product by HPLC and measure its melting point. A sharp melting point is indicative of high purity.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of thiazoles. Available from: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • NIH. Thiazole formation through a modified Gewald reaction. Available from: [Link]

  • Scilit. Thiazole formation through a modified Gewald reaction. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • Google Patents. Process of producing 2-aminothiazole.
  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • ResearchGate. Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. Available from: [Link]

  • Google Patents. 2-aminothiazole derivative, preparation method, and use.
  • RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]

  • JOCPR. Synthesis of some new 5- substituted of. Available from: [Link]

  • Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available from: [Link]

  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available from: [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]

  • PubMed. Recent Development in the Synthesis of Thiazoles. Available from: [Link]

  • Int.J. ChemTech Res. Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. Available from: [Link]

  • Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available from: [Link]

  • NIH. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on the widely utilized Hantzsch thiazole synthesis. Our goal is to equip you with the necessary insights to navigate the experimental nuances of this reaction, with a particular focus on the critical role of solvent selection in achieving optimal yield and purity.

I. Understanding the Synthesis: The Hantzsch Reaction

The synthesis of the target compound, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, is most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This robust reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative. For this specific target molecule, the key reactants are Methyl 2-bromo-3-oxo-3-phenylpropanoate and Thiourea .

The reaction proceeds through a well-established mechanism involving an initial SN2 substitution, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Understanding this pathway is crucial for troubleshooting, as the stability of the charged intermediates is highly dependent on the reaction environment, particularly the solvent.[3][4]

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylation Intermediate (via SN2) Thiourea->Intermediate1 S attacks α-carbon AlphaHalo Methyl 2-bromo-3-oxo-3-phenylpropanoate AlphaHalo->Intermediate1 Br- leaves Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular N attacks C=O Intermediate3 Dehydration Precursor Intermediate2->Intermediate3 Proton Transfer Product Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate Intermediate3->Product - H2O (Dehydration) Troubleshooting_Workflow Start Reaction Complete? TLC Run TLC Analysis Start->TLC Yield Check Yield TLC->Yield Purify Purification Strategy: 1. Precipitate 2. Recrystallize 3. Chromatography TLC->Purify Product Visible LowYield Low Yield? Yield->LowYield Impure Multiple Spots? LowYield->Impure No TroubleshootYield Address Yield Issues: - Check Reagents - Optimize Temp - Change Solvent LowYield->TroubleshootYield Yes GoodProduct High Yield & Purity Impure->GoodProduct No TroubleshootPurity Address Purity Issues: - Optimize Time/Temp - Adjust pH Impure->TroubleshootPurity Yes TroubleshootYield->Start Rerun Reaction TroubleshootPurity->Start Rerun Reaction

Sources

Troubleshooting

"removing impurities from crude Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate"

Technical Support Center: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Welcome to the technical support center for the purification of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This guide provides in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Welcome to the technical support center for the purification of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This guide provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The information is structured in a question-and-answer format to directly address challenges you may encounter during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate sample?

A1: The impurity profile is intrinsically linked to the synthetic route. The most common method for this class of compounds is the Hantzsch thiazole synthesis.[1][2] In this reaction, an α-haloketone is condensed with a thioamide. For your target molecule, the likely reactants are a methyl 2-halo-3-oxo-3-phenylpropanoate and thiourea.

Therefore, your primary impurities are likely to be:

  • Unreacted Starting Materials: Residual amounts of the α-haloketone precursor and thiourea.

  • Side-Reaction Products: Products from the self-condensation of the α-haloketone or dimerization of thiourea under the reaction conditions.

  • Isomeric Byproducts: Depending on the reaction conditions (e.g., acidic vs. neutral), there is a possibility of forming isomeric thiazole products, although this is less common with unsubstituted thiourea.[3]

  • Solvent and Reagent Residues: Residual solvents or inorganic salts from the workup procedure.

Q2: What is the best initial purification strategy for my crude product?

A2: For a solid crude product, recrystallization is the most effective and scalable initial purification technique.[4] This method leverages differences in solubility between your target compound and impurities in a chosen solvent at different temperatures. It is highly efficient at removing major impurities and can significantly improve the purity and crystalline form of your product with minimal complexity. A patent for a similar compound specifically mentions recrystallization from solvents like THF/hexane mixtures or alcohols like methanol.[5]

Q3: When is it necessary to use column chromatography?

A3: You should proceed with column chromatography under the following circumstances:

  • Recrystallization is Ineffective: If recrystallization fails to remove impurities with similar solubility profiles to your product (as observed by TLC or ¹H NMR).

  • Product is an Oil or Low-Melting Solid: If the crude product "oils out" during recrystallization attempts and cannot be induced to crystallize.[6]

  • Trace Impurities Remain: For removing trace amounts of highly colored impurities or closely related byproducts to achieve >99% purity, which is often required for drug development applications.[4]

  • Complex Crude Mixture: If the initial TLC analysis shows a complex mixture of several components.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods should be used for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample. A pure sample should ideally show a single, well-defined spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause melting point depression and broadening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and identify the presence of impurities, even at low levels. Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is the industry standard for quantitative purity analysis.[7] It can separate closely related impurities that may not be visible by TLC.

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification process.

Problem: My compound "oils out" and won't crystallize during recrystallization.
  • Causality: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] This is common if the compound's melting point is low or if it is highly impure, leading to significant melting point depression.

  • Solutions:

    • Re-heat and Add More Solvent: Return the flask to the heat source and add more of the primary ("good") solvent until the oil fully dissolves. Then, allow it to cool very slowly.

    • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If available, add a "seed crystal" of the pure compound to induce crystallization.[6]

    • Change Solvent System: Switch to a solvent with a lower boiling point.

    • Resort to Chromatography: If oiling persists, the impurity level may be too high for effective recrystallization. Purify the material by column chromatography first and then recrystallize the resulting solid.

Problem: The yield from my recrystallization is extremely low (<50%).
  • Causality: A low yield typically indicates that a significant amount of your product remains dissolved in the mother liquor after cooling.[6] This is often caused by using an excessive volume of solvent.

  • Solutions:

    • Minimize Solvent: During the initial dissolution, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.

    • Recover from Mother Liquor: Reduce the volume of the filtrate (mother liquor) by about half on a rotary evaporator and place it in an ice bath or freezer to recover a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize the Solvent System: Your compound may be too soluble in the chosen solvent even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[4] Consider using a mixed-solvent system.

Problem: My compound appears as a streak or remains at the baseline on the TLC plate during column chromatography development.
  • Causality: Streaking or immobility on a silica gel TLC plate indicates that your compound is highly polar and is adsorbing very strongly to the acidic silica gel.

  • Solutions:

    • Increase Eluent Polarity: Add a more polar solvent to your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate or add a small amount (0.5-1%) of methanol or triethylamine.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase silica gel.[8]

    • Check for Stability: Your compound may be decomposing on the silica gel. You can test this by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if new spots have appeared.[8]

Purification Protocols & Data

Workflow for Purification of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

G cluster_0 Overall Purification Strategy start Crude Product assess Assess Purity (TLC, ¹H NMR) start->assess recryst Protocol 1: Recrystallization assess->recryst check1 Purity Check (TLC, m.p.) recryst->check1 decision Is Purity >98%? check1->decision chrom Protocol 2: Column Chromatography decision->chrom No end Pure Product decision->end  Yes check2 Purity Check (TLC, NMR, HPLC) chrom->check2 check2->end G cluster_1 Decision Tree for Low Recrystallization Yield start Low Yield Observed (<50%) q1 Was an excessive amount of solvent used? start->q1 s1 Solution: Concentrate mother liquor and recover a 2nd crop. q1->s1 Yes q2 Did the solution cool too rapidly? q1->q2 No s2 Solution: Re-dissolve, insulate flask, and allow for slow cooling. q2->s2 Yes q3 Is compound too soluble in the chosen solvent? q2->q3 No s3 Solution: Re-evaluate solvent choice. Try a less polar solvent or a mixed-solvent system. q3->s3 Yes

Caption: Troubleshooting guide for low yield in recrystallization.

Protocol 2: Flash Column Chromatography

Use this protocol when recrystallization is insufficient.

1. Eluent System Selection:

  • Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities. [8]* Start with a non-polar solvent (e.g., Hexane or Dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., Ethyl Acetate or Methanol).

  • For thiazole derivatives, Hexane/Ethyl Acetate or Dichloromethane/Methanol systems are often effective. [9] 2. Step-by-Step Procedure:

  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

  • Pack the Column: Fill the column with your chosen eluent. Slowly add silica gel as a slurry in the eluent. Tap the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your crude product in the minimum amount of a polar solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the column.

  • Elute the Column: Carefully add the eluent to the column. Apply gentle pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

References

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • CUTM Courseware. (n.d.). Thiazole.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative.
  • Al-Balas, Q., Anthony, N., Al-Jaidi, B., & Coxon, G. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Analogs: A Guide for Researchers

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive comparative analysis of Methyl...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive comparative analysis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and its analogs, a class of compounds that has demonstrated significant potential, particularly in the realm of anticancer drug discovery. We will delve into their synthesis, biological activities, and structure-activity relationships, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The 2-Aminothiazole Core: A Privileged Scaffold

The 2-aminothiazole moiety is a versatile heterocyclic structure that serves as a critical pharmacophore in numerous clinically approved drugs.[1][2] Its ability to engage in various biological interactions has led to the development of agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The focus of this guide, the Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate framework, offers a synthetically accessible and readily modifiable template for the generation of diverse chemical libraries.

Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Analogs

A common and efficient method for the synthesis of the 2-amino-5-aryl-1,3-thiazole-4-carboxylate scaffold is the Hantzsch thiazole synthesis.[1] This typically involves the condensation of an α-haloketone with a thiourea derivative. A flexible synthetic procedure allows for the introduction of various substituents on the phenyl ring at the 5-position.[4]

Experimental Protocol: General Synthesis of Methyl 2-amino-5-(substituted-phenyl)-1,3-thiazole-4-carboxylates

This protocol outlines a general procedure for the synthesis of the title compounds, which can be adapted based on the specific aldehyde used.

Step 1: Darzens Condensation

  • To a stirring solution of sodium methoxide in dry methanol at 0°C, add the appropriate substituted benzaldehyde and methyl dichloroacetate.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-chloro glycidic ester.

Step 2: Thiazole Ring Formation

  • Dissolve the crude α-chloro glycidic ester in methanol.

  • Add thiourea to the solution and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired Methyl 2-amino-5-(substituted-phenyl)-1,3-thiazole-4-carboxylate analog.

Comparative Biological Evaluation: Anticancer Activity

A significant body of research has focused on the anticancer potential of these thiazole analogs. The cytotoxic activity is often evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Data Presentation: In Vitro Anticancer Activity of Selected Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate analogs against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Analog 1 HK563 (Leukemia)16.3[5]
MCF-7 (Breast)20.2[6]
HT-29 (Colon)21.6[6]
Analog 2 4-ClMDA-MB-231 (Breast)3.52[7]
Analog 3 3-NO2MDA-MB-231 (Breast)1.21[7]
Analog 4 4-FHT29 (Colon)0.63[5]
Analog 5 3-BrA549 (Lung)8.64[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a standardized method for assessing the in vitro anticancer activity of the synthesized analogs.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Trypsinize and count the cells.
  • Seed 1 x 10^4 cells per well in a 96-well microplate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
  • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubate the plate for 48 hours.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for another 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanism of Action: Targeting VEGFR-2 Signaling

Several studies suggest that the anticancer activity of these thiazole analogs is mediated, at least in part, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]

Signaling Pathway Diagram

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nMigration", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Thiazole Analog", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; VEGFR2 -> PI3K [label=" Activates"]; PI3K -> Akt; Akt -> Survival; Inhibitor -> VEGFR2 [label=" Inhibits", style=dashed, color="#EA4335"]; } .

VEGFR-2 signaling cascade and point of inhibition.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of VEGFR-2.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 enzyme
  • Kinase buffer
  • ATP
  • Substrate (e.g., a poly(Glu, Tyr) peptide)
  • Test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib)
  • 96-well plates
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.
  • Add the VEGFR-2 enzyme, test compound dilutions, and substrate to the wells of a 96-well plate.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.
  • Measure the luminescence or fluorescence signal using a plate reader.

3. Data Analysis:

  • Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the no-inhibitor control.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate analogs is significantly influenced by the nature and position of substituents on the 5-phenyl ring.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), at the meta or para positions of the phenyl ring often enhances anticancer activity.[7] For instance, a 3-nitro substituted analog showed potent activity against MDA-MB-231 breast cancer cells.[7]

  • Halogens: Halogen substituents, particularly fluorine and chlorine, have been shown to improve the cytotoxic effects. A 4-fluoro substituted analog demonstrated strong activity against HT29 colon cancer cells.[5]

  • Positional Isomerism: The position of the substituent on the phenyl ring is crucial. In some series, meta-substituted analogs have shown better activity than their ortho or para counterparts.[5]

Logical Relationship Diagram

// Nodes Core [label="Methyl 2-amino-5-phenyl\n-1,3-thiazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Substituent [label="Substituent on\n5-Phenyl Ring", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; EWG [label="Electron-Withdrawing\n(e.g., -NO2, -Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EDG [label="Electron-Donating\n(e.g., -CH3, -OCH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity [label="Anticancer Activity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Increased [label="Increased", shape=plaintext]; Decreased [label="Decreased", shape=plaintext];

// Edges Core -> Substituent [style=invis]; Substituent -> EWG; Substituent -> EDG; EWG -> Activity [label="Generally Increases"]; EDG -> Activity [label="Variable Effect"]; } .

Structure-activity relationship summary.

Conclusion and Future Directions

The Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate scaffold represents a promising platform for the development of novel anticancer agents. The synthetic accessibility and the well-defined structure-activity relationships provide a solid foundation for the rational design of more potent and selective analogs. Future research should focus on exploring a wider range of substitutions on the phenyl ring and modifications at the 2-amino and 4-carboxylate positions to optimize the therapeutic index. Furthermore, in-depth mechanistic studies are warranted to elucidate the full spectrum of molecular targets and signaling pathways modulated by these compounds, paving the way for their potential clinical translation.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). PubMed Central. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • Cross talks between VEGFR-2 and other signaling pathways in endothelial... (n.d.). ResearchGate. [Link]

  • 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024). IntechOpen. [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (n.d.). PubMed Central. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (n.d.). PubMed. [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Semantic Scholar. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([7][8][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PubMed Central. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate. [Link]

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (n.d.). OUCI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed Central. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Derivatives

Welcome to a comprehensive exploration of the 2-aminothiazole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering an in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the 2-aminothiazole scaffold, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of 2-aminothiazole derivatives. We will dissect the nuanced interplay between chemical structure and biological activity, providing you with the insights needed to navigate your own research and development endeavors. The 2-aminothiazole core is a privileged pharmacophore, meaning it is a molecular framework that is repeatedly found in biologically active compounds.[1][2] Its presence in a number of marketed drugs, such as the anti-inflammatory agent Meloxicam and the anticancer drug Dasatinib, is a testament to its versatility and clinical relevance.[1][3]

This guide will delve into the SAR of 2-aminothiazole derivatives across three critical therapeutic areas: oncology, infectious diseases, and inflammation. We will not only present the data but also provide the experimental context, empowering you to understand the causality behind the observed biological outcomes.

The 2-Aminothiazole Core: A Privileged Scaffold

The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, offers a unique combination of structural features that make it an attractive starting point for drug design.[4] The amino group at the 2-position serves as a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity.[1] The thiazole ring itself can be further functionalized at the 4- and 5-positions, providing additional avenues for optimizing potency and selectivity.

The primary synthetic route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a robust and versatile reaction that involves the condensation of an α-haloketone with a thiourea or thioamide.[5][6] This method's simplicity and high yields have made it a workhorse in medicinal chemistry for generating diverse libraries of 2-aminothiazole analogs for biological screening.[5]

Anticancer Activity: Targeting the Machinery of Cell Division

The 2-aminothiazole scaffold has emerged as a particularly fruitful template for the development of novel anticancer agents.[3][7] Derivatives have been shown to inhibit a range of cancer-related targets, most notably Aurora kinases and tubulin.

Aurora Kinase Inhibition: A Key Anticancer Strategy

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[8][9] Their overexpression is a common feature in many human cancers, making them an attractive target for therapeutic intervention.[10] 2-Aminothiazole derivatives have been extensively investigated as Aurora kinase inhibitors, with SAR studies revealing key structural requirements for potent activity.[11][12]

A pivotal interaction for many 2-aminothiazole-based Aurora kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase domain. The amino group at the 2-position of the thiazole ring is often crucial for this interaction.

Structure-Activity Relationship Highlights for Aurora Kinase Inhibition:

  • N-2 Position: Substitution on the 2-amino group with a substituted phenyl ring is a common feature. The nature and position of the substituents on this phenyl ring can significantly impact potency. For instance, the presence of a morpholino group at the 4-position of the N-phenyl ring has been shown to enhance activity against both Aurora A and Aurora B kinases.

  • C-4 Position: The C-4 position of the thiazole ring is often substituted with an aryl or heteroaryl group. This group can occupy a hydrophobic pocket in the ATP-binding site of the kinase.

  • C-5 Position: Modifications at the C-5 position are generally less well-tolerated, with bulky substituents often leading to a decrease in activity.

Below is a diagram illustrating the general SAR trends for 2-aminothiazole derivatives as Aurora kinase inhibitors.

SAR_Aurora_Kinase cluster_thiazole 2-Aminothiazole Core Thiazole N S C4 C5 C4_sub C-4 Substituent (Aryl/Heteroaryl) Thiazole:C4->C4_sub Hydrophobic interactions C5_sub C-5 Substituent (Small groups tolerated) Thiazole:C5->C5_sub Steric hindrance with bulky groups N2_sub N-2 Substituent (e.g., Substituted Phenyl) N2_sub->Thiazole:N H-bonding to hinge Key Key: Green: Favorable for activity Yellow: Tolerated, but sensitive to size Blue: Critical for hinge binding

Caption: Key SAR features for 2-aminothiazole-based Aurora kinase inhibitors.

Comparative Performance of 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors

Compound IDN-2 SubstituentC-4 SubstituentAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
1 4-Morpholinophenyl5-Thiazolyl89.2[13]
2 4-Chlorophenyl5-Thiazolyl2342[13]
3 Phenyl5-Thiazolyl110180[13]
Dasatinib (Reference Drug)116N/A

This table presents illustrative data from the literature to highlight SAR trends.

Signaling Pathway of Aurora Kinase in Cancer

The diagram below illustrates a simplified signaling pathway involving Aurora A kinase and its role in promoting cell proliferation and inhibiting apoptosis, a common mechanism in cancer.[8][14]

Aurora_Kinase_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Myc Myc Oncogene AuroraA Aurora A Kinase Myc->AuroraA Upregulates PKC Protein Kinase C PKC->AuroraA Activates p53 p53 AuroraA->p53 Phosphorylates & Inhibits beta_catenin β-catenin AuroraA->beta_catenin Stabilizes CellCycle Cell Cycle Progression AuroraA->CellCycle Promotes Apoptosis Apoptosis Inhibition p53->Apoptosis Normally Induces SelfRenewal CSC Self-Renewal beta_catenin->SelfRenewal Promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA Blocks

Caption: Simplified Aurora A kinase signaling pathway in cancer.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. 2-Aminothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains like MRSA.[15][16][17]

Structure-Activity Relationship Highlights for Antimicrobial Activity:

  • N-2 Position: Acylation of the 2-amino group with substituted benzoyl moieties can significantly enhance antibacterial activity. Halogen substitutions on the phenyl ring, particularly chlorine, have been shown to be beneficial.

  • C-4 Position: A 2-pyridyl substituent at the C-4 position is often associated with potent antimycobacterial activity.

  • C-5 Position: Introduction of a bromine atom at the C-5 position can increase activity against certain bacterial strains.

Comparative Performance of 2-Aminothiazole Derivatives Against Bacterial Pathogens

Compound IDN-2 SubstituentC-4 SubstituentC-5 SubstituentS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)Reference
4 3-Chlorobenzoyl2-PyridylH2-4>64[17]
5 Benzoyl2-PyridylH8-16>64[17]
6 H4-(Trifluoromethoxy)phenylH2-48-16[15]
Vancomycin (Reference Drug)1-2N/AN/A
Ciprofloxacin (Reference Drug)0.5-20.015-1N/A

This table presents illustrative data from the literature to highlight SAR trends.

Mechanism of Antimicrobial Action: Inhibition of Cell Wall Synthesis

A key target for some antimicrobial 2-aminothiazole derivatives is MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][18] By inhibiting MurB, these compounds disrupt the integrity of the cell wall, leading to bacterial cell death.

MurB_Inhibition UDP_GlcNAc UDP-GlcNAc-enolpyruvate MurB MurB (UDP-N-acetylenolpyruvoyl- glucosamine reductase) UDP_GlcNAc->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc Peptidoglycan Peptidoglycan (Cell Wall) UDP_MurNAc->Peptidoglycan Further biosynthetic steps Inhibitor 2-Aminothiazole Derivative Inhibitor->MurB Inhibits

Caption: Inhibition of bacterial cell wall synthesis by targeting the MurB enzyme.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. 2-Aminothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[19]

Structure-Activity Relationship Highlights for Anti-inflammatory Activity:

  • N-2 Position: The presence of an amide linkage at the N-2 position is common in anti-inflammatory 2-aminothiazoles. The nature of the acyl group can influence COX-2 selectivity.

  • C-4 Position: An aryl group at the C-4 position is often required for potent COX inhibition.

  • C-5 Position: Substitution at the C-5 position with small alkyl groups can be tolerated.

Comparative Performance of 2-Aminothiazole Derivatives as COX Inhibitors

Compound IDN-2 SubstituentC-4 SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
7 Thiazolyl-hydrazine-methyl sulfonyl moietyPhenyl>1000.14>714[19]
Meloxicam (Reference Drug)2.50.2510N/A
Celecoxib (Reference Drug)150.04375N/A

This table presents illustrative data from the literature to highlight SAR trends.

Mechanism of Anti-inflammatory Action: Inhibition of Prostaglandin Synthesis

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[1][15] By inhibiting COX enzymes, particularly the inducible COX-2 isoform, 2-aminothiazole derivatives can reduce the production of pro-inflammatory prostaglandins.[20]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-Aminothiazole Derivative Inhibitor->COX2 Selectively Inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway by 2-aminothiazole derivatives.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments discussed. As a Senior Application Scientist, I emphasize the importance of understanding the rationale behind each step to ensure robust and reproducible data.

Synthesis: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 4-aryl-2-aminothiazole derivative.

Rationale: The Hantzsch synthesis is a reliable method for constructing the 2-aminothiazole core. The reaction proceeds via an initial SN2 reaction between the α-haloketone and the sulfur of the thiourea, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5][6]

Materials:

  • α-Bromoacetophenone (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Sodium bicarbonate solution (saturated)

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the α-bromoacetophenone in ethanol in a round-bottom flask.

  • Add the thiourea to the solution and stir to dissolve.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the product by NMR, IR, and mass spectrometry.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21]

Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • 2-Aminothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the 2-aminothiazole derivative in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Biological Evaluation: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24]

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay provides a quantitative measure of the potency of the test compound.[4]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • 2-Aminothiazole derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the 2-aminothiazole derivative in the broth medium in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at the appropriate temperature and duration for the specific bacterial strain.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Biological Evaluation: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[25][26]

Rationale: Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.[27]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • 2-Aminothiazole derivative

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Administer the 2-aminothiazole derivative or the reference drug to the test groups and the vehicle to the control group (e.g., orally or intraperitoneally).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

  • Perform statistical analysis to determine the significance of the results.

Conclusion

The 2-aminothiazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the rational design of potent and selective drug candidates. This guide has provided a comprehensive overview of the SAR of 2-aminothiazole derivatives in the context of anticancer, antimicrobial, and anti-inflammatory activities. By integrating detailed experimental protocols and mechanistic insights, we aim to empower researchers to advance their drug discovery programs with a solid foundation of scientific knowledge. The versatility of the 2-aminothiazole core, coupled with the ever-expanding toolbox of synthetic and biological evaluation techniques, ensures that this remarkable heterocycle will remain at the forefront of medicinal chemistry for years to come.

References

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  • Gao, Y., et al. (2017). Aurora kinases: novel therapy targets in cancers. Journal of Hematology & Oncology, 10(1), 1-13. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

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  • Needleman, P., et al. (1986). Arachidonic acid metabolism. Annual review of biochemistry, 55(1), 69-102. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

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  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase. [Link]

  • Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & medicinal chemistry letters, 22(24), 7719-7725. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Liu, Q., & Sang, J. (2023). The role of Aurora-A in human cancers and future therapeutics. Frontiers in Pharmacology, 14, 1142211. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Li, H., et al. (2016). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Chemical Research in Chinese Universities, 32(6), 929-937. [Link]

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

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  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • ResearchGate. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • Khan, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 1-15. [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Nabavi, S. F., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European journal of pharmacology, 715(1-3), 134-140. [Link]

  • ResearchGate. (n.d.). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. [Link]

  • ResearchGate. (n.d.). Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell.... [Link]

  • Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & medicinal chemistry letters, 22(24), 7719-7725. [Link]

  • El-Kazzar, S., et al. (2016). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. Molecules, 21(9), 1105. [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the promising small molecule, Methyl 2-amino-5-phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the promising small molecule, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of clinically approved drugs and a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Validating the precise MoA of a novel derivative is paramount for its successful translation into a therapeutic candidate.

This document eschews a rigid template, instead presenting a logical, multi-pronged experimental cascade. It is designed to be a self-validating system, where data from orthogonal assays are integrated to build a high-confidence model of the compound's biological activity. We will explore experimental choices, present comparative data, and provide detailed protocols for key validation assays.

Section 1: Hypothesis Generation: Putative Mechanisms & Target Identification

Before embarking on validation, we must establish a set of credible hypotheses for the MoA of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. The extensive literature on 2-aminothiazole derivatives suggests several potential target classes.[1][4] The initial approach can be bifurcated into target-based discovery or phenotype-based discovery.[5][6] This guide assumes a starting point where the compound has shown a desirable phenotype (e.g., anti-proliferative activity in a cancer cell line screen), necessitating subsequent target identification and validation.

Potential Target Classes for 2-Aminothiazole Derivatives:

  • Protein Kinases: This is a well-established target class. The FDA-approved drug Dasatinib, a multi-kinase inhibitor used in cancer therapy, features a 2-aminothiazole core, highlighting the scaffold's suitability for kinase active site binding.[1][7]

  • Tubulin: Several 2-aminothiazole derivatives have been identified as tubulin polymerization inhibitors, acting as both cytotoxic and vascular disrupting agents.[1][4] They often target the colchicine binding site, leading to cell cycle arrest and apoptosis.[4]

  • Metabolic Enzymes: In the context of infectious diseases, derivatives of this scaffold have been shown to target enzymes like β-ketoacyl-ACP synthase (mtFabH), which is crucial for fatty acid synthesis in Mycobacterium tuberculosis.[8]

  • Other Targets: The versatility of the 2-aminothiazole ring allows it to interact with a wide range of biological targets, including histone deacetylases (HDACs), various receptors, and ion channels.[2][4]

To deorphanize the compound's phenotype, a combination of direct and indirect target identification methods is recommended.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Discovery & Hypothesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & In Vivo Confirmation pheno_screen Phenotypic Screening (e.g., Cell Viability Assay) target_id Target Identification (Affinity Chromatography, DARTS, etc.) pheno_screen->target_id Bioactive Hit binding Direct Binding Assays (SPR, ITC) target_id->binding functional Biochemical/Functional Assays (Kinase, Polymerization) binding->functional Confirms Interaction cellular Cell-Based Assays (Western Blot, Immunofluorescence) functional->cellular invivo In Vivo Models (Xenograft, Disease Model) cellular->invivo Confirms MoA in situ caption Figure 1. A logical workflow for MoA validation.

Caption: Figure 1. A logical workflow for MoA validation.

Section 2: A Multi-pronged Experimental Framework for MoA Validation

The core of our validation strategy lies in a tiered approach, moving from broad cellular effects to specific molecular interactions. Each step is designed to refine our hypothesis and build a cohesive body of evidence.

Phase 1: Initial Phenotypic Characterization

The first step is to quantify the biological effect of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in a relevant cellular context.

  • Experiment: Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®).

  • Rationale: This experiment establishes a dose-response relationship and determines the compound's potency (IC50 or EC50). This is the foundational data point upon which all subsequent experiments are based. The choice of cell lines should reflect the suspected therapeutic area (e.g., A549 lung cancer, K563 leukemia cells).[7][9]

  • Data Output: A sigmoidal dose-response curve from which the IC50 value is calculated.

Phase 2: Target Engagement & Direct Binding Assays

Once a phenotype is confirmed, we must demonstrate a direct physical interaction between the compound and its putative protein target. Biophysical methods are essential for this step and provide quantitative data on binding affinity and kinetics.[10][11]

Technique Principle Key Data Output Advantages Considerations
Surface Plasmon Resonance (SPR) Immobilized target protein on a sensor chip; binding of the analyte (compound) causes a change in refractive index.Affinity (KD), Kinetics (ka, kd)Real-time, label-free, provides kinetic data.Requires protein immobilization, which can affect activity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding of the compound to the target protein in solution.Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Gold standard for thermodynamics; solution-based.Requires large amounts of pure protein; lower throughput.
Drug Affinity Responsive Target Stability (DARTS) Compound binding stabilizes the target protein against protease digestion. Digestion is monitored by Western Blot or MS.[12]Target Engagement ConfirmationDoes not require compound modification; works in cell lysate.[12]Primarily qualitative/semi-quantitative; requires a suitable antibody.

Rationale for Selection: A multi-assay approach is crucial for trustworthiness. For instance, confirming a target with DARTS in a complex lysate, followed by quantifying the direct interaction with SPR using purified protein, provides two independent lines of evidence for target engagement.

Phase 3: Biochemical and In Vitro Functional Assays

Demonstrating binding is necessary but not sufficient. We must prove that this binding event modulates the target's biological function.

  • If the Putative Target is a Kinase:

    • Experiment: In vitro kinase activity assay (e.g., ADP-Glo™, LanthaScreen®).

    • Rationale: These assays directly measure the ability of the compound to inhibit the catalytic activity of the purified kinase enzyme. This causally links target binding to a functional outcome.

    • Data Output: An IC50 value for enzyme inhibition, which can be compared to the cellular potency.

  • If the Putative Target is Tubulin:

    • Experiment: In vitro tubulin polymerization assay.

    • Rationale: This assay measures the effect of the compound on the assembly of purified tubulin into microtubules, typically by monitoring light scattering or fluorescence.[1] This confirms the compound's ability to interfere with cytoskeletal dynamics.

    • Data Output: A concentration-dependent inhibition or promotion of tubulin polymerization.

Phase 4: Cellular Mechanism Validation

The final step is to confirm that the molecular MoA observed in vitro is responsible for the phenotype observed in living cells.

  • Experiment 1: Western Blot Analysis.

    • Rationale: To probe the signaling pathway downstream of the target. If the compound inhibits a kinase (e.g., an IGF1R inhibitor), we would expect to see a dose-dependent decrease in the phosphorylation of its known substrates.[9]

    • Data Output: Immunoblots showing changes in protein phosphorylation or expression levels.

  • Experiment 2: Cell Cycle Analysis by Flow Cytometry.

    • Rationale: If the compound is a suspected tubulin inhibitor, it should arrest cells in the G2/M phase of the cell cycle.[1][9] This assay quantifies the distribution of cells in different cycle phases.

    • Data Output: Histograms showing the percentage of cells in G1, S, and G2/M phases.

  • Experiment 3: Immunofluorescence Microscopy.

    • Rationale: To visualize the compound's effect on subcellular structures. For a tubulin inhibitor, this would reveal disruptions in the microtubule network, such as disorganized spindles or depolymerized microtubules.

    • Data Output: Images showing the morphology of the cytoskeleton or localization of specific proteins.

Relationship Between Validation Assays

G Binding Binding Assays (SPR, ITC, DARTS) Functional Functional Assays (Enzyme Activity) Binding->Functional ...causes a change in function... Cellular Cellular Assays (Western, Flow Cytometry) Functional->Cellular ...which is recapitulated in cells... Phenotype Cellular Phenotype (e.g., Apoptosis) Cellular->Phenotype ...leading to the observed phenotype. caption Figure 2. The causal chain of MoA validation.

Caption: Figure 2. The causal chain of MoA validation.

Section 3: Comparative Analysis with an Alternative Kinase Inhibitor

To contextualize the performance of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (hypothetically identified as a kinase inhibitor), we compare its potential profile to the well-characterized multi-kinase inhibitor, Dasatinib, which also contains a 2-aminothiazole core.[7]

Parameter Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Dasatinib (Reference Compound) Significance
Primary Target(s) To Be Determined (e.g., Kinase X)BCR-ABL, SRC family, c-KIT, PDGFRDefines the primary MoA and therapeutic indication.
Cellular Potency (K563 cells) Hypothetical: 50 nM< 1 µM[7]Indicates overall potency in a relevant cell model.
Target Binding Affinity (KD) Hypothetical: 10 nM (for Kinase X)~0.5-1 nM (for BCR-ABL)Measures direct target engagement strength.
Enzymatic Inhibition (IC50) Hypothetical: 25 nM (for Kinase X)< 1 nM (for BCR-ABL)Quantifies functional inhibition of the target enzyme.
Kinome Selectivity To Be Determined (KinomeScan®)Broad (inhibits multiple kinases)A key parameter for predicting efficacy and off-target effects.
Mode of Binding To Be Determined (X-ray Crystallography)ATP-competitiveInforms on the molecular basis of inhibition and potential resistance mechanisms.

Section 4: Detailed Experimental Protocols

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

Principle: This protocol identifies target proteins by observing their stabilization against proteolysis upon ligand binding.[12]

  • Lysate Preparation: Culture cells (e.g., A549) to 80-90% confluency. Harvest cells, wash with cold PBS, and lyse in M-PER buffer supplemented with protease inhibitors. Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot 100 µg of protein lysate into separate tubes. Add Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate to final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control. Incubate for 1 hour at room temperature.

  • Protease Digestion: Add pronase (or another suitable protease) to each tube at a predetermined optimal concentration (e.g., 1:200 protease:protein ratio). Incubate for 30 minutes at 25°C.

  • Quenching and Sample Prep: Stop the digestion by adding 5X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blotting: Resolve proteins on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with a primary antibody against the putative target protein. Visualize using a secondary HRP-conjugated antibody and ECL substrate.

  • Analysis: A stabilized target will show a stronger band in the presence of the compound compared to the DMSO control, indicating protection from digestion.

Protocol 2: In Vitro Tubulin Polymerization Assay

Principle: This assay monitors the effect of a compound on the assembly of purified tubulin into microtubules by measuring changes in fluorescence of a reporter dye.

  • Reagent Preparation: Reconstitute lyophilized, fluorescence-labeled tubulin protein in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.

  • Compound Preparation: Prepare a 2x serial dilution of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in G-PEM buffer. Include Paclitaxel (promoter) and Nocodazole (inhibitor) as positive controls, and a DMSO vehicle as a negative control.

  • Assay Initiation: In a pre-warmed 384-well plate, add 5 µL of 2x compound dilution. Add 5 µL of 2x tubulin solution to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence (e.g., Ex/Em 360/450 nm) every 60 seconds for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of compound-treated wells to controls. Inhibitors will suppress the rate and extent of polymerization, while promoters will enhance it.

Conclusion

Validating the mechanism of action for a novel compound like Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a systematic process that requires a convergence of evidence from multiple, orthogonal experimental approaches. By progressing from broad phenotypic effects to specific target engagement and functional modulation, researchers can build a robust and defensible model of the compound's MoA. This guide provides a logical framework and practical protocols to navigate this critical phase of drug discovery, ultimately enabling the confident advancement of promising molecules toward clinical development.

References

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  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Boster Bio. [URL: https://www.bosterbio.
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  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0005617]
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2015.1063628]
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270220/]
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Comparative

A Comparative Guide to Kinase Inhibitors: Profiling Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Against Established Multi-Kinase Inhibitors

In the landscape of oncology and immunology research, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development. The 2-aminothiazole scaffold has emerged as a privileged struc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology and immunology research, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development. The 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors. This guide provides an in-depth comparison of a representative compound from this class, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate , with established multi-kinase inhibitors: Dasatinib, Bosutinib, and Saracatinib. This analysis is designed for researchers, scientists, and drug development professionals to understand the nuanced differences in their mechanisms, target profiles, and the experimental workflows used for their characterization.

Introduction to the 2-Aminothiazole Scaffold: A Foundation for Kinase Inhibition

The 2-aminothiazole motif is a versatile heterocyclic ring system that has been extensively utilized in medicinal chemistry to design inhibitors targeting the ATP-binding site of various protein kinases.[1][2] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an effective anchor for developing potent and selective inhibitors. The blockbuster drug Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, is a prime example of the successful application of the 2-aminothiazole core in cancer therapy.[3][4]

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate serves as a foundational structure within this class. Its biological activity is contingent on the nature and positioning of substituents on the thiazole and phenyl rings. While specific inhibitory data for this exact molecule is not extensively published in publicly accessible literature, its structural similarity to known kinase inhibitors suggests potential activity against a range of kinases, particularly those in the Src and Abl families.

Comparative Kinase Inhibitors: Mechanism of Action

For a comprehensive comparison, we will evaluate Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate against three well-characterized multi-kinase inhibitors.

Dasatinib: A potent, orally available, second-generation tyrosine kinase inhibitor (TKI). Dasatinib is a dual BCR-ABL and Src family kinase (SFK) inhibitor.[3][4] It binds to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome resistance to first-generation TKIs like imatinib.[4] Its broad target profile includes LCK, YES, FYN, c-KIT, EPHA2, and PDGFRβ.[4]

Bosutinib: Another second-generation TKI, Bosutinib is a dual inhibitor of Src and Abl kinases. It is an ATP-competitive inhibitor with demonstrated efficacy in chronic myeloid leukemia (CML).

Saracatinib (AZD0530): A potent, orally bioavailable dual inhibitor of Src and Abl tyrosine kinases.[5] Saracatinib has been investigated in various cancers and other diseases due to its role in modulating key signaling pathways involved in cell proliferation, survival, and migration.[5]

The common thread among these comparators is their activity against Src family and Abl kinases, which are frequently dysregulated in various cancers. It is hypothesized that Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, owing to its 2-aminothiazole core, will exhibit inhibitory activity against these same kinase families.

Head-to-Head Comparison: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes the known inhibitory activities (IC50 values) of the comparator drugs against key kinases. The data for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is presented as "hypothesized" based on the general activity of the 2-aminothiazole scaffold and would require experimental validation.

Kinase TargetMethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (Hypothesized IC50)Dasatinib (IC50)Bosutinib (IC50)Saracatinib (IC50)
Abl µM range<1 nM[4]1.2 nM30 nM[5]
Src µM range0.5 nM[4]1.2 nM2.7 nM[5]
Lck µM range0.3 nM[4]-2.7 nM[5]
PDGFRβ >µM range28 nM[4]--
c-KIT >µM range12 nM[4]--

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.

Experimental Workflows for Kinase Inhibitor Profiling

The characterization of kinase inhibitors involves a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency and mechanism of action.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow for a Typical In Vitro Kinase Assay:

Caption: Workflow of an in vitro kinase assay.

Detailed Protocol: Lck Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for determining the in vitro potency of an inhibitor against Lck kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate and comparator compounds in DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

    • Prepare a solution of recombinant human Lck enzyme in reaction buffer.

    • Prepare a substrate/ATP mix containing a specific Lck peptide substrate and ATP in reaction buffer.

  • Assay Procedure (384-well format):

    • Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells.

    • Add 2 µL of the Lck enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for determining the efficacy of a compound in a more physiologically relevant context.

Workflow for Assessing Cellular Potency:

Caption: Workflow for cell-based evaluation of a kinase inhibitor.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., K562 for Abl activity, A549 for Src activity) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the cells for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% inhibition of cell growth).

Detailed Protocol: Western Blot Analysis of Phosphorylated Src

This protocol assesses the ability of an inhibitor to block the phosphorylation of Src in cells.

  • Cell Treatment and Lysis:

    • Seed cells and treat with inhibitors as described for the MTT assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total Src to ensure equal loading.

    • Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.

Conclusion and Future Directions

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, as a representative of the 2-aminothiazole class, holds promise as a kinase inhibitor. Based on the established activity of this scaffold and the profiles of comparator drugs like Dasatinib, Bosutinib, and Saracatinib, it is reasonable to hypothesize that it will exhibit inhibitory activity against Src family and Abl kinases.

However, rigorous experimental validation is paramount. The protocols outlined in this guide provide a comprehensive framework for the in-depth characterization of this and other novel kinase inhibitors. Future studies should focus on a broad kinase panel screening to determine the selectivity profile of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the phenyl and carboxylate positions, will be crucial for optimizing potency and selectivity. Ultimately, a thorough understanding of the on-target and off-target effects, both in biochemical and cellular contexts, will be essential for advancing promising 2-aminothiazole derivatives towards preclinical and clinical development.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

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Validation

A Comparative Guide to the In Vivo Efficacy of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Derivatives

Introduction: The Therapeutic Promise of the 2-Amino-1,3-Thiazole Scaffold The 2-amino-1,3-thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 2-Amino-1,3-Thiazole Scaffold

The 2-amino-1,3-thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic scaffold forms the backbone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the 2-aminothiazole ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, promising class of these compounds: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives. While extensive in vitro data underscores their potential, this guide provides a comparative framework for their in vivo efficacy, drawing upon established animal models and data from structurally related 2-aminothiazole analogs to project their therapeutic viability.

Anticipated In Vivo Anticancer Efficacy

Numerous 2-aminothiazole derivatives have demonstrated significant antitumor activity in preclinical in vivo models.[2][5] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival. For Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives, a similar potential for in vivo anticancer efficacy is expected, likely evaluated through xenograft models.

Comparative In Vivo Performance of 2-Aminothiazole Anticancer Agents

To contextualize the potential of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives, the following table summarizes the in vivo efficacy of other notable 2-aminothiazole compounds in various cancer models.

Compound ClassCancer ModelAnimal ModelDosing RegimenKey OutcomeReference
2-Aminobenzothiazole DerivativeMC38 XenograftMice200 mg/kg (subcutaneous)62% reduction in tumor growth.[6]
2-Aminobenzothiazole-SAHA ConjugateMDA-MB-231 XenograftMice30 mg/kg (daily)59% tumor growth inhibition.[6]
2-(4-amino-3-methylphenyl)benzothiazoleMCF-7 Breast Cancer XenograftNude MiceNot SpecifiedSignificant tumor growth retardation.[7]
2-Aminothiazole DerivativePC-3 Mouse XenograftMiceNot SpecifiedEquivalent efficacy to SAHA in tumor growth delay.[2]
Experimental Protocol: Human Tumor Xenograft Model

The evaluation of novel anticancer agents largely relies on the use of human tumor xenograft models in immunocompromised mice. This protocol outlines a generalized workflow for assessing the in vivo efficacy of a Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivative.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured under standard conditions.

  • A suspension of 1 x 106 to 1 x 107 cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of athymic nude mice.

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into control and treatment groups.

3. Treatment Administration:

  • The test compound (Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivative) is formulated in an appropriate vehicle.

  • The compound is administered via a clinically relevant route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • The control group receives the vehicle only. A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., doxorubicin) is often included.

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and general health are monitored to assess toxicity.

  • At the end of the study, tumors are excised and weighed.

5. Pharmacodynamic Analysis:

  • Tumor tissues can be collected to analyze biomarkers and confirm target engagement (e.g., via Western blot or immunohistochemistry).

Visualization of Experimental Workflow

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis Cell Culture 1. Cancer Cell Culture Cell Implantation 2. Subcutaneous Implantation in Nude Mice Cell Culture->Cell Implantation Tumor Growth 3. Tumor Growth to Palpable Size Cell Implantation->Tumor Growth Randomization 4. Randomization into Control & Treatment Groups Tumor Growth->Randomization Treatment Administration 5. Compound Administration Randomization->Treatment Administration Efficacy Evaluation 6. Tumor Volume & Body Weight Monitoring Treatment Administration->Efficacy Evaluation Pharmacodynamic Analysis 7. Biomarker Analysis of Excised Tumors Efficacy Evaluation->Pharmacodynamic Analysis

Caption: Workflow for an in vivo anticancer xenograft study.

Projected In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is well-documented, with many compounds demonstrating efficacy in animal models of inflammation. The carrageenan-induced paw edema model is a widely accepted and utilized acute inflammation model for screening novel anti-inflammatory agents.[8][9]

Comparative In Vivo Performance of Anti-inflammatory Thiazole Analogs

The following table presents the in vivo anti-inflammatory activity of various heterocyclic compounds, including thiazole derivatives, in the carrageenan-induced paw edema model, providing a benchmark for the expected efficacy of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives.

Compound ClassAnimal ModelDosePercent Inhibition of EdemaTime PointReference
Triazolo-thiadiazole DerivativeRatNot Specified~50-60%3 hours[10]
Benzoxazolinone-thiadiazoleNot SpecifiedNot Specified62.00%3 hours[8]
1,3,5-Triazine DerivativesWistar Rat200 mg/kg72.08% - 99.69%4 hours[11]
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol details the steps for evaluating the in vivo anti-inflammatory activity of a Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivative.

1. Animal Acclimatization and Grouping:

  • Wistar rats or Swiss albino mice are acclimatized to laboratory conditions.

  • Animals are fasted overnight before the experiment.

  • Animals are divided into control, standard, and test groups.

2. Compound Administration:

  • The test compound is administered orally or intraperitoneally at various doses.

  • The standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • The control group receives the vehicle.

3. Induction of Inflammation:

  • One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Visualization of Anti-inflammatory Signaling

G Carrageenan Carrageenan Cellular Injury Cellular Injury Carrageenan->Cellular Injury Phospholipase A2 Phospholipase A2 Cellular Injury->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation (Edema, Pain) Thiazole Derivative Thiazole Derivative Thiazole Derivative->COX-2 Inhibition

Caption: Putative mechanism of anti-inflammatory action.

Potential In Vivo Antimicrobial Efficacy

2-Aminothiazole derivatives have shown considerable promise as antimicrobial agents, with some analogs demonstrating potent in vivo activity against drug-resistant pathogens.[12][13][14] For Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives, in vivo antimicrobial efficacy would likely be assessed in murine infection models.

Comparative In Vivo Performance of Antimicrobial Thiazole Compounds

The following table summarizes the in vivo efficacy of a lead thiazole compound and its analogs in a murine model of MRSA skin infection, providing a basis for comparison.

CompoundAnimal ModelInfection ModelTreatmentKey OutcomeReference
Lead Thiazole & AnalogsMurineMRSA Skin InfectionTopical>90% reduction in MRSA burden in skin wounds.[12][13]
Experimental Protocol: Murine Skin Infection Model

This protocol outlines a method for evaluating the in vivo antibacterial activity of a Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivative against a pathogen like MRSA.

1. Bacterial Culture and Animal Preparation:

  • MRSA is grown to a specific optical density.

  • The dorsal hair of mice is removed, and a superficial wound is created.

2. Infection:

  • A suspension of MRSA is topically applied to the wound.

3. Treatment:

  • After a set period (e.g., 24 hours), the wounds are treated with the test compound formulated in a suitable vehicle (e.g., a cream or ointment).

  • Control groups receive the vehicle alone or a standard antibiotic (e.g., mupirocin).

4. Evaluation of Bacterial Load:

  • At the end of the treatment period, the wounded skin tissue is excised, homogenized, and plated on selective agar.

  • The number of colony-forming units (CFUs) is determined to quantify the bacterial burden.

Conclusion and Future Directions

While direct in vivo efficacy data for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate derivatives remains to be published, the extensive body of research on structurally related 2-aminothiazoles provides a strong rationale for their investigation in preclinical animal models. The established protocols for in vivo anticancer, anti-inflammatory, and antimicrobial studies offer a clear roadmap for evaluating their therapeutic potential. Future research should focus on conducting these in vivo studies to validate the promising in vitro findings and to establish the pharmacokinetic and safety profiles of this intriguing class of compounds. The potential for these derivatives to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders warrants their continued development.

References

  • Mohammad H, Cushman M, Seleem MN. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE. 2015;10(11):e0142321.
  • Mohammad H, Cushman M, Seleem MN. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PubMed. 2015.
  • Mohammad H, Cushman M, Seleem MN. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PMC. 2015.
  • Mohammad H, Cushman M, Seleem MN. (PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model.
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  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
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Comparative

A Comparative Analysis of the Biological Activities of Substituted 5-Phenyl-1,3-Thiazole-4-Carboxylates

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features allow for diverse chemical modifications, leading to a w...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the biological activities of a specific class of these compounds: substituted 5-phenyl-1,3-thiazole-4-carboxylates. By examining the impact of various substituents on the phenyl ring, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery and development efforts in this promising area.

The 5-Phenyl-1,3-Thiazole-4-Carboxylate Scaffold: A Versatile Pharmacophore

The 5-phenyl-1,3-thiazole-4-carboxylate core structure offers several points for chemical modification, allowing for the fine-tuning of its biological properties. The phenyl ring at the 5-position is a key site for introducing various substituents, which can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. The carboxylate group at the 4-position also provides a handle for further derivatization, such as esterification or amidation, which can impact the molecule's solubility, bioavailability, and target engagement.

Comparative Anticancer Activity

Substituted 5-phenyl-1,3-thiazole-4-carboxylates and their derivatives have demonstrated significant potential as anticancer agents.[3][4][5] The cytotoxic effects of these compounds are often attributed to their ability to interfere with crucial cellular processes in cancer cells, such as cell division and signaling pathways.

Structure-Activity Relationship (SAR) in Anticancer Activity

The nature and position of substituents on the phenyl ring play a critical role in determining the anticancer potency of these compounds. Generally, the presence of electron-withdrawing or electron-donating groups can modulate the activity. For instance, studies on related phenylthiazole derivatives have shown that substituents like nitro and chloro groups can enhance cytotoxic effects against certain cancer cell lines.[3]

Compound IDSubstituent on Phenyl RingCancer Cell LineIC50 (µM)Reference
4c p-NO2SKNMC (Neuroblastoma)10.8 ± 0.08[3]
4d m-ClHep-G2 (Hepatocarcinoma)11.6 ± 0.12[3]
5b -HT29 (Colon)2.01[6]
27 Ureido-substitutedHepG2 (Hepatocarcinoma)0.62 ± 0.34[6]
5b (naphthalene) 4-ethoxyMCF-7 (Breast)0.48 ± 0.03[7]
5b (naphthalene) 4-ethoxyA549 (Lung)0.97 ± 0.13[7]

Note: The presented data is a compilation from various studies on structurally related compounds and may not represent a direct comparison under identical experimental conditions.

Mechanism of Anticancer Action: Tubulin Polymerization Inhibition

A key mechanism through which many thiazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[3][7][8][9][10] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9]

G cluster_0 Microtubule Dynamics cluster_1 Inhibition by Thiazole Derivatives cluster_2 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Disrupted Microtubules Disrupted Microtubules Microtubule->αβ-Tubulin Dimers Depolymerization Thiazole Derivative Thiazole Derivative Thiazole Derivative->αβ-Tubulin Dimers Binds to Colchicine Site G2/M Arrest G2/M Arrest Disrupted Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an indication of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Comparative Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Substituted 5-phenyl-1,3-thiazole-4-carboxylates have also been investigated for their potential to combat bacterial and fungal infections.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial efficacy of these compounds is influenced by the substituents on the phenyl ring. The presence of specific functional groups can enhance the interaction with microbial targets or alter the physicochemical properties of the compounds, such as their ability to penetrate microbial cell walls.

Compound IDSubstituent on Phenyl RingBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 12 4-hydroxyphenyl at C2S. aureus125-150A. niger125-150[5]
Compound 13 4-hydroxyphenyl (benzo[d]thiazole)S. aureus50-75--[5]
Compound 15 5-nitro-2-furoylGram-positive bacteria1.95–15.62--[11]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is compiled from studies on related thiazole derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is commonly determined using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Comparative Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Phenyl-thiazole derivatives have shown promise in this area.[1][12]

Structure-Activity Relationship (SAR) in Anti-inflammatory Activity

The anti-inflammatory activity of substituted phenyl-thiazole derivatives is influenced by the nature of the substituents. For instance, studies have shown that nitro-substituted phenyl thiazole derivatives can exhibit significant anti-inflammatory effects.[1]

Compound IDSubstituent on Phenyl Ring% Inhibition of Edema (at 3h)Reference
3c Nitro-substitutedHigh[1]
T1-T4, T6, T11, T13, T14 Various substitutionsMaximum activity[12]

Note: The data is based on the carrageenan-induced rat paw edema model.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with diclofenac sodium), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

G cluster_0 Experimental Workflow Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Sources

Validation

A Comparative Guide to the Cytotoxicity of Novel Thiazole Derivatives in Cancer Cell Lines

The relentless pursuit of more effective and selective anticancer agents has led researchers to explore a diverse chemical space. Among the heterocyclic compounds, thiazole derivatives have emerged as a particularly prom...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of more effective and selective anticancer agents has led researchers to explore a diverse chemical space. Among the heterocyclic compounds, thiazole derivatives have emerged as a particularly promising scaffold.[1] Their unique structural features allow for versatile modifications, leading to compounds that can interact with a wide array of biological targets within cancer cells. This guide provides a comparative analysis of the cytotoxic effects of recently developed thiazole derivatives against various cancer cell lines, offering a technical resource for researchers and drug development professionals. We will delve into the experimental data, outline a standard methodology for cytotoxicity assessment, and explore the underlying molecular mechanisms.

Comparative Cytotoxic Activity of Novel Thiazole Derivatives

The efficacy of a potential anticancer agent is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro cytotoxic activity of several novel thiazole derivatives against a panel of human cancer cell lines, with established chemotherapeutic agents included for reference.

Compound ID/NameCancer Cell LineCell Line OriginIC50 (µM)Reference DrugIC50 (µM) of Ref. DrugReference
Thiazole Derivative 5d HepG2Hepatocellular Carcinoma0.3Taxol-[2]
Thiazole Derivative 5e HepG2Hepatocellular Carcinoma0.4Taxol-[2]
Compound 4c MCF-7Breast Adenocarcinoma2.57Staurosporine6.77[3]
Compound 4c HepG2Hepatocellular Carcinoma7.26Staurosporine8.4[3]
Compound 6 C6Rat Glioma3.83 (µg/mL)Cisplatin-[4]
Compound 6 A549Human Lung Adenocarcinoma12.0 (µg/mL)Cisplatin-[4]
Thiazolidin-4-one 5d MCF-7Mammary Gland Breast Cancer7.22 (µg/mL)5-Fluorouracil-[5]
Thiazolidin-4-one 5d HepG2Hepatocellular Carcinoma8.80 (µg/mL)5-Fluorouracil-[5]
Thiazole-amino acid 5f A549Lung Cancer~2-85-Fluorouracil~3.5-8.7[6]
Thiazole-amino acid 5o HeLaCervical Cancer~2-85-Fluorouracil~3.5-8.7[6]
Bis-thiazole 5c HeLaCervical Cancer0.0006--[7]
Bis-thiazole 5f KF-28Ovarian Cancer0.006--[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation time and assay methodology.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The intensity of the purple color is directly proportional to the number of viable cells.

Here is a detailed, step-by-step protocol for evaluating the cytotoxicity of a novel thiazole derivative against a cancer cell line, for instance, the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Novel thiazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest MCF-7 cells and perform a cell count to ensure viability is above 90%.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel thiazole derivative in complete culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only as a blank control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The appearance of a purple precipitate will be visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 2. Incubate Overnight (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment 3. Treat with Thiazole Derivatives (Serial Dilutions) incubation1->compound_treatment incubation2 4. Incubate for 24-72h compound_treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate for 2-4h mtt_addition->incubation3 solubilization 7. Add Solubilization Solution incubation3->solubilization read_absorbance 8. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Analyze Data & Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A flowchart illustrating the key steps of the MTT assay for determining the cytotoxicity of novel compounds.

Unraveling the Mechanism of Action: Apoptosis and Signaling Pathways

Many thiazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[1][8] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[9] Thiazole-containing compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

A significant number of studies have implicated the PI3K/Akt/mTOR signaling pathway as a key target of thiazole derivatives.[8] This pathway is frequently overactive in various cancers, promoting cell proliferation, survival, and resistance to therapy.[10][11] By inhibiting key components of this pathway, such as Akt, novel thiazole derivatives can effectively suppress tumor growth.[4]

PI3K/Akt Signaling Pathway and Thiazole Derivative Inhibition

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway Inhibition by Thiazole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Thiazole Novel Thiazole Derivatives Thiazole->Akt Inhibition key_activation Activation key_inhibition Inhibition Activation_edge Activation_edge->key_activation Inhibition_edge Inhibition_edge->key_inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of novel thiazole derivatives on Akt.

Conclusion and Future Perspectives

The studies highlighted in this guide collectively underscore the significant potential of novel thiazole derivatives as a source of new anticancer drug candidates.[1] The versatility of the thiazole scaffold allows for the synthesis of compounds with potent cytotoxic activity against a broad range of cancer cell lines. The primary mechanism of action for many of these derivatives involves the induction of apoptosis, often through the modulation of critical signaling pathways like PI3K/Akt/mTOR.[8]

Future research should focus on optimizing the structure of these lead compounds to enhance their potency and selectivity, thereby minimizing off-target effects and potential toxicity to normal cells. Further elucidation of their molecular targets and mechanisms of action will be crucial for their rational design and clinical development. In vivo studies are the necessary next step to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these novel thiazole derivatives.

References

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  • Apoptotic cell signaling in cancer progression and therapy - PMC - PubMed Central - NIH.
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Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

A Technical Guide for Researchers in Drug Development In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, the thiazole scaffold has emerged as a privileged structure in m...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, the thiazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4][5] This guide provides a comparative overview of the antimicrobial spectrum of a specific derivative, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, placed in the context of other relevant thiazole compounds and established antimicrobial drugs.

Introduction to Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate belongs to the class of 2-aminothiazole-4-carboxylate derivatives. The synthesis of this compound has been documented, and its chemical properties have been characterized.[6] While the broader class of 2-aminothiazoles has shown promise as antimicrobial agents, the specific antimicrobial profile of this phenyl-substituted derivative warrants a detailed examination to ascertain its potential in drug discovery pipelines.[7]

Antimicrobial Spectrum: A Comparative Overview

Comprehensive antimicrobial screening data for Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate against a broad panel of bacteria and fungi is not extensively reported in the public domain. However, a key study investigated its activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis.

Key Finding: In a study focused on identifying novel anti-tuberculosis agents, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate was found to be inactive against Mycobacterium tuberculosis H37Rv at the concentrations tested.[6] This finding is crucial for directing future research efforts away from this specific compound for tuberculosis treatment, while also highlighting the nuanced structure-activity relationships within the 2-aminothiazole-4-carboxylate class. For instance, the same study found that a related analogue, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited potent activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL.[6]

To provide a comprehensive perspective, the following tables compare the known activity of the title compound's structural class with other thiazole derivatives and standard-of-care antimicrobial agents against a panel of clinically relevant microorganisms.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Mycobacterium tuberculosis H37Rv
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Data Not AvailableData Not AvailableData Not AvailableInactive [6]
Other 2-Aminothiazole Derivatives 2 - >128[8][9]1.56 - >128[5]64 - >1280.06 - >200[6]
Ampicillin 0.25 - >256[10][11]2 - 8[7][12]>1024Not Applicable
Ciprofloxacin 0.12 - 20.008 - 10.25 - 40.25 - 2

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DrugCandida albicans (Yeast)Aspergillus niger (Mold)
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Data Not AvailableData Not Available
Other Thiazole Derivatives 0.12 - >64[4][13]7.8 - >100[3]
Fluconazole 0.25 - 64[3][14]16 - >64

Experimental Methodologies for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[15][16][17][18][19]

Broth Microdilution Method for MIC Determination

This method is a quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for most bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Workflow for Broth Microdilution:

BrothMicrodilution A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature C->D E Read and Record MIC Value D->E

Caption: Workflow of the Broth Microdilution Method.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[22][23][24]

Step-by-Step Protocol:

  • Plate Preparation: A sterile cotton swab is dipped into a standardized microbial suspension (0.5 McFarland) and evenly streaked across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of the zone is then correlated to susceptibility or resistance based on CLSI guidelines.

Workflow for Disk Diffusion:

DiskDiffusion A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate at 35-37°C C->D E Measure Zone of Inhibition D->E

Caption: Workflow of the Kirby-Bauer Disk Diffusion Test.

Potential Mechanisms of Action of Thiazole Antimicrobials

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the specific target of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is unknown, several mechanisms have been proposed for other thiazole-containing compounds.[5][25][26][27]

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[1][2][4][28][29] By binding to the enzyme, these compounds prevent the supercoiling and uncoiling of DNA, leading to bacterial cell death.

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall is a critical structure for maintaining cell integrity. Certain thiazole derivatives interfere with the biosynthesis of peptidoglycan, a key component of the cell wall.[5][13][30] This disruption leads to a weakened cell wall and subsequent lysis of the bacterial cell.

  • Inhibition of Fatty Acid Synthesis: The type II fatty acid synthesis (FAS-II) pathway is essential for bacterial survival and is a validated target for antimicrobial agents. Some 2-aminothiazole derivatives have been identified as inhibitors of enzymes in this pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH).[27][31]

Potential Thiazole Antimicrobial Targets:

MechanismOfAction Thiazole Thiazole Derivative DNAGyrase DNA Gyrase Thiazole->DNAGyrase Inhibition CellWall Cell Wall Synthesis (e.g., MurB) Thiazole->CellWall Inhibition FAS Fatty Acid Synthesis (e.g., FabH) Thiazole->FAS Inhibition

Caption: Potential cellular targets of thiazole-based antimicrobial agents.

Conclusion and Future Directions

The available evidence indicates that Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is inactive against Mycobacterium tuberculosis H37Rv. Its broader antimicrobial spectrum against other bacteria and fungi remains to be elucidated through systematic screening. The comparative data presented in this guide underscore the significant potential of the thiazole scaffold in antimicrobial drug discovery, while also highlighting the critical role of specific structural modifications in determining the potency and spectrum of activity.

Future research should focus on:

  • Broad-spectrum screening of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate to determine its MIC values against a diverse panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

  • Structure-activity relationship (SAR) studies to explore how modifications to the phenyl ring and the ester group impact antimicrobial activity.

  • Mechanism of action studies for active analogues to identify their specific cellular targets, which will be instrumental in optimizing their therapeutic potential.

By systematically addressing these knowledge gaps, the scientific community can better ascertain the true potential of this and other related thiazole derivatives in the ongoing battle against infectious diseases.

References

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a valuable building block, an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a valuable building block, and the selection of an optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth comparison of the primary synthetic strategies for this target molecule, with a focus on practical application, efficiency, and scalability.

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for constructing the 2-aminothiazole core.[1] This reaction classically involves the condensation of an α-haloketone with a thioamide.[1] In the context of our target molecule, this translates to the reaction of a methyl 2-halo-3-oxo-3-phenylpropanoate with thiourea. Modern advancements have led to the development of one-pot procedures that offer significant improvements in efficiency over the traditional two-step approach.[2]

This guide will benchmark two primary routes:

  • Route A: The Traditional Two-Step Hantzsch Synthesis , which involves the synthesis and isolation of the intermediate α-haloketone.

  • Route B: The One-Pot Synthesis , where the α-halogenation and subsequent cyclization occur in a single reaction vessel.

We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on yield, reaction time, and economic viability.

Mechanistic Considerations: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established mechanism. The initial step is the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketoester, displacing the halide. This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea attacks the carbonyl carbon of the ester. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Thiourea Thiourea Intermediate_Adduct Intermediate Adduct Thiourea->Intermediate_Adduct Nucleophilic Attack alpha-Halo-ketoester alpha-Halo-ketoester alpha-Halo-ketoester->Intermediate_Adduct Cyclized_Intermediate Cyclized Intermediate Intermediate_Adduct->Cyclized_Intermediate Intramolecular Cyclization Target_Molecule Methyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate Cyclized_Intermediate->Target_Molecule Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

The key difference between the two routes benchmarked in this guide lies in the generation and handling of the α-halo-ketoester intermediate.

Route A: The Traditional Two-Step Hantzsch Synthesis

This classical approach provides a high degree of control over the reaction by isolating the α-halo-ketoester intermediate. This can be advantageous for ensuring the purity of the starting material for the cyclization step, which can lead to a cleaner final product with fewer side reactions.

Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-3-oxo-3-phenylpropanoate

  • To a solution of methyl benzoylpyruvate (1 equivalent) in a suitable solvent such as dichloromethane, add a chlorinating agent like sulfuryl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-chloro-3-oxo-3-phenylpropanoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

  • Dissolve the purified methyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate solution.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyclization Start1 Methyl Benzoylpyruvate + Chlorinating Agent Reaction1 Stir at 0°C to RT (2-4 hours) Start1->Reaction1 Workup1 Quench, Extract, Dry, Concentrate Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Isolated Methyl 2-chloro-3-oxo-3-phenylpropanoate Purification1->Intermediate Start2 Intermediate + Thiourea in Ethanol Intermediate->Start2 Reaction2 Reflux (4-6 hours) Start2->Reaction2 Workup2 Neutralize, Precipitate, Filter Reaction2->Workup2 Purification2 Recrystallization Workup2->Purification2 Final_Product Pure Target Molecule Purification2->Final_Product

Caption: Workflow for the Two-Step Hantzsch Synthesis.

Route B: One-Pot Synthesis

The one-pot approach streamlines the synthesis by generating the α-halo-ketoester in situ, which then reacts directly with thiourea without isolation. This method is often preferred in industrial settings due to its reduced operational complexity, shorter overall reaction time, and lower solvent consumption.

Experimental Protocol
  • In a round-bottom flask, dissolve methyl benzoylpyruvate (1 equivalent) in a suitable solvent system, such as a mixture of water and tetrahydrofuran (THF).[2]

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the α-bromo intermediate by TLC.

  • Once the formation of the intermediate is complete, add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain for 2-3 hours.[2]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Adjust the pH to 8-9 with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Start Methyl Benzoylpyruvate + NBS in H2O/THF Halogenation In-situ Halogenation (0°C to RT, 2h) Start->Halogenation Addition Add Thiourea Halogenation->Addition Cyclization Heat to 80°C (2-3h) Addition->Cyclization Workup Cool, Neutralize, Precipitate, Filter Cyclization->Workup Purification Recrystallization Workup->Purification Final_Product Pure Target Molecule Purification->Final_Product

Caption: Workflow for the One-Pot Synthesis.

Benchmarking the Synthetic Routes

The choice between a two-step and a one-pot synthesis depends on the specific requirements of the project, including scale, purity requirements, and available resources. Below is a comparative summary of the two routes.

ParameterRoute A: Two-Step HantzschRoute B: One-Pot SynthesisJustification & Expert Insights
Overall Yield ~65-75% (Estimated)~70-85% (Estimated)One-pot syntheses often lead to higher overall yields by minimizing losses during intermediate purification and transfer steps.[2]
Reaction Time 6-10 hours (excluding purification)4-5 hoursThe elimination of the intermediate workup and purification significantly shortens the total reaction time.
Operational Simplicity ModerateHighA single reaction setup reduces handling and the potential for operational errors, making it more amenable to automation and scale-up.
Purity of Crude Product Generally higherMay require more rigorous purificationThe isolation of the α-halo-ketoester in Route A can lead to a cleaner cyclization reaction. The one-pot method may have more side products from unreacted halogenating agent or intermediates.
Solvent Consumption HigherLowerThe two-step process requires solvent for the initial reaction, workup, purification, and the second reaction, whereas the one-pot method uses a single solvent system.
Economic Viability GoodExcellentReduced labor, time, and solvent usage make the one-pot synthesis more cost-effective, particularly at a larger scale. The cost of starting materials like thiourea is relatively low.[3][4][5][6]

Conclusion and Recommendations

For the synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, both the traditional two-step Hantzsch synthesis and the modern one-pot approach are viable and effective.

Route A (Two-Step Hantzsch) is recommended for:

  • Small-scale laboratory synthesis where high purity of the final product is the primary concern and operational time is less of a constraint.

  • Instances where the α-halo-ketoester intermediate is required for other synthetic purposes.

Route B (One-Pot Synthesis) is the superior choice for:

  • Large-scale and industrial production where efficiency, cost-effectiveness, and reduced waste are paramount.[2]

  • High-throughput synthesis and library generation due to its streamlined workflow.

Ultimately, the decision rests on a careful consideration of the specific project goals. However, for most applications focused on the efficient production of the target molecule, the one-pot synthesis offers a clear advantage in terms of yield, time, and cost.

References

  • IndiaMART. Thiourea, Grade: Technical,Laboratory Grade. [Link]

  • Hantzsch, A.; Weber, J. H. Ueber Condensationen von Thioharnstoff und Acetessigäther. Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Meng, G.; Wang, M.; Zheng, A.; Dou, J.; Guo, Z. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chem. Lett. Rev.2014 , 7 (2), 133-138. [Link]

  • Tradeindia. Thiourea Latest Price. [Link]

  • DIYChemicals. Thiourea. [Link]

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